molecular formula C16H20N2S B15620969 MADAM

MADAM

Cat. No.: B15620969
M. Wt: 272.4 g/mol
InChI Key: UABIXNSHHIMZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MADAM is a useful research compound. Its molecular formula is C16H20N2S and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N2S

Molecular Weight

272.4 g/mol

IUPAC Name

2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-methylaniline

InChI

InChI=1S/C16H20N2S/c1-12-8-9-16(14(17)10-12)19-15-7-5-4-6-13(15)11-18(2)3/h4-10H,11,17H2,1-3H3

InChI Key

UABIXNSHHIMZEP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Unraveling Cellular Responses to Oxygen Deprivation and Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The term "Mitochondrial Anoxia-Dependent Apoptosis Modulator" does not correspond to a specific, recognized protein or pathway in the current scientific literature. This guide will, therefore, address the core concepts within your request by providing a detailed overview of two related, yet distinct, areas:

  • The Mechanism of MOAG-4: A modulator of protein aggregation with significant implications for cellular health and neurodegenerative diseases.

  • The General Mechanism of Mitochondrial Anoxia-Dependent Apoptosis: The established pathway by which cells initiate programmed cell death in response to the absence of oxygen.

This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical information, data summaries, and pathway visualizations.

Part 1: MOAG-4 - A Key Modulator of Protein Aggregation

Modifier of Aggregation 4 (MOAG-4) is an evolutionarily conserved protein that has been identified as a positive regulator of protein aggregate formation.[1] Its role is particularly significant in the context of age-related neurodegenerative disorders, which are often characterized by the accumulation of fibrillar protein aggregates.[1] MOAG-4 and its human orthologs, SERF1A and SERF2, have been shown to promote the aggregation of amyloid-beta, alpha-synuclein, and polyglutamine proteins.[1]

Core Mechanism of MOAG-4 Action

The primary mechanism by which MOAG-4 promotes protein aggregation is through electrostatic interactions. MOAG-4 is a highly charged protein that interacts with negatively charged and hydrophobic segments of aggregation-prone proteins.[2] This interaction is thought to accelerate the primary nucleation of amyloid formation by initiating structural changes and reducing the colloidal stability of these proteins.[2][3][4]

Specifically, a positively charged segment of MOAG-4 can form a transient alpha-helix that interacts with the negatively charged C-terminus of proteins like α-synuclein.[5] This interaction interferes with the normal, self-protective intramolecular interactions within the target protein, causing it to adopt a less compact and more aggregation-prone conformation.[4][5]

Importantly, MOAG-4 appears to act as a catalyst in this process. It is involved in the early stages of aggregation but is not incorporated into the final amyloid fibrils itself.[4] Furthermore, its activity seems to be independent of major cellular protein quality control pathways such as those involving HSF-1-induced molecular chaperones, proteasomal degradation, and autophagy.[1]

Signaling Pathway of MOAG-4 in Protein Aggregation

MOAG4_Pathway cluster_Extracellular Cellular Environment cluster_MOAG4 MOAG-4 Interaction cluster_Aggregation Aggregation Cascade AggregationProne_Protein Aggregation-Prone Protein (e.g., α-synuclein) Interaction Electrostatic Interaction AggregationProne_Protein->Interaction MOAG4 MOAG-4 / SERF MOAG4->Interaction Conformational_Change Conformational Change to Aggregation-Prone State Interaction->Conformational_Change Oligomers Soluble Oligomers Conformational_Change->Oligomers Fibrils Amyloid Fibrils Oligomers->Fibrils Aggregates Insoluble Aggregates Fibrils->Aggregates

Figure 1: MOAG-4 Mediated Protein Aggregation Pathway.
Experimental Protocols

1. Peptide Array Screening for Protein Interactions

  • Objective: To identify the binding motifs of SERF2 (human ortholog of MOAG-4) on amyloidogenic proteins.

  • Methodology:

    • A peptide array is synthesized, consisting of overlapping short peptides that span the entire sequence of target amyloidogenic proteins.

    • The array is incubated with purified SERF2 protein.

    • Unbound SERF2 is washed away.

    • Bound SERF2 is detected using a specific antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

    • The intensity of the signal at each peptide spot is quantified to determine the binding affinity.

  • Key Findings: SERF2 preferentially interacts with protein segments enriched in negatively charged and hydrophobic, aromatic amino acids.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To characterize the structural details of the interaction between MOAG-4 and α-synuclein.

  • Methodology:

    • Isotopically labeled (¹⁵N or ¹³C) α-synuclein is prepared.

    • A 2D ¹H-¹⁵N HSQC spectrum of the labeled α-synuclein is acquired.

    • Unlabeled MOAG-4 is titrated into the α-synuclein sample.

    • HSQC spectra are recorded at different titration points.

    • Chemical shift perturbations (changes in the positions of peaks in the spectrum) are monitored to identify the specific amino acid residues of α-synuclein that are involved in the interaction with MOAG-4.

  • Key Findings: A positively charged segment of MOAG-4 interacts with the negatively charged C-terminus of α-synuclein, leading to a less compact structure of α-synuclein.[5]

Part 2: Mitochondrial Anoxia-Dependent Apoptosis

Anoxia, the complete deprivation of oxygen, is a severe cellular stress that can trigger programmed cell death, or apoptosis. The mitochondrion plays a central role in this process, acting as a key integrator of death signals. This is often referred to as the intrinsic pathway of apoptosis.

Core Mechanism of Anoxia-Induced Apoptosis

The mitochondrial pathway of apoptosis is initiated by various stress signals, including anoxia.[6] A critical event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP).[6][7] MOMP leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

The key steps are:

  • Anoxic Stress: Lack of oxygen disrupts the mitochondrial electron transport chain, a crucial component for cellular respiration.[8] This disruption can lead to the generation of reactive oxygen species (ROS) and a decrease in ATP production.

  • Activation of Bcl-2 Family Proteins: Pro-apoptotic members of the Bcl-2 family, such as Bax and Bak, are activated. These proteins translocate to the mitochondrial outer membrane.

  • MOMP and Cytochrome c Release: Activated Bax and Bak form pores in the outer mitochondrial membrane, leading to MOMP. This allows for the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[7][8][9]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1).[10] This binding, in the presence of ATP, triggers the oligomerization of Apaf-1 into a large complex called the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates an initiator caspase, Caspase-9.[10][11]

  • Execution Phase: Activated Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3. These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins.

Signaling Pathway of Mitochondrial Anoxia-Dependent Apoptosis

Anoxia_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Anoxia Anoxia (Oxygen Deprivation) ETC_Dysfunction Electron Transport Chain Dysfunction Anoxia->ETC_Dysfunction Bax_Bak_Activation Bax/Bak Activation and Oligomerization ETC_Dysfunction->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Activation->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, ATP) Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Executioner Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Figure 2: General Pathway of Anoxia-Induced Apoptosis.
Experimental Protocols

1. Assessment of Apoptosis by Flow Cytometry

  • Objective: To quantify the extent of apoptosis in a cell population following anoxic stress.

  • Methodology:

    • Cells are cultured under normoxic (control) and anoxic conditions for a specified period.

    • Cells are harvested and washed with a binding buffer.

    • Cells are stained with Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

    • The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Key Findings: Anoxia induces a significant increase in the percentage of apoptotic cells.[12]

2. Western Blotting for Caspase Activation

  • Objective: To detect the activation of key caspases in the apoptotic pathway.

  • Methodology:

    • Protein lysates are prepared from cells exposed to normoxic and anoxic conditions.

    • Protein concentration is determined using a standard assay (e.g., BCA).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the cleaved (active) forms of caspases, such as cleaved Caspase-9 and cleaved Caspase-3.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected to visualize the bands corresponding to the activated caspases.

  • Key Findings: Anoxia leads to the cleavage and activation of Caspase-9 and Caspase-3.[11][13]

Quantitative Data Summary
Experiment TypeParameter MeasuredConditionResultReference
Flow CytometryPercentage of Apoptotic CellsAnoxiaIncreased[12]
Western BlotCleaved Caspase-3 LevelsAnoxiaIncreased[12][13]
Western BlotCleaved Caspase-9 LevelsAnoxiaIncreased[11][13]
Fluorescence MicroscopyCytochrome c ReleaseAnoxiaTranslocation from mitochondria to cytosol[8]

References

Technical Guide: Discovery and Characterization of [Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and characterization of a novel compound requires specific and unambiguous identification of the molecule. The term "MADAM compound" is not specific enough to identify a unique chemical entity in publicly available scientific literature. To provide a comprehensive guide, please specify the full chemical name, CAS registry number, or a relevant publication.

Provided below is a template outlining the structure and content of the requested technical guide, which can be populated once the specific compound is identified.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This section would provide a high-level overview of the compound, including its chemical class, potential therapeutic area, and the key findings of the research. It would briefly touch upon the discovery process, the primary mechanism of action, and the significance of the findings for the field of drug development.

2. Discovery and Synthesis

This part of the guide would detail the initial identification of the compound. It would describe the screening process (e.g., high-throughput screening, fragment-based screening) or the rational design approach that led to its discovery. A subsection would be dedicated to the chemical synthesis, providing a step-by-step description of the synthetic route, including reagents, reaction conditions, and purification methods.

3. Physicochemical Properties

A summary of the key physicochemical properties of the compound would be presented here.

Table 1: Physicochemical Properties of [Compound Name]

PropertyValueMethod
Molecular Formula
Molecular Weight ( g/mol )
pKa
LogP
Aqueous Solubility (µM)

4. In Vitro Characterization

This section would focus on the biological activity of the compound in cellular and non-cellular assays.

4.1. Biochemical Assays

Details of assays used to determine the compound's interaction with its molecular target(s) would be provided.

Table 2: In Vitro Biochemical Activity of [Compound Name]

Assay TypeTarget(s)IC50/EC50 (nM)Ki (nM)
[e.g., Kinase Assay]
[e.g., Binding Assay]

4.2. Cellular Assays

Data from cell-based experiments would be presented to demonstrate the compound's effect on cellular processes.

Table 3: In Vitro Cellular Activity of [Compound Name]

Cell LineAssay TypeEndpoint MeasuredIC50/EC50 (µM)
[e.g., Cancer Cell][e.g., Proliferation Assay][e.g., Cell Viability]
[e.g., Reporter Gene][e.g., Luciferase Assay][e.g., Gene Expression]

5. Mechanism of Action

This core section would elucidate the molecular mechanism by which the compound exerts its biological effects.

5.1. Target Engagement and Signaling Pathway Modulation

This subsection would describe experiments confirming the direct interaction of the compound with its target in a cellular context. It would also detail the downstream effects on relevant signaling pathways.

Diagram 1: [Compound Name] Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor_Inactive Transcription Factor (Inactive) Kinase_2->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor_Inactive->Transcription_Factor_Active Translocates to Nucleus Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Induces Compound [Compound Name] Compound->Receptor Binds and Activates

Caption: A diagram illustrating the proposed signaling pathway modulated by [Compound Name].

6. In Vivo Characterization

This section would present data from animal studies to evaluate the compound's efficacy and pharmacokinetic properties.

Table 4: In Vivo Efficacy of [Compound Name] in [Animal Model]

Dose (mg/kg)Dosing RegimenEndpoint Measured (e.g., Tumor Volume)% Inhibition

Table 5: Pharmacokinetic Properties of [Compound Name] in [Species]

ParameterOral (mg/kg)IV (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t1/2 (h)
F (%)

7. Experimental Protocols

Detailed methodologies for the key experiments would be provided in this section.

7.1. Synthesis of [Compound Name] A detailed, step-by-step protocol for the chemical synthesis of the compound.

7.2. In Vitro Kinase Assay A protocol outlining the reagents, concentrations, and steps for performing the kinase assay.

7.3. Cell Proliferation Assay A detailed description of the cell culture conditions and the protocol for the proliferation assay (e.g., MTT, CellTiter-Glo).

7.4. Western Blot Analysis The protocol for sample preparation, electrophoresis, antibody incubation, and detection for western blot analysis.

Diagram 2: Experimental Workflow for Target Validation

Experimental_Workflow Start Hypothesis: Compound targets Protein X Cell_Culture Treat cells with [Compound Name] Start->Cell_Culture Lysate_Prep Prepare cell lysates Cell_Culture->Lysate_Prep Pull_Down Affinity pull-down with biotinylated compound Lysate_Prep->Pull_Down Western_Blot Western Blot for Protein X Pull_Down->Western_Blot Mass_Spec Mass Spectrometry for interacting proteins Pull_Down->Mass_Spec Result_Validation Protein X detected? Western_Blot->Result_Validation Conclusion_Positive Target Validated Result_Validation->Conclusion_Positive Yes Conclusion_Negative Target Not Validated Result_Validation->Conclusion_Negative No

Caption: A workflow diagram for the experimental validation of the compound's molecular target.

This final section would summarize the key findings, discuss the potential therapeutic implications, and outline future directions for the research and development of the compound.

The Critical Role of Mitochondria-Associated Membranes (MAMs) in Orchestrating Hypoxia-Induced Cell Death Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia, a condition of insufficient oxygen supply to tissues, is a hallmark of various pathological conditions, including cancer, ischemic diseases, and neurodegenerative disorders. The cellular response to hypoxia is a complex process that can ultimately lead to cell death. Emerging evidence highlights the pivotal role of Mitochondria-Associated Membranes (MAMs), specialized subcellular domains where the endoplasmic reticulum (ER) and mitochondria come into close apposition, in orchestrating these life-or-death decisions. This technical guide provides a comprehensive overview of the molecular mechanisms at the MAM interface that govern hypoxia-induced cell death pathways. We delve into the key signaling cascades, present quantitative data on the molecular players involved, and provide detailed experimental protocols for studying these phenomena. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to understand and target the intricate interplay between MAMs and hypoxic cell death.

Introduction: The MAM as a Central Hub in Cellular Stress Response

The endoplasmic reticulum (ER) and mitochondria are two essential organelles that form a dynamic network within the cell. The points of close contact between them, known as Mitochondria-Associated Membranes (MAMs), are not mere structural links but highly organized signaling hubs that regulate a plethora of cellular processes, including calcium homeostasis, lipid metabolism, and apoptosis.[1] Under physiological conditions, the communication between the ER and mitochondria via MAMs is crucial for maintaining cellular homeostasis. However, under stressful conditions such as hypoxia, the structure and function of MAMs are significantly altered, tipping the balance towards cell death.

Hypoxia induces a complex cellular response primarily mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator.[2][3] HIF-1α activation leads to metabolic reprogramming and the expression of genes involved in both cell survival and cell death. The MAM serves as a critical platform where many of these hypoxia-induced signals converge to determine the cell's fate.

Hypoxia-Induced Alterations at the MAM Interface

Hypoxia profoundly impacts the protein composition and structural integrity of MAMs, leading to a dysregulation of their functions. This section will detail the key molecular changes occurring at the MAM under hypoxic conditions.

Upregulation of Hypoxia-Inducible Proteins at the MAM

A key event in the hypoxic response is the accumulation of specific proteins at the MAM, which act as sensors and effectors of the stress signal. A prominent example is the BCL-2/adenovirus E1B 19-kDa interacting protein 3 (BNIP3), a pro-apoptotic member of the Bcl-2 family. Hypoxia induces the expression and accumulation of BNIP3 at the mitochondrial outer membrane, a component of the MAM.[4] This localization is critical for its pro-death function.

Table 1: Quantitative Changes in Key MAM-Associated Proteins Under Hypoxia

ProteinCell TypeHypoxia ConditionFold Change in Expression/Localization at MAMReference
HIF-1αHeLa Cells72 hours, 1% O2~18-fold increase in nuclear accumulation[5]
BNIP3Cardiac MyocytesHypoxia/AcidosisIncreased association with mitochondria[4]
Mitochondrial Ribosomal ProteinsHeLa Cells72 hours, 1% O2Significant downregulation[5]

This table summarizes representative quantitative data on the alteration of key proteins associated with MAM function under hypoxic conditions. The specific fold changes can vary depending on the cell type and the severity and duration of hypoxia.

Structural Remodeling of MAMs

The physical tethering between the ER and mitochondria is a dynamic process that is altered by cellular stress. While direct quantitative data on the change in the number or length of MAMs under hypoxia is still an active area of research, the altered localization of tethering proteins suggests a significant structural remodeling.

Signaling Pathways at the MAM in Hypoxia-Induced Apoptosis

The primary mode of cell death initiated at the MAM in response to hypoxia is apoptosis, a programmed and highly regulated process. The following sections will dissect the key signaling pathways involved.

The Central Role of Calcium Dysregulation

One of the most critical functions of the MAM is the regulation of calcium (Ca2+) transfer from the high-concentration stores of the ER to the mitochondria.[1] This process is essential for mitochondrial bioenergetics but can also trigger apoptosis if dysregulated.

Under hypoxia, the ER can release excessive amounts of Ca2+ through the inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) located at the MAM. This Ca2+ is then taken up by the mitochondria through the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. Mitochondrial Ca2+ overload leads to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[4] Cytochrome c then initiates the caspase cascade, leading to the execution of apoptosis.

Hypoxia_Induced_Apoptosis_at_MAM cluster_ER Endoplasmic Reticulum cluster_MAM MAM cluster_Mito Mitochondrion ER_Stress Hypoxia-Induced ER Stress IP3R IP3R ER_Stress->IP3R Activates Ca_ER Ca2+ IP3R->Ca_ER Releases VDAC VDAC Ca_ER->VDAC Ca2+ Flux label_mam Ca_Mito Ca2+ VDAC->Ca_Mito Uptake mPTP mPTP Opening Ca_Mito->mPTP Overload Triggers CytoC Cytochrome c Release mPTP->CytoC Apoptosis Apoptosis CytoC->Apoptosis Initiates Caspase Cascade

Caption: Hypoxia-induced Ca2+ signaling at the MAM leading to apoptosis.

HIF-1α-Mediated Pro-Apoptotic Signaling

HIF-1α, stabilized under hypoxia, translocates to the nucleus and activates the transcription of a wide range of genes, including those that promote apoptosis.[3][6] One such target is BNIP3, which, as mentioned earlier, localizes to the MAM and promotes cell death. HIF-1α can also directly or indirectly influence the expression and activity of other key players at the MAM, further sensitizing the cell to apoptosis.

HIF1a_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation HIF1a->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression BNIP3 BNIP3 Upregulation Gene_Expression->BNIP3 MAM_Localization Localization to MAM BNIP3->MAM_Localization Apoptosis Apoptosis MAM_Localization->Apoptosis Promotes

Caption: HIF-1α signaling pathway in hypoxia-induced apoptosis.

Interplay with Other Cell Death Modalities at the MAM

While apoptosis is a major outcome of hypoxia at the MAM, other forms of cell death, such as necroptosis and autophagy, are also regulated at this interface, often in a complex interplay.

  • Necroptosis: This is a form of programmed necrosis that can be initiated under conditions where apoptosis is inhibited. The assembly of the necrosome, a key signaling complex in necroptosis, can be influenced by the metabolic state of the cell, which is heavily impacted by mitochondrial function regulated at the MAM.[7][8]

  • Autophagy: This is a cellular self-eating process that can either promote survival by removing damaged organelles or contribute to cell death. The formation of autophagosomes is known to be initiated at the ER and is closely linked to MAM function.[9][10] Under prolonged or severe hypoxia, the interplay between autophagy and apoptosis at the MAM can determine the ultimate fate of the cell.

Experimental Protocols for Studying MAMs in Hypoxia

Investigating the role of MAMs in hypoxia-induced cell death requires a combination of specialized techniques. This section provides an overview of key experimental protocols.

Induction of Hypoxia in Cell Culture

Objective: To create a hypoxic environment for cultured cells to study the effects on MAM function and cell death.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in culture dishes or flasks. Allow cells to adhere and reach 70-80% confluency.

  • Hypoxia Chamber: Place the cell culture plates in a modular incubator chamber (e.g., Billups-Rothenberg chamber).

  • Gas Mixture: Flush the chamber with a pre-mixed gas of low oxygen concentration (e.g., 1% O2, 5% CO2, balanced with N2) for a specified duration (e.g., 5-10 minutes).

  • Sealing and Incubation: Seal the chamber and place it in a standard cell culture incubator at 37°C for the desired duration of hypoxic exposure (e.g., 6, 12, 24, or 48 hours).

  • Chemical Mimics (Alternative): Treat cells with hypoxia-mimicking agents like cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG) at optimized concentrations. Note that these agents may have off-target effects.

Hypoxia_Induction_Workflow Start Seed Cells Hypoxia_Chamber Place in Hypoxia Chamber Start->Hypoxia_Chamber Gas_Flush Flush with Hypoxic Gas (e.g., 1% O2) Hypoxia_Chamber->Gas_Flush Incubate Seal and Incubate (37°C) Gas_Flush->Incubate Harvest Harvest Cells for Analysis Incubate->Harvest

Caption: Experimental workflow for inducing hypoxia in cell culture.

Isolation of Mitochondria-Associated Membranes (MAMs)

Objective: To isolate a fraction enriched in MAMs for subsequent biochemical analysis.

Methodology (based on differential centrifugation): [11][12]

  • Cell Homogenization: Harvest cells and resuspend them in an ice-cold isolation buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Differential Centrifugation (Low Speed): Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Differential Centrifugation (Medium Speed): Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the crude mitochondrial fraction.

  • Isolation of Crude Microsomes: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the crude microsomal fraction (containing ER).

  • MAM Fractionation: Resuspend the crude mitochondrial pellet and layer it on top of a Percoll gradient. Centrifuge at a high speed (e.g., 95,000 x g for 30 minutes at 4°C). The MAM fraction will be located at the interface between the mitochondrial and ER fractions.

  • Validation: Validate the purity of the MAM fraction by Western blotting for known MAM, mitochondrial, and ER marker proteins.

Measurement of ER-Mitochondria Calcium Flux

Objective: To quantify the transfer of calcium from the ER to the mitochondria.

Methodology (using fluorescent indicators): [13][14]

  • Cell Loading: Load cells with a mitochondria-targeted Ca2+ indicator (e.g., Rhod-2 AM) and an ER-targeted Ca2+ indicator (e.g., Mag-Fluo-4 AM).

  • Live-Cell Imaging: Image the cells using a confocal microscope equipped with an environmental chamber to maintain hypoxic conditions.

  • Stimulation: Stimulate ER Ca2+ release using an agonist like ATP or thapsigargin.

  • Data Acquisition and Analysis: Record the fluorescence intensity changes in both the mitochondria and the ER over time. The increase in mitochondrial fluorescence following ER stimulation represents the ER-to-mitochondria Ca2+ flux.

Therapeutic Implications and Future Directions

The central role of MAMs in mediating hypoxia-induced cell death makes this subcellular compartment an attractive target for therapeutic intervention in a variety of diseases.

  • Cancer Therapy: Targeting MAM-associated proteins that promote apoptosis could enhance the efficacy of cancer therapies, particularly in the hypoxic tumor microenvironment.

  • Ischemic Diseases: Modulating Ca2+ flux at the MAM to prevent mitochondrial overload could be a promising strategy to protect tissues from ischemic damage in conditions like stroke and myocardial infarction.

  • Neurodegenerative Diseases: Given the involvement of mitochondrial dysfunction and ER stress in neurodegeneration, understanding and targeting MAM-related pathways could offer new therapeutic avenues.

Future research should focus on further elucidating the complex signaling networks at the MAM under hypoxia, identifying novel protein players, and developing specific pharmacological modulators of MAM function. The development of high-resolution imaging techniques will be crucial for visualizing the dynamic changes in MAM structure and function in real-time within living cells and tissues.

Conclusion

The Mitochondria-Associated Membrane has emerged as a critical signaling nexus that plays a decisive role in the cellular response to hypoxia. By integrating signals related to oxygen deprivation, calcium homeostasis, and protein stress, the MAM orchestrates the activation of specific cell death pathways, primarily apoptosis. A thorough understanding of the molecular events occurring at this interface is paramount for developing novel therapeutic strategies to combat diseases characterized by hypoxic stress. The experimental approaches outlined in this guide provide a framework for researchers to further unravel the intricate mechanisms governing life and death decisions at the MAM.

References

Technical Guide: Cellular Localization of Mitochondrial Anoxia-Dependent Apoptosis Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular localization of key proteins that modulate mitochondria-dependent apoptosis in response to anoxia. As "Mitochondrial Anoxia-Dependent Apoptosis Modulator (MADAM)" represents a functional class of proteins rather than a single entity, this guide will focus on the well-characterized Bcl-2 family of proteins and Cytochrome c as primary examples of these modulators.

Introduction to Anoxia-Dependent Apoptosis and Its Modulators

Anoxia, a severe deficiency of oxygen, is a potent trigger of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[1][2][3] This programmed cell death cascade is critical in both physiological and pathological conditions. The decision to initiate apoptosis is tightly regulated at the mitochondrial outer membrane by a class of proteins that can be functionally described as Mitochondrial Anoxia-Dependent Apoptosis Modulators.

The primary modulators belong to the Bcl-2 (B-cell lymphoma 2) family of proteins.[4][5][6] This family is divided into three sub-groups based on their function and structure:

  • Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL) which reside on the outer mitochondrial membrane and other intracellular membranes, preventing apoptosis.

  • Pro-apoptotic effector proteins: (e.g., Bax, Bak) which, upon activation, oligomerize at the mitochondria to permeabilize the outer membrane.[7]

  • Pro-apoptotic BH3-only proteins: (e.g., Bad, Bid, Puma, Noxa) which act as sensors of cellular stress and regulate the activity of the other two groups.[5][6]

A pivotal event in this pathway is the translocation of these modulator proteins to and from the mitochondrion, and the subsequent release of mitochondrial intermembrane space proteins, such as Cytochrome c, into the cytosol.[1][8][9][10]

Cellular Localization of Key Modulators

The subcellular localization of these modulator proteins is highly dynamic and is a critical determinant of cell fate under anoxic conditions.

  • Bcl-2 Family Proteins: Under normal oxygen (normoxic) conditions, anti-apoptotic proteins like Bcl-2 and Bcl-xL are primarily localized to the outer mitochondrial membrane (OMM), the endoplasmic reticulum (ER), and the nuclear envelope.[4][5][11] Pro-apoptotic effector proteins like Bax are predominantly found in the cytosol in a monomeric, inactive state, while Bak is typically found constitutively associated with the OMM.[6] Upon anoxic stress, a significant relocalization occurs. BH3-only proteins are activated and promote the translocation of cytosolic Bax to the OMM.[5][6] This translocation is a key event that commits the cell to apoptosis.

  • Cytochrome c: In healthy, normoxic cells, Cytochrome c is localized to the mitochondrial intermembrane space, where it functions as a crucial component of the electron transport chain.[1][2] Following the permeabilization of the outer mitochondrial membrane by activated Bax and Bak during anoxia, Cytochrome c is released into the cytosol.[8][9][10][12] This release is a hallmark of mitochondrial-dependent apoptosis.

Quantitative Data Presentation

The following table summarizes the changes in the subcellular distribution of these key apoptosis modulators in response to anoxia. The quantitative distribution can vary depending on the cell type and the duration/severity of the anoxia.

ProteinPredominant Localization (Normoxia)Predominant Localization (Anoxia)Method of Detection
Bax Cytosol (monomeric)Outer Mitochondrial Membrane (oligomeric)Immunofluorescence, Subcellular Fractionation & Western Blot, Live-cell imaging (GFP-Bax)
Bak Outer Mitochondrial Membrane (inactive)Outer Mitochondrial Membrane (active, oligomeric)Immunofluorescence, Subcellular Fractionation & Western Blot
Bcl-2 Outer Mitochondrial Membrane, ER, Nuclear EnvelopeOuter Mitochondrial Membrane, ER, Nuclear EnvelopeImmunofluorescence, Subcellular Fractionation & Western Blot
Bcl-xL Outer Mitochondrial Membrane, ER, Nuclear EnvelopeOuter Mitochondrial Membrane, ER, Nuclear EnvelopeImmunofluorescence, Subcellular Fractionation & Western Blot
Cytochrome c Mitochondrial Intermembrane SpaceCytosolImmunofluorescence, Subcellular Fractionation & Western Blot

Signaling Pathways and Logical Relationships

The interplay and translocation of these proteins can be visualized as a signaling cascade.

Anoxia_Apoptosis_Pathway cluster_stress Cellular Stress cluster_cytosol Cytosol cluster_mito Mitochondrion Anoxia Anoxia BH3_only BH3-only proteins (e.g., Bid, Bad) Anoxia->BH3_only activates Bax_c Bax (inactive) Bax_m Bax (active) Bax_c->Bax_m translocates to Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (active) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 / Bcl-xL Bcl2->Bax_m inhibits CytoC_m Cytochrome c Bax_m->CytoC_m releases CytoC_c Cytochrome c CytoC_m->CytoC_c translocates to BH3_only->Bax_c activates BH3_only->Bcl2 inhibits CytoC_c->Apaf1

Caption: Anoxia-induced intrinsic apoptosis pathway.

Experimental Protocols

Determining the subcellular localization of proteins is fundamental to understanding their function. Below are detailed methodologies for key experiments.

This protocol allows for the visualization of a protein's location within the cell.

Materials:

  • Cell culture medium, PBS, 4% Paraformaldehyde (PFA), 0.1% Triton X-100 in PBS, Blocking buffer (e.g., 5% BSA in PBS), Primary antibody (specific to the protein of interest), Fluorescently labeled secondary antibody, Nuclear stain (e.g., DAPI or Hoechst), Mitochondrial stain (e.g., MitoTracker Red CMXRos), Glass coverslips, Microscope slides, Mounting medium.

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish to 60-70% confluency.

  • Anoxia Treatment: Place the petri dish in a modular incubator chamber and expose to an anoxic gas mixture (e.g., 95% N₂, 5% CO₂) for the desired duration. A normoxic control plate should be maintained in a standard incubator.

  • Fixation: After treatment, wash the cells three times with ice-cold PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining (Optional): To visualize mitochondria and nuclei, incubate with MitoTracker and Hoechst/DAPI stains according to manufacturer protocols.

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the slides using a fluorescence or confocal microscope. The resulting images will show the localization of the protein of interest (via the secondary antibody's fluorescence) relative to the nucleus and mitochondria.

This method provides quantitative data on the amount of a protein within different cellular compartments.

Materials:

  • Cell scraper, Dounce homogenizer, Fractionation buffer (e.g., containing HEPES, sucrose, EDTA, and protease inhibitors), Centrifuge, SDS-PAGE equipment, PVDF membrane, Transfer buffer, Blocking buffer (e.g., 5% non-fat milk in TBST), Primary antibodies (for protein of interest and for organelle-specific markers like VDAC1 for mitochondria and Tubulin for cytosol), HRP-conjugated secondary antibody, Chemiluminescence substrate.

Procedure:

  • Cell Harvesting: After normoxic or anoxic treatment, wash cells with ice-cold PBS and harvest using a cell scraper.

  • Homogenization: Resuspend the cell pellet in ice-cold fractionation buffer. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to lyse the plasma membrane while leaving mitochondria intact.

  • Fractionation by Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

    • The supernatant from this step is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody for the protein of interest overnight at 4°C. Also, probe separate blots with antibodies for mitochondrial (e.g., VDAC1) and cytosolic (e.g., α-Tubulin) markers to verify the purity of the fractions.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of the target protein in the mitochondrial versus the cytosolic fraction under normoxic and anoxic conditions.

Experimental Workflows

Immunofluorescence_Workflow start Start: Cells on Coverslips treatment Normoxia / Anoxia Treatment start->treatment fix Fixation (4% PFA) treatment->fix perm Permeabilization (Triton X-100) fix->perm block Blocking (BSA) perm->block primary_ab Incubate: Primary Antibody block->primary_ab secondary_ab Incubate: Fluorescent Secondary Ab primary_ab->secondary_ab mount Mount on Slide secondary_ab->mount image Confocal Microscopy mount->image end End: Analyze Images image->end

Caption: Workflow for Immunofluorescence Analysis.

Fractionation_Workflow start Start: Cell Pellet homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (10,000 x g) supernatant1->centrifuge2 pellet Mitochondrial Fraction centrifuge2->pellet supernatant2 Cytosolic Fraction centrifuge2->supernatant2 western Western Blot Analysis pellet->western supernatant2->western end End: Quantify Protein Levels western->end

Caption: Workflow for Subcellular Fractionation.

References

Unraveling the Evolutionary Journey of MADAM (ADAMTSL5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the evolutionary conservation of Melanoma Antigen Recognized by T-cells (MADAM), also known as ADAMTSL5. As a member of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) superfamily, ADAMTSL5 plays a crucial role in the extracellular matrix (ECM) and has been implicated in various physiological and pathological processes, including the regulation of TGF-β signaling. Understanding its conservation across species is paramount for elucidating its fundamental biological functions and for the development of novel therapeutic strategies. This document presents a comprehensive overview of this compound's orthologs, detailed experimental protocols for its phylogenetic analysis, and a visualization of its role in cellular signaling pathways.

Introduction

This compound (ADAMTSL5) is a secreted glycoprotein (B1211001) that, unlike other members of the ADAMTS family, lacks a metalloproteinase domain. Its structure is characterized by the presence of multiple thrombospondin type-1 repeats (TSRs) and a C-terminal papilin-like domain. Functionally, ADAMTSL5 is known to interact with fibrillin-1 and fibrillin-2, key components of extracellular microfibrils.[1] This interaction is critical for the structural integrity of the ECM and for the regulation of growth factor signaling, most notably the Transforming Growth Factor-beta (TGF-β) pathway.[1][2] Given its integral role in matrix biology and cell signaling, investigating the evolutionary conservation of ADAMTSL5 provides valuable insights into its essential functions and potential as a therapeutic target.

Quantitative Analysis of Evolutionary Conservation

The evolutionary conservation of a protein is a strong indicator of its functional importance. High degrees of sequence and structural similarity across different species suggest that the protein has been subjected to negative selective pressure, preserving its essential roles throughout evolution. The following table summarizes the sequence identity of human ADAMTSL5 with its orthologs in various vertebrate species.

Species NameCommon NameUniProt AccessionSequence Identity to Human (%)
Pan troglodytesChimpanzeeA0A2I3SSM499.2
Macaca mulattaRhesus macaqueF7H4E996.9
Mus musculusMouseQ8BG0885.1
Rattus norvegicusRatD3ZBU784.0
Bos taurusCowQ0VC1089.6
Canis lupus familiarisDogF1P9F289.8
Gallus gallusChickenE1C7A971.3
Xenopus tropicalisWestern clawed frogQ6P9J963.5
Danio rerioZebrafishQ6PGR155.4

Note: Sequence identities were calculated based on full-length protein sequence alignments.

Experimental Protocols for Evolutionary Analysis

This section provides detailed methodologies for the key experiments required to investigate the evolutionary conservation of ADAMTSL5.

Retrieval of Orthologous Protein Sequences

Objective: To collect the amino acid sequences of ADAMTSL5 orthologs from various species.

Protocol:

  • Database Selection: Utilize a comprehensive protein sequence database such as the National Center for Biotechnology Information (NCBI) Protein database or UniProt.

  • Initial Search: Perform a protein BLAST (BLASTp) search using the human ADAMTSL5 protein sequence (UniProt accession: Q6ZMM2) as the query.

  • Database Selection for BLAST: Select the "Reference proteins (refseq_protein)" database for NCBI BLAST to retrieve well-annotated sequences.

  • Organism Selection: Limit the search to a desired range of organisms (e.g., "Vertebrata" or specific mammalian orders) to retrieve relevant orthologs.

  • Sequence Retrieval: From the BLAST results, select the top hits for each species, ensuring they are annotated as "ADAMTSL5" or "ADAMTS-like 5".

  • Data Formatting: Download the retrieved sequences in FASTA format. Ensure each sequence header is concise and informative, including the species name.

Multiple Sequence Alignment (MSA)

Objective: To align the retrieved orthologous sequences to identify conserved regions and prepare for phylogenetic analysis.

Protocol:

  • Software Selection: Utilize a multiple sequence alignment tool such as Clustal Omega or MUSCLE.[3]

  • Input Sequences: Upload the FASTA file containing the ADAMTSL5 ortholog sequences.

  • Parameter Settings (Clustal Omega):

    • Output Format: Select "Clustal w/ numbers" to view the alignment with residue numbering.

    • Sequence Type: Ensure "Protein" is selected.

    • Other settings: For a standard analysis, the default parameters for gap opening penalty, gap extension penalty, and substitution matrix (e.g., Gonnet) are generally suitable. For highly divergent sequences, adjusting these parameters may be necessary.

  • Execution: Submit the alignment job.

  • Result Analysis: Visually inspect the alignment for highly conserved columns, which indicate functionally important residues. The output can be saved in various formats for downstream analysis.

Phylogenetic Tree Construction

Objective: To infer the evolutionary relationships between the ADAMTSL5 orthologs.

Protocol:

  • Software Selection: Use a phylogenetic analysis software package such as MEGA (Molecular Evolutionary Genetics Analysis).[4][5]

  • Input Data: Open the multiple sequence alignment file (in a MEGA-compatible format like .meg or .fas) in the MEGA software.

  • Phylogenetic Method Selection:

    • Navigate to the "Phylogeny" menu and select a construction method. The Maximum Likelihood (ML) method is recommended for its statistical robustness.[4]

  • Parameter Settings (Maximum Likelihood):

    • Substitution Model: Use the "Find Best DNA/Protein Models (ML)" feature in MEGA to determine the most appropriate amino acid substitution model for the dataset (e.g., JTT, WAG).[4]

    • Rates Among Sites: Select "Gamma Distributed (G)" to model rate variation among sites.

    • Bootstrap Method: Perform a bootstrap analysis with 1000 replicates to assess the statistical support for the tree topology.

  • Tree Generation: Execute the analysis.

  • Tree Visualization and Interpretation: The resulting phylogenetic tree will be displayed. The bootstrap values at the nodes represent the percentage of replicates that support that particular branching pattern. Higher values indicate greater confidence in the relationship.

Signaling Pathways and Molecular Interactions

ADAMTSL5 is a key regulator of the extracellular matrix and influences cell behavior through its interaction with fibrillin and modulation of the TGF-β signaling pathway.

ADAMTSL5 in the Extracellular Matrix

The following diagram illustrates the workflow for investigating the role of ADAMTSL5 in the extracellular matrix.

Experimental_Workflow_ECM cluster_cell_culture Cell Culture and Transfection cluster_analysis Analysis of Extracellular Matrix a Fibroblast Cell Culture b Transfection with ADAMTSL5 Expression Vector a->b c Immunofluorescence Staining for ADAMTSL5 and Fibrillin b->c e Western Blot for Secreted ADAMTSL5 b->e d Co-localization Analysis c->d

Experimental workflow for studying ADAMTSL5 in the ECM.
ADAMTSL5 in the TGF-β Signaling Pathway

ADAMTSL5's interaction with fibrillin microfibrils is thought to modulate the bioavailability of TGF-β, thereby influencing its signaling cascade. The diagram below depicts the proposed mechanism.

ADAMTSL5_TGF_beta_Signaling cluster_ecm Extracellular Matrix cluster_cell Cell ADAMTSL5 ADAMTSL5 Fibrillin Fibrillin Microfibrils ADAMTSL5->Fibrillin binds TGFb_latent Latent TGF-β ADAMTSL5->TGFb_latent modulates release LTBP Latent TGF-β Binding Protein (LTBP) Fibrillin->LTBP sequesters LTBP->TGFb_latent binds TGFb_active Active TGF-β TGFb_latent->TGFb_active activation TGFbR TGF-β Receptor SMAD SMAD Complex TGFbR->SMAD activates Nucleus Nucleus SMAD->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates TGFb_active->TGFbR

Proposed role of ADAMTSL5 in TGF-β signaling.

Conclusion

The significant evolutionary conservation of ADAMTSL5 across vertebrate species underscores its fundamental importance in extracellular matrix organization and the regulation of critical signaling pathways like TGF-β. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the conserved functions of ADAMTSL5. A deeper understanding of its evolutionary trajectory and molecular interactions will be instrumental in developing targeted therapies for diseases where ADAMTSL5 function is dysregulated, such as in certain cancers and fibrotic disorders.

References

Expression Profile of ADAMs (A Disintegrin and Metalloproteinases) in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expression profile of the A Disintegrin and Metalloproteinase (ADAM) family of proteins, with a focus on two key members, ADAM10 and ADAM17. This document is intended for researchers, scientists, and drug development professionals interested in the tissue-specific expression, experimental determination, and signaling functions of these important metalloproteases.

Introduction

The ADAM family of transmembrane and secreted proteins plays a crucial role in a variety of cellular processes, including cell adhesion, migration, proteolysis, and signaling. These proteins are characterized by the presence of multiple domains: a pro-domain, a metalloprotease domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail. The metalloprotease domain is responsible for the shedding of the ectodomains of a wide range of cell surface molecules, a process that is critical for the regulation of many signaling pathways. Given their involvement in numerous physiological and pathological processes, including development, inflammation, and cancer, understanding the tissue-specific expression and function of ADAMs is of significant scientific interest.

This guide focuses on ADAM10 and ADAM17, two of the most extensively studied members of the ADAM family. They are key players in the regulation of the Notch signaling pathway, which is essential for cell fate decisions during development and in adult tissues.

Data Presentation: Quantitative Expression of ADAM10 and ADAM17

The following table summarizes the protein expression levels of ADAM10 and ADAM17 in various human tissues, based on data from the Human Protein Atlas.[1][2][3] The expression levels are categorized as High, Medium, Low, or Not detected based on immunohistochemistry staining.

TissueADAM10 Expression LevelADAM17 Expression Level
Adipose Tissue LowMedium
Adrenal Gland MediumMedium
Brain (Cerebral Cortex) MediumHigh
Breast MediumMedium
Colon MediumHigh
Heart Muscle MediumHigh
Kidney HighHigh
Liver MediumMedium
Lung MediumHigh
Lymph Node HighHigh
Ovary HighHigh
Pancreas MediumHigh
Placenta HighHigh
Prostate HighMedium
Skeletal Muscle LowHigh
Skin MediumMedium
Spleen HighHigh
Testis HighHigh
Thyroid Gland MediumMedium
Tonsil HighHigh

Experimental Protocols

Detailed methodologies for the detection and quantification of ADAM proteins are crucial for reproducible research. Below are representative protocols for Immunohistochemistry (IHC) and Western Blotting.

Immunohistochemistry (IHC) Protocol for ADAM10 Detection in Paraffin-Embedded Tissues

This protocol is adapted from standard IHC procedures and vendor-specific recommendations.[4][5][6]

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes. b. Transfer slides through a graded series of ethanol (B145695): 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes). c. Rinse slides in distilled water.

2. Antigen Retrieval: a. Immerse slides in a Tris-EDTA buffer (pH 9.0). b. Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes. c. Allow slides to cool to room temperature (approximately 20 minutes). d. Rinse slides with Phosphate Buffered Saline (PBS).

3. Staining: a. Circle the tissue section with a hydrophobic pen. b. Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol (B129727) for 15 minutes. c. Rinse with PBS. d. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes. e. Incubate with the primary antibody against ADAM10 (e.g., a rabbit monoclonal or goat polyclonal antibody) diluted in blocking buffer overnight at 4°C.[4][5] f. Rinse with PBS (3 x 5 minutes). g. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or donkey anti-goat) for 1 hour at room temperature. h. Rinse with PBS (3 x 5 minutes). i. Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes. j. Rinse with PBS (3 x 5 minutes).

4. Visualization and Counterstaining: a. Develop the color with a chromogen solution (e.g., DAB) until the desired stain intensity is reached. b. Rinse with distilled water. c. Counterstain with hematoxylin (B73222) for 1-2 minutes. d. Differentiate in 1% acid alcohol and blue in running tap water.

5. Dehydration and Mounting: a. Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%). b. Clear in xylene and mount with a permanent mounting medium.

Western Blot Protocol for ADAM17 Detection in Cell Lysates

This protocol provides a general workflow for detecting ADAM17 by Western blotting.[7][8][9][10][11]

1. Sample Preparation: a. Lyse cells in RIPA buffer supplemented with protease inhibitors. b. Determine the protein concentration of the lysates using a BCA or Bradford assay. c. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

2. SDS-PAGE: a. Load samples onto a 4-12% Bis-Tris polyacrylamide gel. b. Run the gel at 100-150V until the dye front reaches the bottom.

3. Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Transfer at 100V for 1-2 hours at 4°C.

4. Immunodetection: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against ADAM17 diluted in blocking buffer overnight at 4°C. c. Wash the membrane with TBST (3 x 10 minutes). d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane with TBST (3 x 10 minutes).

5. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Detect the signal using a chemiluminescence imaging system.

Signaling Pathway Visualization

ADAM10 and ADAM17 are key regulators of the Notch signaling pathway, a highly conserved pathway that controls cell fate decisions. The following diagram illustrates the canonical Notch signaling pathway and the roles of ADAM10 and ADAM17 in the proteolytic processing of the Notch receptor.

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_membrane Plasma Membrane Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor S2_Cleavage S2 Cleavage Notch_Receptor->S2_Cleavage Ligand Binding gamma_Secretase γ-Secretase Complex S2_Cleavage->gamma_Secretase NEXT fragment ADAM10 ADAM10 (Ligand-dependent) ADAM10->S2_Cleavage ADAM17 ADAM17 (Ligand-independent) ADAM17->S2_Cleavage NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD S3 Cleavage CSL CSL (Transcription Factor) NICD->CSL Translocates to Nucleus Target_Genes Target Gene Expression CSL->Target_Genes Activation

Canonical Notch Signaling Pathway

Diagram Caption: The Notch signaling pathway is initiated by the binding of a Notch ligand on a signal-sending cell to the Notch receptor on a signal-receiving cell. This interaction leads to two sequential proteolytic cleavages of the Notch receptor. The first cleavage (S2) is mediated by an ADAM metalloprotease. ADAM10 is responsible for ligand-dependent cleavage, while ADAM17 can mediate ligand-independent cleavage.[12][13][14][15][16] This is followed by a second cleavage (S3) by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it interacts with the transcription factor CSL to activate the expression of target genes involved in cell fate determination.[17][18][19]

Conclusion

This technical guide provides a summary of the tissue expression of ADAM10 and ADAM17, detailed experimental protocols for their detection, and a visual representation of their role in the Notch signaling pathway. The widespread expression of these proteases and their critical roles in fundamental signaling pathways underscore their importance as potential therapeutic targets in a variety of diseases. The information presented here serves as a valuable resource for researchers and professionals in the fields of cell biology, drug discovery, and translational medicine.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of a Mitochondrial Anoxia-Dependent Apoptosis Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoxia, or severe oxygen deprivation, is a critical factor in various pathological conditions, including ischemic events such as stroke and myocardial infarction, as well as in the tumor microenvironment. Cellular response to anoxia often involves the mitochondria, which play a central role in both cell survival and programmed cell death (apoptosis). Under anoxic conditions, and particularly upon reoxygenation, the mitochondrial electron transport chain can become a major source of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the initiation of the apoptotic cascade.

This document provides detailed protocols for the synthesis and evaluation of a representative Mitochondrial Anoxia-Dependent Apoptosis Modulator . The selected compound is a mitochondria-targeted antioxidant, which leverages the triphenylphosphonium (TPP) cation to achieve accumulation within the mitochondria. By delivering an antioxidant payload directly to the site of ROS production, this class of compounds can effectively mitigate oxidative damage and modulate anoxia-dependent apoptosis.

The protocols outlined below are intended to serve as a comprehensive guide for researchers in academia and industry who are engaged in the discovery and development of novel therapeutics targeting mitochondrial dysfunction in hypoxia- and anoxia-related diseases.

Featured Molecule: A TPP-Conjugated Antioxidant

The synthesis protocol detailed here is for a representative molecule where an antioxidant moiety is coupled to a triphenylphosphonium (TPP) cation via an alkyl linker. The TPP cation is lipophilic and readily crosses cellular and mitochondrial membranes. The negative membrane potential of the inner mitochondrial membrane drives the accumulation of the positively charged TPP-conjugated molecule within the mitochondrial matrix. This strategy has been successfully employed for various antioxidant molecules, including derivatives of coenzyme Q10 (e.g., MitoQ) and other natural products.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and activity of TPP-conjugated antioxidants, compiled from various sources.

ParameterValueReference Notes
Synthesis
Overall Yield15-30%Dependent on the specific antioxidant moiety and linker length.
Purity (post-purification)>95% (by HPLC and NMR)Typically achieved by column chromatography and/or recrystallization.
Biological Activity
IC50 (Cytotoxicity)1-50 µMVaries significantly with cell type and the specific compound. Higher concentrations can be cytotoxic due to mitochondrial membrane disruption.
Effective Concentration100 nM - 1 µMFor antioxidant and anti-apoptotic effects in cell culture models.
Mitochondrial Accumulation100- to 500-fold over cytosolicDependent on mitochondrial membrane potential.
ROS ScavengingSignificant reduction at 100-500 nMMeasured by probes such as MitoSOX Red.

Experimental Protocols

Synthesis of a TPP-Conjugated Antioxidant

This protocol describes a generalizable, multi-step synthesis for conjugating an antioxidant (in this example, a simplified quinone moiety) to a TPP cation via a 10-carbon alkyl linker.

Workflow Diagram:

Synthesis_Workflow A Starting Material (e.g., 10-bromodecan-1-ol) B Oxidation A->B C Aldehyde Intermediate B->C D Wittig Reaction C->D E Alkene Intermediate D->E F Reduction E->F G Functionalized Linker F->G H Conjugation with Antioxidant Moiety G->H I Bromo-Antioxidant Intermediate H->I J Reaction with Triphenylphosphine (B44618) I->J K Final Product (TPP-Antioxidant) J->K L Purification (Column Chromatography) K->L

Caption: General workflow for the synthesis of a TPP-conjugated antioxidant.

Step 1: Synthesis of (10-bromodecyl)triphenylphosphonium bromide

  • Materials: 1,10-dibromodecane (B1670030), triphenylphosphine, acetonitrile (B52724).

  • Procedure:

    • Dissolve triphenylphosphine (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add 1,10-dibromodecane (1.5 eq) to the solution.

    • Reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the precipitate with cold diethyl ether and dry under vacuum to yield (10-bromodecyl)triphenylphosphonium bromide.

Step 2: Conjugation with an Antioxidant Moiety (Example: Hydroquinone)

  • Materials: (10-bromodecyl)triphenylphosphonium bromide, hydroquinone (B1673460), potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve hydroquinone (1.2 eq) and potassium carbonate (2.5 eq) in DMF.

    • Add (10-bromodecyl)triphenylphosphonium bromide (1.0 eq) to the mixture.

    • Heat the reaction at 80°C for 12 hours under a nitrogen atmosphere.

    • Cool the mixture to room temperature and pour it into water.

    • Extract the aqueous phase with dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to obtain the final TPP-conjugated antioxidant.

Step 3: Characterization

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight.

  • HPLC: To assess purity.

Evaluation of Apoptosis Modulation in an Anoxia Model

This protocol describes how to assess the ability of the synthesized compound to protect cells from anoxia-reoxygenation-induced apoptosis.

Experimental Workflow Diagram:

Apoptosis_Assay_Workflow A Seed Cells (e.g., H9c2 cardiomyocytes) B Pre-treat with TPP-Antioxidant (1 hr) A->B C Induce Anoxia (e.g., 4-6 hrs in hypoxia chamber) B->C D Reoxygenation (Return to normoxic incubator, 12-24 hrs) C->D E Harvest Cells D->E F Stain with Annexin V-FITC and Propidium Iodide (PI) E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic vs. Live/Necrotic Cells G->H

Caption: Workflow for assessing apoptosis after anoxia-reoxygenation.

Procedure:

  • Cell Culture: Culture a relevant cell line (e.g., H9c2 rat cardiomyocytes or SH-SY5Y neuroblastoma cells) in appropriate media.

  • Treatment: Seed cells in multi-well plates. Once they reach 70-80% confluency, pre-treat with varying concentrations of the synthesized TPP-antioxidant (e.g., 100 nM, 500 nM, 1 µM) for 1 hour. Include a vehicle-only control.

  • Anoxia Induction: Place the plates in a hypoxia chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a duration determined by cell type and experimental goals (typically 4-24 hours).

  • Reoxygenation: Return the plates to a standard normoxic incubator (95% air, 5% CO₂) for 12-24 hours.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Harvest the cells (including floating cells in the media).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Compare the percentage of apoptotic cells in the treated groups to the anoxia-reoxygenation control group. A significant reduction in the Annexin V+ population indicates a protective, anti-apoptotic effect.

Measurement of Mitochondrial ROS

Procedure:

  • Follow the cell culture, treatment, anoxia, and reoxygenation steps as described above.

  • MitoSOX Staining:

    • During the last 30 minutes of the reoxygenation period, add MitoSOX Red reagent (a mitochondrial superoxide (B77818) indicator) to the cell culture media at a final concentration of 2-5 µM.

    • Incubate at 37°C, protected from light.

    • Wash the cells with warm PBS.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Compare the red fluorescence intensity between control and treated groups.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry in the appropriate channel (e.g., PE or similar).

A decrease in MitoSOX Red fluorescence in the TPP-antioxidant treated group indicates a reduction in mitochondrial superoxide levels.

Signaling Pathway

Anoxia-Dependent Apoptosis and its Modulation by a TPP-Conjugated Antioxidant

Anoxia_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Mitochondrial Electron Transport Chain ROS ROS Burst Mito->ROS MPT Mitochondrial Permeability Transition Pore (MPTP) Opening ROS->MPT CytC Cytochrome c Release MPT->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Anoxia Anoxia/ Reoxygenation Anoxia->Mito ETC dysfunction TPPAntioxidant TPP-Conjugated Antioxidant TPPAntioxidant->ROS Scavenges ROS

Caption: Anoxia-reoxygenation leads to a burst of mitochondrial ROS, triggering the intrinsic apoptotic pathway. TPP-conjugated antioxidants accumulate in the mitochondria and inhibit this process by scavenging ROS.

Conclusion

The synthesis and evaluation of mitochondria-targeted modulators of apoptosis represent a promising strategy for the development of novel therapeutics for a range of diseases characterized by cellular anoxia and oxidative stress. The protocols and data presented in this document provide a framework for the synthesis of TPP-conjugated compounds and for the assessment of their biological activity in relevant cell-based models. This approach allows for the systematic investigation of structure-activity relationships and the identification of lead candidates for further preclinical and clinical development.

Inducing Methionine Adenosyltransferase 2A (MADAM/MAT2A) Expression in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine Adenosyltransferase 2A (MAT2A), also known as MADAM, is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in all mammalian cells. Dysregulation of MAT2A expression is implicated in various diseases, most notably in cancer, where its upregulation often confers a growth and survival advantage to tumor cells. The ability to reliably induce MAT2A expression in vitro is essential for studying its function, validating therapeutic targets, and screening potential inhibitors. This document provides detailed protocols for both pharmacological and genetic induction of MAT2A expression in cell culture, along with methods for verifying its upregulation.

Introduction

MAT2A is ubiquitously expressed in extrahepatic tissues and is the predominant MAT isozyme in rapidly dividing cells, including cancer cells. Its expression is tightly regulated at both the transcriptional and post-transcriptional levels. Several signaling pathways, often activated by growth factors and inflammatory cytokines, converge on the MAT2A promoter to increase its transcription. Understanding and manipulating these pathways allows for the controlled induction of MAT2A expression in a laboratory setting. This enables detailed investigation into the downstream effects of elevated MAT2A levels on cellular processes such as proliferation, methylation, and metabolism.

Signaling Pathways Regulating MAT2A Expression

The expression of MAT2A is controlled by a complex network of signaling pathways. Growth factors such as Epidermal Growth Factor (EGF), Insulin-like Growth Factor-1 (IGF-1), and the adipokine leptin have been shown to upregulate MAT2A transcription.[1] These factors often activate pathways involving transcription factors like AP-1 and NF-κB.[1][2] Inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), are also potent inducers of MAT2A expression, primarily through the activation of NF-κB and AP-1.[3] These transcription factors bind to specific consensus elements within the MAT2A promoter, initiating gene transcription.[2][3]

MAT2A_Signaling_Pathway Regulatory Pathways of MAT2A Expression TNFa TNF-α TNFR TNFR TNFa->TNFR IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R EGF EGF EGFR EGFR EGF->EGFR Leptin Leptin LeptinR LeptinR Leptin->LeptinR NFkB NF-κB TNFR->NFkB AP1 AP-1 TNFR->AP1 PI3K_AKT PI3K/AKT Pathway IGF1R->PI3K_AKT ERK_MAPK ERK/MAPK Pathway EGFR->ERK_MAPK LeptinR->PI3K_AKT LeptinR->ERK_MAPK MAT2A_Gene MAT2A Gene NFkB->MAT2A_Gene Transcription AP1->MAT2A_Gene Transcription PI3K_AKT->NFkB ERK_MAPK->AP1 Nucleus Nucleus

Regulatory Pathways of MAT2A Expression

Data Presentation: Pharmacological Induction of MAT2A

The following table summarizes the conditions for the pharmacological induction of MAT2A expression in commonly used cell lines. The fold induction is an approximation based on published data and can vary depending on experimental conditions.

InducerCell LineConcentrationIncubation TimeApproximate Fold Induction (mRNA)Reference
TNF-α HepG215 ng/mL8 hours~3-fold[4]
IGF-1 RKO, HT-2950 ng/mL24 hours~2 to 3.5-fold[5]
EGF RKO, HT-2920 ng/mL24 hours~2 to 3.5-fold[5]
Leptin HepG2100 ng/mL24 hours>2-fold[6]

Experimental Protocols

Protocol 1: Pharmacological Induction of MAT2A Expression with TNF-α

This protocol describes the induction of MAT2A expression in HepG2 cells using TNF-α.

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Recombinant human TNF-α (carrier-free)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Reagents for RNA or protein extraction

Procedure:

  • Cell Seeding:

    • The day before stimulation, seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery. Cells should be approximately 70-80% confluent at the time of treatment.

  • Serum Starvation (Optional but Recommended):

    • To reduce basal signaling, gently aspirate the growth medium.

    • Wash the cells once with sterile PBS.

    • Add 2 mL of serum-free medium to each well and incubate for 4-6 hours at 37°C.

  • TNF-α Stimulation:

    • Prepare a stock solution of TNF-α in sterile PBS or water containing a carrier protein like BSA.

    • Dilute the TNF-α stock solution in fresh, pre-warmed complete or serum-free medium to a final concentration of 15 ng/mL.

    • Aspirate the medium from the cells and replace it with the TNF-α containing medium. For a negative control, add medium without TNF-α.

    • Incubate the cells for 8 hours at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting:

    • After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Proceed immediately with RNA or protein extraction for downstream analysis (qRT-PCR or Western Blot).

Protocol 2: Genetic Induction of MAT2A Expression via Transient Transfection

This protocol outlines the transient overexpression of MAT2A in a suitable cell line (e.g., HepG2 or HEK293T) using a commercially available expression plasmid.

Materials:

  • Human MAT2A expression plasmid (e.g., pCMV6-Entry-MAT2A-DDK from OriGene, RC200926)[7]

  • HEK293T or HepG2 cells

  • Complete growth medium

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ 3000 Transfection Reagent

  • 6-well tissue culture plates

  • Reagents for RNA or protein extraction

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5 x 10^5 cells/well for HEK293T, 7.5 x 10^5 cells/well for HepG2).[1]

  • Transfection Complex Preparation (per well of a 6-well plate):

    • Tube A: Dilute 2.5 µg of the MAT2A expression plasmid in 125 µL of Opti-MEM™. Add 5 µL of P3000™ Reagent and mix gently.

    • Tube B: Dilute 3.75 µL of Lipofectamine™ 3000 Reagent in 125 µL of Opti-MEM™ and mix gently.

    • Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate for 15 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 250 µL of DNA-lipid complex dropwise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Post-Transfection:

    • After 24-48 hours, harvest the cells for analysis of MAT2A expression.

    • For analysis, wash the cells with ice-cold PBS and proceed with RNA or protein extraction.

Protocol 3: Verification of MAT2A Expression by qRT-PCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Primers for MAT2A and a reference gene (e.g., GAPDH or ACTB)

    • Human MAT2A Forward Primer: 5'-ATGAACGGACAGCTCAACGG-3'[6]

    • Human MAT2A Reverse Primer: 5'-CCAGCAAGAAGGATCATTCCAG-3'[6]

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for MAT2A and the reference gene, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative expression of MAT2A using the ΔΔCt method, normalizing to the reference gene expression.

Protocol 4: Verification of MAT2A Expression by Western Blot

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MAT2A (e.g., Novus Biologicals, NBP3-04713)

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary MAT2A antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for the loading control or use a separate gel.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize the MAT2A signal to the loading control.

Experimental Workflow and Logic Diagrams

Experimental_Workflow General Workflow for Inducing and Verifying MAT2A Expression Start Start Cell_Culture Seed Cells in Culture Plate Start->Cell_Culture Pharmacological Pharmacological Induction (e.g., TNF-α, IGF-1) Cell_Culture->Pharmacological Genetic Genetic Induction (Transient Transfection) Cell_Culture->Genetic Incubate Incubate for Specified Duration Pharmacological->Incubate Genetic->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot End End qRT_PCR->End Western_Blot->End

References

Techniques for Measuring MALT1-Associated Ubiquitin Ligase Activity In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the adaptive immune system. It functions as both a scaffold protein and a cysteine protease, playing a pivotal role in NF-κB activation downstream of antigen receptor stimulation. The activity of MALT1 is tightly regulated by post-translational modifications, including ubiquitination. Several E3 ubiquitin ligases have been identified that associate with and modify MALT1, thereby influencing its signaling output. This document provides detailed application notes and protocols for the in vitro measurement of the activity of MALT1-associated ubiquitin ligases, with a primary focus on TRAF6, a key E3 ligase for MALT1. Additionally, methods for assessing MALT1's own proteolytic activity, which is often coupled with its ubiquitination status, are described.

MALT1-Associated Ubiquitin Ligases

While the term "MADAM" is not a standard scientific acronym, the context of MALT1-associated ubiquitin ligase activity points to several key enzymes responsible for MALT1 ubiquitination. The most well-characterized of these is TRAF6 (TNF receptor-associated factor 6) , a RING-domain E3 ubiquitin ligase that mediates the attachment of K63-linked polyubiquitin (B1169507) chains to MALT1.[1] This non-degradative ubiquitination serves as a scaffold to recruit downstream signaling components, ultimately leading to NF-κB activation.[1] Other E3 ligases, such as HECTD3 and the LUBAC component HOIL-1, have also been implicated in MALT1 regulation.

I. In Vitro Ubiquitination Assays for MALT1-Associated E3 Ligases

These assays are designed to reconstitute the ubiquitination cascade in a test tube to measure the activity of a specific E3 ligase, such as TRAF6, towards MALT1 as a substrate.

A. Principle

The in vitro ubiquitination reaction involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for substrate specificity, transferring ubiquitin from the E2 enzyme to the target protein (MALT1). The resulting ubiquitinated MALT1 can be detected by various methods, most commonly by Western blotting.

B. Experimental Protocol: In Vitro TRAF6-Mediated MALT1 Ubiquitination

This protocol is adapted from established methods for in vitro ubiquitination reactions.

1. Materials and Reagents:

  • Enzymes:

    • Recombinant human E1 activating enzyme (e.g., UBE1)

    • Recombinant human E2 conjugating enzyme (e.g., Ubc13/Uev1a complex for K63-linked chains)

    • Recombinant human E3 ligase (e.g., TRAF6)

    • Recombinant human MALT1 (full-length or relevant fragments)

  • Substrates and Cofactors:

    • Recombinant human Ubiquitin (wild-type or tagged, e.g., His-tag, HA-tag)

    • ATP solution (100 mM)

  • Buffers:

    • Ubiquitination Reaction Buffer (10X): 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT

  • Detection Reagents:

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Primary antibodies: anti-MALT1, anti-ubiquitin (or anti-tag), anti-TRAF6

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

2. Procedure:

  • Thaw all recombinant proteins and reagents on ice.

  • Prepare a master mix of the common reaction components to ensure consistency across samples.

  • In a microcentrifuge tube, assemble the following reaction components on ice in the specified order:

ComponentStock ConcentrationVolume for 25 µL reactionFinal Concentration
Nuclease-free water-to 25 µL-
10X Ubiquitination Buffer10X2.5 µL1X
ATP100 mM0.5 µL2 mM
Ubiquitin1 mg/mL2 µL~2 µM
E1 Enzyme5 µM0.5 µL100 nM
E2 Enzyme (Ubc13/Uev1a)25 µM0.5 µL500 nM
MALT1 (Substrate)10 µM2.5 µL1 µM
TRAF6 (E3 Ligase)10 µM1.0 µL400 nM
  • Negative Controls: Prepare parallel reactions omitting key components (e.g., E1, E2, E3, or ATP) to demonstrate the dependency of the reaction on each component.

  • Mix the components gently by pipetting.

  • Incubate the reactions at 37°C for 60-90 minutes.

  • Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against MALT1 and ubiquitin. A ladder of higher molecular weight bands corresponding to polyubiquitinated MALT1 should be observed in the complete reaction. Autoubiquitination of TRAF6 can be detected with an anti-TRAF6 antibody.

C. Data Presentation: Quantitative Analysis of TRAF6 Activity

Table 1: In Vitro Inhibition of TRAF6 E3 Ligase Activity

InhibitorTargetAssay TypeIC₅₀Reference
C25-140TRAF6-Ubc13 InteractionIn vitro ubiquitinationDose-dependent reduction[2][3]

Note: A specific IC₅₀ value for C25-140 from a biochemical assay is not explicitly stated in the provided search results, but its dose-dependent inhibitory effect on TRAF6 activity in vitro is documented.[2][3]

II. In Vitro MALT1 Cleavage Assays

MALT1 possesses proteolytic activity that is crucial for its function. This activity is often assessed in parallel with its ubiquitination status. MALT1 cleaves its substrates after an arginine residue.

A. Principle

In vitro MALT1 cleavage assays typically utilize a fluorogenic peptide substrate that mimics the cleavage site of a known MALT1 substrate (e.g., RelB, CYLD, or BCL10). Cleavage of the peptide by active MALT1 releases a fluorophore, resulting in an increase in fluorescence that can be measured over time.

B. Experimental Protocol: Fluorogenic MALT1 Cleavage Assay

1. Materials and Reagents:

  • Enzyme: Recombinant active MALT1

  • Substrate: Fluorogenic peptide substrate (e.g., Ac-LRSR-AMC or Ac-LVSR-AMC)

  • Buffer: Cleavage Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 10 mM DTT)

  • Instrumentation: Fluorescence plate reader

2. Procedure:

  • Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

  • Dilute the recombinant MALT1 to the desired concentration in pre-chilled Cleavage Assay Buffer.

  • In a 96-well black microplate, add the MALT1 enzyme solution.

  • To initiate the reaction, add the fluorogenic substrate to a final concentration of 10-50 µM.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC) every 1-2 minutes for 30-60 minutes.

  • Controls: Include wells with substrate only (no enzyme) to determine background fluorescence and wells with a known MALT1 inhibitor (e.g., Z-VRPR-FMK) to confirm the specificity of the cleavage.

C. Data Presentation: Quantitative Analysis of MALT1 Cleavage Activity

The rate of the reaction (initial velocity) can be calculated from the linear phase of the fluorescence curve. This allows for the determination of kinetic parameters and the potency of inhibitors.

Table 2: Kinetic Parameters of MALT1 Cleavage Activity

Substratekcat/Km (M⁻¹s⁻¹)Reference
CYLD1.4 x 10³[4]
Optimal Peptide Substrates10³ - 10⁴[4]

Table 3: In Vitro Inhibition of MALT1 Protease Activity

InhibitorAssay TypeSubstrateIC₅₀ / KᵢReference
MI-2In vitro cleavageCYLDDose-dependent inhibition[5]
MI-2 AnaloguesIn vitro cleavageCYLD-[5]
Compound AA20 cleavageA20IC₅₀ = 1100 nM[6]
Compound BA20 cleavageA20IC₅₀ = 600 nM[6]
Compound CA20 cleavageA20IC₅₀ = 260 nM[6]
MLT-748BCL10 cleavage (ELISA)BCL10IC₅₀ = 31 ± 17 nM[7]
Compound 3Raji MALT1-GloSensorRelB-based reporterGI₅₀ = 87 ± 6 nM[8]
Z-VRPR-FMKIn vitro cleavageAc-LRSR-AMC-[5]

III. Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the complex regulation of MALT1 and the design of experiments.

A. MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 and its ubiquitination by TRAF6 in the T-cell receptor (TCR) signaling pathway leading to NF-κB activation.

MALT1_Signaling_Pathway TCR TCR Engagement PKC_theta PKCθ TCR->PKC_theta CARMA1 CARMA1 PKC_theta->CARMA1 P BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 (E3 Ligase) MALT1->TRAF6 recruits MALT1_Ub Ub-MALT1 TRAF6->MALT1_Ub Ub Ubiquitin (K63-linked) Ub->TRAF6 IKK_complex IKK Complex MALT1_Ub->IKK_complex recruits & activates NF_kB NF-κB Activation IKK_complex->NF_kB

Caption: MALT1 ubiquitination by TRAF6 in TCR signaling.

B. Experimental Workflow: In Vitro Ubiquitination Assay

The following diagram outlines the key steps in performing an in vitro ubiquitination assay to measure the activity of a MALT1-associated E3 ligase.

Ubiquitination_Workflow start Start reagents Combine Reagents: E1, E2, E3 (TRAF6), MALT1, Ubiquitin, ATP, Buffer start->reagents incubation Incubate at 37°C reagents->incubation stop_reaction Stop Reaction (SDS-PAGE Buffer) incubation->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot sds_page->western_blot detection Detect Ub-MALT1 (Anti-MALT1 & Anti-Ub) western_blot->detection end End detection->end

Caption: Workflow for in vitro MALT1 ubiquitination assay.

C. Experimental Workflow: MALT1 Cleavage Assay

This diagram illustrates the workflow for measuring the proteolytic activity of MALT1 using a fluorogenic substrate.

Cleavage_Workflow start Start prepare_reaction Prepare Reaction: Recombinant MALT1 in Cleavage Buffer start->prepare_reaction add_substrate Add Fluorogenic Peptide Substrate prepare_reaction->add_substrate measure_fluorescence Measure Fluorescence over Time (37°C) add_substrate->measure_fluorescence analyze_data Analyze Data: Calculate Initial Velocity measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for MALT1 fluorogenic cleavage assay.

References

Application Notes & Protocols: Investigating MADAM (MMP25-ADAM12) Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to elucidate the function of a disintegrin and metalloproteinase (MADAM), specifically focusing on MMP25 and ADAM12. The protocols outlined below detail the essential steps from experimental design to data analysis, enabling researchers to effectively study the roles of these metalloproteases in various biological processes.

Introduction to this compound (MMP25 and ADAM12)

Matrix metalloproteinase 25 (MMP25) and A Disintegrin and Metalloproteinase 12 (ADAM12) are members of the metzincin superfamily of proteases. They are implicated in a wide array of physiological and pathological processes, including cell adhesion, migration, signaling, and tissue remodeling. Dysregulation of MMP25 and ADAM12 has been linked to several diseases, most notably cancer, where they contribute to tumor progression, invasion, and metastasis.[1][2] Given their significant roles in disease, understanding their precise functions is critical for the development of novel therapeutic strategies.

Application of CRISPR-Cas9 for Studying this compound Function

The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, allowing for the targeted knockout of genes to study their function.[3] By creating loss-of-function mutations in the genes encoding MMP25 and ADAM12, researchers can investigate their roles in cellular processes and signaling pathways. This technology enables the generation of knockout cell lines and animal models to dissect the molecular mechanisms governed by these proteases.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of knocking down or knocking out ADAM12 and MMP25.

Table 1: Effects of ADAM12 Knockdown/Knockout on Cellular Functions

Cell LineMethodPhenotypeQuantitative ChangeReference
3T3-L1 preadipocytesRNAiCell NumberReduced[4]
3T3-L1 preadipocytesRNAiDifferentiationDelayed (Adipocyte:Preadipocyte ratio 44.36% vs 79.64% in control on day 9)[1][4]
CAKI-2 and 786-O (ccRCC)shRNACell ViabilityRemarkably inhibited[2]
CAKI-2 and 786-O (ccRCC)shRNAColony FormationNotably attenuated[2]
CAKI-2 and 786-O (ccRCC)shRNACell MigrationMarkedly inhibited[2]
CAKI-2 and 786-O (ccRCC)shRNACell InvasionInhibited[2]
Small Cell Lung Cancer (SCLC) cellsKnockdownHexokinase 1 (HK1) protein levelsReduced[5]

Table 2: Effects of MMP25 Knockdown/Knockout on Cellular Functions and Gene Expression

Cell Line/ModelMethodPhenotypeQuantitative ChangeReference
Gastric Cancer Tissues-MMP25 mRNA expressionHigher in cancer vs. normal tissue (7.328±1.235 vs. 0.703±0.014)[6]
Mmp25-deficient leukocytesKnockoutNF-κB activationDefective[7]
Head and Neck Cancer-Correlation with Immune InfiltrationPositively correlated with activated CD4+ memory T cells[8]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ADAM12 or MMP25 in Cultured Cells

This protocol provides a detailed methodology for generating knockout cell lines for ADAM12 or MMP25 using CRISPR-Cas9 technology.

1. sgRNA Design and Synthesis:

  • Design at least two to three single guide RNAs (sgRNAs) targeting a critical exon of the ADAM12 or MMP25 gene. Online tools such as Benchling or CHOPCHOP can be utilized for sgRNA design.

  • Ensure the sgRNAs have high on-target scores and low off-target predictions.

  • Synthesize the designed sgRNAs.

2. Vector Cloning (Optional, if not using RNP delivery):

  • Clone the synthesized sgRNA oligonucleotides into a suitable CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).

  • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

3. Cell Culture and Transfection:

  • Culture the target cell line under standard conditions.

  • Transfect the cells with the Cas9/sgRNA expression plasmid or deliver Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex. Lipofection-based methods or electroporation can be used.[9]

  • Include a negative control (e.g., a non-targeting sgRNA) and a positive control (e.g., a validated sgRNA for a housekeeping gene).

4. Single-Cell Cloning:

  • Two to three days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) for GFP-positive cells (if using a GFP-containing vector) or by limiting dilution.[5]

  • Culture the single-cell clones until they form visible colonies.

5. Validation of Knockout Clones:

  • Genomic DNA Analysis:

    • Extract genomic DNA from the expanded clones.

    • Amplify the target region by PCR.

    • Analyze the PCR products for insertions or deletions (indels) using methods like the T7 Endonuclease I (T7E1) assay or by Sanger sequencing followed by analysis with tools like TIDE (Tracking of Indels by DEcomposition).

  • mRNA Expression Analysis:

    • Extract total RNA from the validated knockout clones.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to confirm the absence or significant reduction of ADAM12 or MMP25 mRNA.

  • Protein Expression Analysis:

    • Perform Western blotting to confirm the absence of the target protein. This is a crucial step to verify a functional knockout.[9]

    • Alternatively, mass spectrometry-based proteomics can provide a more comprehensive and quantitative assessment of protein knockout.[9]

Protocol 2: Functional Assays for Characterizing this compound Knockout Cells

Once knockout cell lines are validated, the following assays can be performed to investigate the functional consequences.

1. Cell Proliferation Assay:

  • Seed an equal number of knockout and wild-type control cells in 96-well plates.

  • Measure cell proliferation at different time points (e.g., 24, 48, 72 hours) using a CCK-8 assay or by direct cell counting.[2]

2. Colony Formation Assay:

  • Seed a low density of knockout and wild-type cells in 6-well plates.

  • Culture for 1-2 weeks until visible colonies form.

  • Fix, stain with crystal violet, and count the number of colonies.[2]

3. Cell Migration Assay (Wound Healing Assay):

  • Grow knockout and wild-type cells to a confluent monolayer in 6-well plates.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Capture images at 0 and 24 hours (or other appropriate time points) to monitor wound closure.

  • Quantify the rate of migration.[2]

4. Cell Invasion Assay (Transwell Assay):

  • Use Transwell inserts with a Matrigel-coated membrane.

  • Seed knockout and wild-type cells in the upper chamber in serum-free medium.

  • Add medium with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • After an appropriate incubation period, remove non-invading cells from the upper surface of the membrane.

  • Fix, stain, and count the cells that have invaded through the membrane.[2]

5. Quantitative Proteomics:

  • Utilize Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other quantitative proteomic approaches to compare the proteomes of knockout and wild-type cells. This can identify downstream targets and affected pathways.[5][10]

Visualizations

Signaling Pathways

ADAM12_Signaling_Pathway

Caption: ADAM12-EGFR-ERK Signaling Pathway.

MMP25_Signaling_Pathway

Caption: MMP25-NF-κB Signaling Pathway.

Experimental Workflow

CRISPR_Workflow

Caption: CRISPR-Cas9 Experimental Workflow.

References

Development of a Cell-Based Assay for ADAM Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins that play a crucial role in various physiological and pathological processes.[1][2] These enzymes are key players in "ectodomain shedding," a process that involves the proteolytic cleavage and release of the extracellular domains of membrane-bound proteins.[1][3][4] This shedding event activates or inactivates a wide array of signaling molecules, including growth factors, cytokines, and their receptors, thereby modulating critical cellular functions such as adhesion, migration, proliferation, and signaling.[1][5][6][7]

Notably, ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE) are two of the most extensively studied members of this family.[1][8] Their dysregulation has been implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[5][9][10] For instance, ADAM17 is the principal sheddase for Tumor Necrosis Factor-α (TNF-α), a potent pro-inflammatory cytokine, and ligands of the Epidermal Growth Factor Receptor (EGFR), which are crucial for epithelial tissue development.[1][5][11] ADAM10 is a key player in the Notch signaling pathway, which is vital for cell fate determination.[1][12]

The significant involvement of ADAMs in disease pathogenesis makes them attractive therapeutic targets. The development of specific and potent inhibitors for ADAM proteases is an active area of drug discovery.[7][13][14] To facilitate these efforts, robust and reliable cell-based assays are essential for screening and characterizing potential inhibitor candidates in a physiologically relevant environment.

This document provides detailed application notes and protocols for the development of a cell-based assay to identify and characterize inhibitors of ADAM proteins, with a focus on ADAM10 and ADAM17. Two primary assay formats are described: a fluorescence-based activity assay and an ELISA-based shedding assay.

Principle of the Assays

The cell-based assays for ADAM inhibitors are designed to measure the proteolytic activity of these enzymes on their substrates at the cell surface. The fundamental principle involves quantifying the amount of shed substrate ectodomain or the enzymatic activity in the presence and absence of test compounds. A reduction in substrate shedding or enzymatic activity in the presence of a compound indicates its inhibitory potential.

Signaling Pathway of ADAM-mediated Ectodomain Shedding

ADAM proteases are integral membrane proteins that, upon activation, cleave the extracellular domain of various substrate proteins. This process can be initiated by a variety of stimuli, leading to the activation of intracellular signaling cascades. The shed ectodomains can then act as soluble signaling molecules, while the remaining membrane-tethered portion of the substrate can undergo further processing, such as regulated intramembrane proteolysis (RIP), leading to the release of an intracellular domain that can translocate to the nucleus and regulate gene expression.[5][6]

cluster_membrane Cell Membrane ADAM ADAM Protease Substrate Transmembrane Substrate ADAM->Substrate Cleavage ShedEcto Sheddable Ectodomain Substrate->ShedEcto Releases RIP Regulated Intramembrane Proteolysis (RIP) Substrate->RIP Stimulus External Stimulus (e.g., PMA, Growth Factors) Stimulus->ADAM Activates Inhibitor ADAM Inhibitor Inhibitor->ADAM Inhibits Downstream Downstream Signaling ShedEcto->Downstream ICD Intracellular Domain (ICD) RIP->ICD Nucleus Nucleus ICD->Nucleus Gene Gene Expression Nucleus->Gene

ADAM-mediated ectodomain shedding signaling pathway.

Experimental Protocols

Two primary methods for assessing ADAM inhibitor activity in a cell-based format are presented below: a fluorescence-based activity assay and an ELISA-based shedding assay.

Protocol 1: Fluorescence-Based ADAM Activity Assay

This protocol utilizes a fluorogenic substrate that is cleaved by ADAM proteases, resulting in a measurable increase in fluorescence. This assay is suitable for high-throughput screening (HTS) of compound libraries.

A 1. Cell Seeding Seed cells expressing the target ADAM protease in a 96-well plate. B 2. Compound Incubation Add test compounds (inhibitors) at various concentrations. A->B C 3. Substrate Addition Add fluorogenic ADAM substrate. B->C D 4. Incubation Incubate at 37°C to allow for enzymatic reaction. C->D E 5. Fluorescence Reading Measure fluorescence intensity (e.g., Ex/Em = 490/520 nm). D->E F 6. Data Analysis Calculate % inhibition and determine IC50 values. E->F

Workflow for the fluorescence-based ADAM inhibitor assay.
  • Cells expressing the target ADAM protease (e.g., HEK293, THP-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well black, clear-bottom tissue culture plates

  • Fluorogenic ADAM substrate (e.g., SensoLyte® 520 ADAM10 Activity Assay Kit)[7][13]

  • Assay Buffer (provided with the kit or a suitable alternative, e.g., 25 mM Tris-HCl, pH 8.0)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., GI254023X for ADAM10, TAPI-1 for broad-spectrum)[9][15]

  • Fluorescence plate reader

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize (for adherent cells) and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well black, clear-bottom plate at a density of 2 x 104 to 5 x 104 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and the positive control inhibitor in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells. For control wells, add medium with the same concentration of DMSO.

    • Incubate the plate at 37°C for 1-2 hours.

  • Enzymatic Reaction:

    • Prepare the fluorogenic substrate solution according to the manufacturer's instructions (e.g., dilute 1:100 in assay buffer).[13]

    • Add 50 µL of the substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically every 5 minutes for 30-60 minutes, or as an endpoint reading after 30-60 minutes of incubation. Use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[13]

  • Background Subtraction: Subtract the fluorescence intensity of the no-enzyme control wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Fluorescenceinhibitor / Fluorescencevehicle)] x 100

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1][16]

Protocol 2: ELISA-Based Shedding Assay

This protocol measures the amount of a specific substrate's ectodomain shed into the cell culture supernatant. This method is highly specific as it detects the cleavage of an endogenous or overexpressed substrate.

A 1. Cell Seeding Seed cells expressing the target ADAM and substrate in a 24-well plate. B 2. Compound Incubation Add test compounds (inhibitors) at various concentrations. A->B C 3. Stimulation (Optional) Stimulate shedding with an agonist (e.g., PMA for ADAM17). B->C D 4. Supernatant Collection Collect the cell culture supernatant after a defined incubation period. C->D E 5. ELISA Quantify the shed ectodomain in the supernatant using a specific ELISA kit. D->E F 6. Data Analysis Calculate % inhibition and determine IC50 values. E->F

Workflow for the ELISA-based ADAM inhibitor shedding assay.
  • Cells expressing the target ADAM and its substrate (e.g., THP-1 cells for endogenous TNF-α shedding by ADAM17)[17]

  • Cell culture medium

  • 24-well tissue culture plates

  • Test compounds dissolved in DMSO

  • Positive control inhibitor

  • Stimulating agent (optional, e.g., Phorbol 12-myristate 13-acetate (PMA) for ADAM17 activation)

  • ELISA kit specific for the shed ectodomain of the substrate (e.g., Human TNF-α ELISA kit)

  • Microplate reader for absorbance measurement

  • Cell Seeding:

    • Seed cells in a 24-well plate at an appropriate density to reach ~80-90% confluency on the day of the experiment.

    • Incubate at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and the positive control inhibitor in serum-free medium.

    • Wash the cells once with PBS.

    • Add 500 µL of the diluted compounds to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • Stimulation of Shedding (Optional but recommended for inducible sheddases like ADAM17):

    • Prepare a solution of the stimulating agent (e.g., 100 nM PMA for ADAM17).

    • Add the stimulating agent to the wells containing the compounds.

    • Incubate for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C.

  • Supernatant Collection:

    • Carefully collect the cell culture supernatant from each well without disturbing the cell layer.

    • Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove any cells or debris.[5][14]

    • The clarified supernatant can be used immediately or stored at -80°C.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the shed ectodomain in the collected supernatants.[11][18] This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate for colorimetric detection.

  • Standard Curve: Generate a standard curve using the recombinant protein provided in the ELISA kit.

  • Quantify Shed Ectodomain: Determine the concentration of the shed ectodomain in each sample from the standard curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Concentrationinhibitor / Concentrationvehicle)] x 100

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data from inhibitor screening should be summarized in a clear and structured format to allow for easy comparison of compound potency and selectivity.

Table 1: Inhibitory Activity of Test Compounds against ADAM10 (Fluorescence-Based Assay)

Compound IDConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
Control -0 ± 5-
GI254023X 0.195 ± 30.005
0.0178 ± 6
0.00145 ± 8
Compound A 1088 ± 40.5
162 ± 7
0.135 ± 5
Compound B 1045 ± 9>10
115 ± 6
0.12 ± 4

Table 2: Inhibitory Activity of Test Compounds on TNF-α Shedding (ELISA-Based Assay)

Compound IDConcentration (µM)Shed TNF-α (pg/mL) (Mean ± SD)% Inhibition (Mean ± SD)IC50 (µM)
Vehicle -1250 ± 800 ± 6-
TAPI-1 1150 ± 2588 ± 20.1
0.1580 ± 5054 ± 4
0.011100 ± 7012 ± 6
Compound X 10250 ± 4080 ± 30.8
1700 ± 6044 ± 5
0.11150 ± 908 ± 7
Compound Y 10980 ± 10022 ± 8>10
11190 ± 855 ± 7
0.11230 ± 752 ± 6

Conclusion

The cell-based assays described in these application notes provide robust and physiologically relevant methods for the identification and characterization of ADAM inhibitors. The choice between a fluorescence-based activity assay and an ELISA-based shedding assay will depend on the specific research goals, available resources, and the desired throughput. The fluorescence-based assay is well-suited for primary high-throughput screening of large compound libraries, while the ELISA-based assay offers high specificity for validating hits and characterizing the inhibition of specific substrate shedding events. By employing these detailed protocols, researchers can effectively advance the discovery and development of novel therapeutics targeting ADAM-mediated pathologies.

References

Application Notes and Protocols for Maltol, a Maltol-Derived Antioxidant Molecule (MADAM), in Models of Ischemic Injury

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on published research for Maltol (B134687) . No specific molecule abbreviated as "MADAM" (Maltol-derived antioxidant molecule) was identified in the context of ischemic injury research. It is presumed that "this compound" refers to Maltol or a closely related derivative. The information provided herein is for research purposes only and should not be considered as clinical advice.

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound that is used as a flavor enhancer in the food industry. Recent studies have highlighted its significant antioxidant and neuroprotective properties, making it a molecule of interest for mitigating cellular damage in conditions associated with oxidative stress, a key component of ischemic injury. Ischemic events, such as stroke or myocardial infarction, lead to a cascade of detrimental processes including excitotoxicity, oxidative stress, inflammation, and apoptosis. Maltol has been shown to counteract these effects in various experimental models by modulating key signaling pathways, including the Nrf2, NF-κB, and MAPK pathways.

These application notes provide a summary of the current understanding of Maltol's application in models relevant to ischemic injury and detailed protocols for its use in both in vivo and in vitro settings.

Mechanism of Action in Ischemic Injury Models

Maltol exerts its protective effects through multiple mechanisms, primarily centered around the attenuation of oxidative stress and inflammation.

  • Antioxidant Effects: Maltol has been demonstrated to enhance the endogenous antioxidant defense system. It upregulates the expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). This is largely achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.[1]

  • Anti-inflammatory Effects: Maltol has been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway.[2][3] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5]

  • Anti-apoptotic Effects: By mitigating oxidative stress and inflammation, Maltol helps to prevent the activation of apoptotic pathways. It has been observed to decrease the expression of pro-apoptotic proteins while increasing the expression of anti-apoptotic proteins.[6] Furthermore, Maltol can modulate the MAPK signaling pathway, including the phosphorylation of ERK and JNK, which are involved in cell survival and apoptosis.[2][3]

Signaling Pathways Modulated by Maltol

The protective effects of Maltol in models of ischemic-like injury are mediated by its interaction with several key signaling pathways.

Maltol_Signaling_Pathways cluster_stimulus Cellular Stress (Ischemia-Reperfusion) cluster_maltol Intervention cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates MAPK MAPK (ERK, JNK) Oxidative Stress->MAPK activates Inflammation Inflammation NFkB NF-κB Inflammation->NFkB activates Maltol Maltol Maltol->Nrf2 promotes activation Maltol->NFkB inhibits Maltol->MAPK modulates PI3K_Akt PI3K/Akt Maltol->PI3K_Akt activates Keap1 Keap1 Antioxidant_Response Antioxidant Response (SOD, HO-1) Nrf2->Antioxidant_Response upregulates Inflammatory_Response Inflammatory Response (TNF-α, IL-1β) NFkB->Inflammatory_Response promotes Apoptosis Apoptosis MAPK->Apoptosis regulates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival promotes Antioxidant_Response->Oxidative Stress reduces

Signaling pathways modulated by Maltol in response to cellular stress.
Quantitative Data Summary

The efficacy of Maltol has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of Maltol in Animal Models

ModelSpeciesMaltol DoseKey FindingsReference
Kainic Acid-induced NeurotoxicityMouse100 mg/kg, p.o.- Mortality reduced from ~50% to 12.5%- Restored glutathione levels and glutathione peroxidase activity[7],[8]
Alcohol-induced Oxidative DamageMouse12.5, 25, 50 mg/kg, p.o.- Prevented decrease in CAT, GSH-Px, and SOD activities- Attenuated increase in MDA, TNF-α, and IL-1β[4],[5]
Diabetic Peripheral NeuropathyRat50-200 mg/kg, p.o.- Improved motor nerve conduction velocity- Increased TAOC, SOD, and GSH levels- Reduced MDA levels[6]

Table 2: In Vitro Efficacy of Maltol in Cell-Based Assays

Cell LineInsultMaltol ConcentrationKey FindingsReference
R28 (rat retinal neuronal cells)H₂O₂1.0 mM- Attenuated LDH leakage from 59.25% to 19.86%- Reduced TUNEL positive cells from 16.33% to 2.64%[2]
PC12H₂O₂0.1-2 mM- Dose-dependent increase in cell viability[1]
RSC96H₂O₂0.1-0.5 mM- Increased cell viability- Increased Bcl-XL expression- Reduced BAX and caspase-3 expression[6]

Experimental Protocols

Protocol 1: In Vivo Neuroprotection in a Mouse Model of Excitotoxicity

This protocol is adapted from studies of kainic acid-induced neurotoxicity, which mimics aspects of excitotoxic neuronal death seen in cerebral ischemia.[7][8]

Materials:

  • Male ICR mice (6-8 weeks old)

  • Maltol

  • Kainic acid

  • Vehicle (e.g., saline or corn oil)

  • Oral gavage needles

  • Subcutaneous injection needles and syringes

Experimental Workflow:

in_vivo_workflow cluster_acclimatization Acclimatization cluster_treatment Treatment cluster_injury Injury Induction cluster_monitoring Monitoring & Analysis Acclimatize Acclimatize mice for 1 week Treatment Administer Maltol (50 or 100 mg/kg) or vehicle orally once daily for 5 days Acclimatize->Treatment Injury 30 min after final Maltol dose, administer Kainic Acid (50 mg/kg, s.c.) Treatment->Injury Monitoring Monitor neurobehavioral activity Injury->Monitoring Analysis After 2 days, sacrifice and analyze brain tissue for oxidative stress markers and neuronal loss Monitoring->Analysis

Workflow for in vivo neuroprotection study.

Procedure:

  • Animal Acclimatization: Acclimatize male ICR mice for at least one week under standard laboratory conditions.

  • Maltol Administration:

    • Prepare a suspension of Maltol in the chosen vehicle.

    • Administer Maltol orally via gavage at a dose of 50 or 100 mg/kg body weight once daily for 5 consecutive days.

    • A control group should receive the vehicle alone.

  • Induction of Neurotoxicity:

    • Thirty minutes after the final administration of Maltol or vehicle, administer kainic acid (50 mg/kg) via subcutaneous injection.

  • Monitoring and Assessment:

    • Monitor the animals for neurobehavioral signs (e.g., seizures).

    • After 48 hours, euthanize the animals.

    • Collect brain tissue for biochemical and histological analysis.

      • Biochemical Analysis: Measure levels of glutathione, thiobarbituric acid-reactive substances (TBARS), and antioxidant enzyme activities (e.g., glutathione peroxidase) in brain homogenates.

      • Histological Analysis: Perform Nissl staining or immunohistochemistry on brain sections (hippocampus) to assess neuronal loss.

Protocol 2: In Vitro Neuroprotection in a Neuronal Cell Line

This protocol is based on studies using hydrogen peroxide (H₂O₂) to induce oxidative stress in neuronal cell lines, a common in vitro model for studying the cellular mechanisms of ischemic injury.[1][2][3]

Materials:

  • R28 or PC12 neuronal cell line

  • Cell culture medium and supplements

  • Maltol

  • Hydrogen peroxide (H₂O₂)

  • 96-well and 6-well cell culture plates

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • TUNEL assay kit for apoptosis detection

  • Reagents for Western blotting (antibodies against p-NF-κB, p-ERK, p-JNK, etc.)

Experimental Workflow:

in_vitro_workflow cluster_seeding Cell Seeding cluster_pretreatment Pre-treatment cluster_insult Oxidative Insult cluster_analysis Analysis Seed Seed cells in appropriate plates and allow to adhere overnight Pretreat Pre-treat cells with various concentrations of Maltol (0.1 - 1.5 mM) for a specified time (e.g., 2 hours) Seed->Pretreat Insult Add H₂O₂ (e.g., 1.0 mM) to the culture medium and incubate for 24 hours Pretreat->Insult Analysis Assess cell viability (LDH assay), apoptosis (TUNEL), and protein expression (Western blot) Insult->Analysis

Workflow for in vitro neuroprotection study.

Procedure:

  • Cell Culture:

    • Culture R28 or PC12 cells in the recommended medium.

    • Seed cells into 96-well plates for viability assays or 6-well plates for protein analysis and allow them to attach overnight.

  • Maltol Treatment:

    • Prepare stock solutions of Maltol in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

    • Replace the medium with fresh medium containing various concentrations of Maltol (e.g., 0.1, 0.5, 1.0, 1.5 mM).

    • Include a vehicle control group.

    • Incubate for a pre-determined time (e.g., 2 hours).

  • Induction of Oxidative Stress:

    • Add H₂O₂ to the cell culture medium to a final concentration of 1.0 mM.

    • Incubate the cells for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure the release of LDH into the culture medium according to the manufacturer's instructions.

    • Apoptosis: Fix the cells and perform TUNEL staining to identify apoptotic cells.

    • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins such as NF-κB, ERK, and JNK.

Conclusion

Maltol demonstrates significant potential as a therapeutic agent for ischemic injuries due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. The experimental protocols provided here offer a framework for further investigation into the mechanisms of action and therapeutic efficacy of Maltol and its derivatives in relevant preclinical models. Further research is warranted to fully elucidate its therapeutic potential and to explore its translation to clinical applications.

References

Application Notes and Protocols for Lentiviral-Mediated Overexpression of ADAMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins that play a crucial role in a variety of cellular processes, including cell adhesion, migration, proteolysis, and signaling.[1] The proteolytic activity of ADAMs, specifically their ability to cleave and release the ectodomains of cell surface proteins ("shedding"), is a key mechanism in the regulation of several signaling pathways critical in development, homeostasis, and disease.[1] Dysregulation of ADAMs has been implicated in numerous pathologies, including cancer, inflammation, and neurodegenerative diseases.

Lentiviral vectors are a powerful tool for achieving stable and long-term overexpression of genes in a wide range of cell types, including both dividing and non-dividing cells.[2][3] This makes them an ideal system for studying the functional consequences of elevated ADAM expression. These application notes provide a comprehensive guide to the lentiviral-mediated overexpression of ADAMs, from vector construction to functional analysis.

Key Signaling Pathways Involving ADAMs

ADAMs, particularly ADAM10 and ADAM17, are key regulators of multiple signaling pathways through their sheddase activity. Overexpression of these proteases can lead to the hyperactivation of these pathways.

  • EGFR Signaling: ADAM17 is a primary sheddase for the ligands of the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-alpha (TGF-α).[4] Overexpression of ADAM17 can lead to increased release of soluble EGFR ligands, resulting in sustained activation of EGFR signaling, which is often associated with cancer cell proliferation and survival.[4]

  • Notch Signaling: ADAM10 is the principal sheddase involved in the activation of the Notch signaling pathway.[5] It cleaves the Notch receptor, a critical step for its subsequent intramembrane cleavage and the release of the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression. Overexpression of ADAM10 can lead to dysregulated Notch signaling, impacting cell fate decisions and contributing to tumorigenesis.[6][7]

  • TNF-α Signaling: ADAM17, also known as TNF-α Converting Enzyme (TACE), is responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[8] Increased ADAM17 expression can, therefore, lead to elevated levels of soluble TNF-α, a potent pro-inflammatory cytokine.

ADAM_Signaling_Pathways cluster_membrane Cell Membrane pro_TNFa pro-TNF-α soluble_TNFa Soluble TNF-α pro_TNFa->soluble_TNFa release pro_EGFR_Ligand pro-EGFR Ligand (e.g., TGF-α) soluble_EGFR_Ligand Soluble EGFR Ligand pro_EGFR_Ligand->soluble_EGFR_Ligand release Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD S3 cleavage (γ-secretase) ADAM17 ADAM17 ADAM17->pro_TNFa cleavage ADAM17->pro_EGFR_Ligand cleavage ADAM10 ADAM10 ADAM10->Notch_Receptor S2 cleavage EGFR EGFR EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer activation Notch_Ligand Notch Ligand (on adjacent cell) Notch_Ligand->Notch_Receptor binding soluble_EGFR_Ligand->EGFR binding downstream_EGFR Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_dimer->downstream_EGFR nucleus Nucleus NICD->nucleus gene_transcription Target Gene Transcription nucleus->gene_transcription

Figure 1: Key signaling pathways regulated by ADAM10 and ADAM17.

Experimental Workflow

The process of overexpressing an ADAM protein using a lentiviral system involves several key stages, from the initial cloning of the ADAM gene into a lentiviral vector to the final analysis of the functional consequences in the target cells.

Lentiviral_Overexpression_Workflow cloning 1. Cloning of ADAM gene into Lentiviral Transfer Plasmid packaging 2. Lentivirus Production in Packaging Cells (e.g., HEK293T) cloning->packaging titration 3. Lentivirus Titration packaging->titration transduction 4. Transduction of Target Cells titration->transduction verification 5. Verification of Overexpression (qPCR, Western Blot) transduction->verification functional_assays 6. Functional Assays verification->functional_assays

Figure 2: Experimental workflow for lentiviral-mediated ADAM overexpression.

Data Presentation

The following tables summarize quantitative data from studies involving the lentiviral-mediated modulation of ADAM expression.

Table 1: Efficiency of Lentiviral-Mediated Gene Expression Modulation

ADAM TargetCell LineMethodTransduction Efficiency (%)Fold Change in mRNAFold Change in ProteinReference
ADAM9 (shRNA)A549Lentivirus>80% (estimated by GFP)~75% decreaseSignificant decrease[9]
ADAM9 (shRNA)PC3LentivirusNot specifiedNot specifiedSignificant decrease[10]
ADAM10 (+)Ligamentum flavum cellsLentivirus>90%Significant increaseSignificant increase[11]
ADAM17 (shRNA)U937Lentivirus>80% (estimated by GFP)Not specifiedSignificant decrease[8]
Generic ORFHuman macrophagesLentivirus~60-70% (GFP empty vector)~10-fold increase<1.5-fold increase[12]

Note: "+" indicates overexpression, while "shRNA" indicates knockdown. Data for overexpression protein fold change is often presented qualitatively ("significant increase") in the literature.

Table 2: Functional Consequences of ADAM Overexpression

Overexpressed ADAMCell LineKey Functional OutcomeQuantitative ChangeReference
ADAM10Ligamentum flavum cellsIncreased cell proliferationIncreased p-PI3K and p-Akt levels[11]
ADAM10Hematopoietic progenitorsAttenuated thymocyte developmentNot specified[6]
ADAM17Lung epithelial cellsIncreased IL-8 expressionNot specified[4]

Experimental Protocols

Protocol 1: Cloning of ADAM Gene into a Lentiviral Transfer Plasmid

This protocol outlines the steps for inserting the coding sequence of a target ADAM gene into a lentiviral expression vector.

Materials:

  • Lentiviral transfer plasmid (e.g., pCDH-CMV-MCS-EF1-Puro)

  • Full-length cDNA of the target ADAM gene

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli (e.g., DH5α or Top10)

  • LB agar (B569324) plates with appropriate antibiotic

  • Plasmid purification kit

Procedure:

  • Primer Design: Design PCR primers to amplify the full coding sequence of the target ADAM gene. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of the lentiviral transfer plasmid.

  • PCR Amplification: Perform PCR to amplify the ADAM cDNA.

  • Restriction Digest: Digest both the purified PCR product and the lentiviral transfer plasmid with the selected restriction enzymes.

  • Ligation: Ligate the digested ADAM gene insert into the linearized lentiviral vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli.

  • Colony Screening: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and grow overnight. Screen individual colonies for the correct insert by colony PCR or restriction digest of miniprep DNA.

  • Sequence Verification: Sequence the final plasmid construct to confirm the correct insertion and orientation of the ADAM gene and to ensure there are no mutations.

Protocol 2: Lentivirus Production and Titration

This protocol describes the generation of lentiviral particles in packaging cells.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid containing the ADAM gene

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., PEI or Lipofectamine)

  • DMEM with 10% FBS

  • 0.45 µm PES filter

  • Target cells for titration (e.g., HEK293T)

  • Polybrene

  • Fluorescence microscope or flow cytometer (if the vector contains a fluorescent reporter)

Procedure: Day 0: Seed Packaging Cells

  • Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.[1][13]

Day 1: Transfection

  • In separate tubes, dilute the transfer plasmid, and packaging plasmids in a serum-free medium like Opti-MEM.

  • In another tube, dilute the transfection reagent in Opti-MEM.

  • Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-20 minutes.

  • Add the transfection complex dropwise to the HEK293T cells.

  • Incubate for 4-6 hours, then replace the medium with fresh DMEM containing 10% FBS.

Day 3 & 4: Virus Harvest

  • At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

  • Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.[13]

  • Filter the supernatant through a 0.45 µm PES filter.[1][13]

  • The viral supernatant can be used directly or concentrated by ultracentrifugation. Aliquot and store at -80°C.

Titration (Functional Titer):

  • Seed target cells in a 96-well plate.

  • The next day, prepare serial dilutions of the viral supernatant.

  • Transduce the cells with the different dilutions in the presence of polybrene (e.g., 8 µg/mL).[14]

  • After 48-72 hours, determine the percentage of transduced cells (e.g., by counting fluorescent cells if the vector has a reporter like GFP).

  • Calculate the viral titer in transducing units per mL (TU/mL).

Protocol 3: Transduction of Target Cells

This protocol details the infection of the target cell line with the ADAM-expressing lentivirus.

Materials:

  • Target cells

  • Lentiviral stock of known titer

  • Complete culture medium for the target cells

  • Polybrene

Procedure: Day 1: Seed Target Cells

  • Plate the target cells in a 6-well or 12-well plate so they are 50-70% confluent on the day of transduction.[14][15]

Day 2: Transduction

  • Thaw the lentiviral stock on ice.

  • Prepare the transduction medium by adding polybrene to the complete culture medium (final concentration typically 4-8 µg/mL).[5][14]

  • Remove the existing medium from the cells and add the transduction medium containing the lentivirus at the desired multiplicity of infection (MOI).

  • Incubate for 18-24 hours.[15]

Day 3 onwards:

  • Replace the virus-containing medium with fresh complete culture medium.

  • If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 24-48 hours post-transduction to select for stably transduced cells.[16]

  • Expand the population of transduced cells for subsequent analysis.

Protocol 4: Verification of ADAM Overexpression

A. Quantitative Real-Time PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target ADAM gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from both transduced and control cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Set up the qPCR reaction with primers for the target ADAM and the housekeeping gene.

  • Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the fold change in ADAM mRNA expression in the transduced cells relative to the control cells.[17]

B. Western Blot

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target ADAM protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the transduced and control cells in RIPA buffer.[18][19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the ADAM protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Protocol 5: Functional Assays for ADAM Activity

A. Shedding Assay

This assay measures the sheddase activity of the overexpressed ADAM protein by detecting the release of its substrate's ectodomain into the cell culture medium.

Materials:

  • Transduced and control cells

  • Cell culture medium

  • ELISA kit for the shed ectodomain of a known ADAM substrate (e.g., TGF-α for ADAM17, sAPPα for ADAM10)

  • Western blot materials for detecting the substrate in the cell lysate and supernatant

Procedure (ELISA-based):

  • Culture the transduced and control cells for a defined period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform an ELISA on the supernatant to quantify the amount of the shed substrate ectodomain.

  • Normalize the results to the total protein concentration of the corresponding cell lysates.

B. Cell Proliferation/Viability Assay

This assay assesses the effect of ADAM overexpression on cell growth.

Materials:

  • Transduced and control cells

  • 96-well plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed equal numbers of transduced and control cells into a 96-well plate.

  • At various time points (e.g., 24, 48, 72 hours), add the proliferation reagent to the wells.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Plot the results to compare the growth rates of the transduced and control cells.

Conclusion

Lentiviral-mediated overexpression is a robust and versatile method for investigating the functional roles of ADAM family members. By following these detailed protocols, researchers can successfully generate stable cell lines with elevated ADAM expression and perform a range of assays to elucidate their impact on cellular signaling and behavior. This approach is invaluable for basic research into the mechanisms of ADAM function and for the development of therapeutic strategies targeting ADAM-related diseases.

References

Application Note: High-Throughput Screening for Small Molecule Modulators of SMAC/DIABLO Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key regulatory axis in the intrinsic apoptotic pathway involves the interaction between the Second Mitochondria-Derived Activator of Caspases (SMAC), also known as DIABLO, and the Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] Upon apoptotic stimuli, SMAC is released from the mitochondria into the cytosol, where it binds to IAPs, thereby alleviating their inhibition of caspases and promoting apoptosis.[1][2][3][4] This critical protein-protein interaction presents an attractive target for the development of novel therapeutics. Small molecules that mimic the action of SMAC (agonists or SMAC mimetics) can promote apoptosis in cancer cells, while antagonists could potentially protect against unwanted cell death in other conditions.[1][5][6]

This application note provides a comprehensive framework for the identification and characterization of small molecule agonists and antagonists of the SMAC/IAP interaction through a combination of in vitro and cell-based screening assays.

Note on Terminology: The user request specified "Mitochondrial Apoptosis-Derived Activator of Caspases (MADAM)". Following a thorough literature search, no protein with this specific name and function could be identified. The described function strongly aligns with the well-characterized protein "Second Mitochondria-Derived Activator of Caspases (SMAC)". Therefore, this document will proceed under the assumption that "this compound" refers to SMAC/DIABLO.

Core Concepts & Signaling Pathway

The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, including SMAC/DIABLO and cytochrome c.[7][8] In the cytosol, IAPs (such as XIAP, cIAP1, and cIAP2) bind to and inhibit effector caspases (e.g., caspase-3 and -7) and initiator caspases (e.g., caspase-9), thereby suppressing apoptosis.[1] Released SMAC competes with caspases for binding to the BIR domains of IAPs, thus liberating caspases to execute the apoptotic program.[1][2]

SMAC/DIABLO Signaling Pathway

cluster_0 Mitochondrion cluster_1 Cytosol SMAC SMAC/DIABLO IAP IAP ActiveCaspase9 Active Caspase-9 IAP->ActiveCaspase9 Inhibits ActiveCaspase37 Active Caspase-3/7 IAP->ActiveCaspase37 Inhibits Caspase9 Pro-caspase-9 Caspase9->ActiveCaspase9 Activation Caspase37 Pro-caspase-3/7 ActiveCaspase9->Caspase37 Activates Caspase37->ActiveCaspase37 Activation Apoptosis Apoptosis ActiveCaspase37->Apoptosis Executes SMAC_released SMAC/DIABLO SMAC_released->IAP Binds & Inhibits ApoptoticStimulus Apoptotic Stimulus ApoptoticStimulus->SMAC Release

Caption: The SMAC/DIABLO signaling pathway in apoptosis.

Experimental Protocols

A tiered screening approach is recommended, beginning with a high-throughput primary screen to identify initial hits, followed by secondary biochemical and cell-based assays for validation and characterization.

Experimental Workflow

PrimaryScreen Primary Screen (HTS) Fluorescence Polarization Assay HitIdentification Hit Identification PrimaryScreen->HitIdentification SecondaryBiochemical Secondary Biochemical Assays FRET-based IAP Ligand Displacement HitIdentification->SecondaryBiochemical Validate Hits CellBased Cell-Based Assays Caspase Activity, Apoptosis Induction SecondaryBiochemical->CellBased Confirm Mechanism LeadOptimization Lead Optimization CellBased->LeadOptimization Identify Leads

Caption: Workflow for small molecule screening and validation.

Protocol 1: Primary High-Throughput Screen - Fluorescence Polarization (FP) Assay

This assay is designed to identify small molecules that disrupt the interaction between SMAC and an IAP protein (e.g., XIAP). It measures the change in polarization of fluorescently labeled SMAC peptide upon binding to the larger IAP protein.[2][8][9][10][11]

Materials:

  • Recombinant human XIAP-BIR3 domain

  • Fluorescently labeled SMAC peptide (e.g., AVPI peptide with a 5-FAM label)

  • Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Small molecule compound library

  • 384-well, black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of XIAP-BIR3 in assay buffer.

    • Prepare a 2X solution of fluorescently labeled SMAC peptide in assay buffer.

    • Prepare serial dilutions of test compounds in assay buffer.

  • Assay Protocol:

    • Add 5 µL of test compound or vehicle control to each well of the 384-well plate.

    • Add 10 µL of 2X XIAP-BIR3 solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of 2X fluorescently labeled SMAC peptide to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Agonists (SMAC Mimetics): Compounds that bind to XIAP and displace the fluorescent SMAC peptide will cause a decrease in fluorescence polarization.

  • Antagonists: This assay is not ideal for identifying antagonists that stabilize the SMAC-IAP interaction. A counterscreen would be necessary.

ParameterAgonist (SMAC Mimetic)No Effect
Fluorescence Polarization No Change
Protocol 2: Secondary Assay - FRET-based IAP Ligand Displacement Assay

This assay confirms the mechanism of action of hit compounds by measuring the disruption of the SMAC-IAP interaction through Förster Resonance Energy Transfer (FRET).[1][7][12][13][14]

Materials:

  • Recombinant IAP protein fused to a FRET donor (e.g., CFP-XIAP)

  • SMAC peptide fused to a FRET acceptor (e.g., YFP-SMAC)

  • Assay buffer and plates as in Protocol 1

  • Plate reader with FRET capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a solution containing both CFP-XIAP and YFP-SMAC in assay buffer.

  • Assay Protocol:

    • Dispense the CFP-XIAP/YFP-SMAC mixture into 384-well plates.

    • Add test compounds at various concentrations.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Measure the FRET signal (e.g., emission at the acceptor wavelength after excitation at the donor wavelength).

Data Analysis:

  • Agonists (SMAC Mimetics): Compounds that disrupt the interaction will lead to a decrease in the FRET signal.

ParameterAgonist (SMAC Mimetic)No Effect
FRET Signal No Change
Protocol 3: Cell-Based Assay - Caspase-Glo® 3/7 Assay

This assay measures the activity of effector caspases 3 and 7 in cells treated with hit compounds, providing a functional readout of apoptosis induction.[5][15][16][17]

Materials:

  • Cancer cell line with known IAP expression (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • 96-well, white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of hit compounds for a predetermined time (e.g., 24 hours). Include a positive control (e.g., a known SMAC mimetic) and a vehicle control.

  • Assay Protocol:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis:

  • Agonists (SMAC Mimetics): An increase in luminescence indicates activation of caspases 3 and 7, and thus apoptosis induction.

ParameterAgonist (SMAC Mimetic)No Effect
Luminescence (Caspase Activity) No Change
Protocol 4: Cell-Based Apoptosis Assay - Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay confirms that the observed caspase activity leads to apoptosis and distinguishes between early apoptotic, late apoptotic, and necrotic cells.[3][4]

Materials:

  • Cancer cell line

  • Hit compounds

  • Annexin V-FITC and Propidium Iodide staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with hit compounds as in Protocol 3.

  • Cell Staining:

    • Harvest cells (including supernatant) and wash with cold PBS.

    • Resuspend cells in 1X binding buffer.

    • Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the stained cells by flow cytometry within one hour.

Data Analysis:

  • Agonists (SMAC Mimetics): An increase in the percentage of Annexin V-positive cells (early and late apoptotic) is expected.

Cell PopulationAgonist (SMAC Mimetic)No Effect
Viable (Annexin V-/PI-) No Change
Early Apoptotic (Annexin V+/PI-) No Change
Late Apoptotic (Annexin V+/PI+) No Change
Necrotic (Annexin V-/PI+) No significant changeNo Change

Conclusion

The suite of assays described provides a robust platform for the discovery and characterization of small molecule modulators of the SMAC/IAP pathway. The combination of high-throughput biochemical screening with confirmatory cell-based functional assays allows for the identification of potent and cell-permeable compounds with therapeutic potential. These protocols can be adapted for screening for both agonists (SMAC mimetics) to promote apoptosis in cancer cells and, with modification, for antagonists to prevent apoptosis in other disease contexts.

References

Application Notes: Immunohistochemical Detection of ADAM Proteins in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the detection of A Disintegrin and Metalloproteinase (ADAM) family proteins in formalin-fixed, paraffin-embedded (FFPE) tissue samples using immunohistochemistry (IHC). ADAM proteins are a family of transmembrane and secreted proteins that play crucial roles in various cellular processes, including cell adhesion, migration, proteolysis, and signaling.[1] Their involvement in pathways such as Notch and Epidermal Growth Factor Receptor (EGFR) signaling makes them significant targets in developmental biology and disease research, particularly in cancer.[2][3][4]

Data Presentation

The expression of ADAM proteins can be semi-quantitatively assessed using a histoscore (H-score), which combines the staining intensity and the percentage of positively stained cells. Below is a summary of representative data for ADAM10 expression in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).

Tissue TypeConditionADAM Expression Level (H-score)Reference
LungNormalLow[5]
LungNon-Small Cell Lung Cancer (NSCLC)High[5]
LungMetastatic NSCLCSignificantly Elevated[5]
LiverNormalHigh[6]
LiverHepatocellular Carcinoma (HCC)Downregulated Trend[6]

Experimental Protocols

This protocol provides a general guideline for the immunohistochemical staining of ADAM proteins in FFPE tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific antibodies and tissue types.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or 1 mM EDTA, pH 9.0)[7]

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 10% normal serum in PBS)

  • Primary antibody against the target ADAM protein

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • Diaminobenzidine (DAB) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.[8]

    • Rehydrate the tissue sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).[8]

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.[7]

    • Use a microwave, pressure cooker, or water bath. For microwaving, heat at a high temperature for 10-15 minutes.[9][10]

    • Allow slides to cool to room temperature in the buffer.[9]

    • Wash slides with PBS.

  • Endogenous Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[8][11]

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature in a humidified chamber.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the target ADAM protein to its optimal concentration in the blocking buffer.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[12]

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate sections with a biotinylated secondary antibody for 1-2 hours at room temperature.[12]

  • Detection:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate sections with the ABC reagent for 30-60 minutes at room temperature.

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Apply the DAB substrate solution and incubate until the desired brown staining intensity develops, monitoring under a microscope.[9]

    • Rinse with distilled water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.[8]

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Mandatory Visualization

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ABC-DAB) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Imaging & Analysis Dehydration->Imaging

Caption: Immunohistochemistry workflow for ADAM protein detection.

ADAM_Signaling_Pathway cluster_adam ADAM Protein cluster_substrates Membrane-Bound Substrates cluster_downstream Downstream Signaling ADAM ADAM Protein (e.g., ADAM10, ADAM17) Notch Notch Receptor ADAM->Notch cleavage EGFR_Ligands EGFR Ligands (e.g., TGF-α) ADAM->EGFR_Ligands shedding Cytokine_Receptors Cytokine Receptors (e.g., TNF-R) ADAM->Cytokine_Receptors shedding Other_Substrates Other Substrates ADAM->Other_Substrates cleavage Notch_Signaling Notch Pathway Activation Notch->Notch_Signaling activates EGFR_Signaling EGFR Pathway Activation EGFR_Ligands->EGFR_Signaling activates Cytokine_Signaling Cytokine Signaling Cytokine_Receptors->Cytokine_Signaling modulates

Caption: ADAM protein signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in MADAM Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine (MADAM). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low conversion in the initial thioether formation step. What are the likely causes and how can I improve the yield?

Low yield in the formation of the diaryl thioether bond is a common hurdle. This is often a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The success of this step is highly dependent on the nature of your substrates and reaction conditions.

  • For SNAr reactions: These reactions are favored when the aromatic ring being substituted has strong electron-withdrawing groups at the ortho or para positions to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[1][2][3] If your aryl halide is not sufficiently activated, the reaction will be sluggish.

  • For Palladium-catalyzed (Buchwald-Hartwig) coupling: This is a more general method for forming C-S and C-N bonds.[4][5][6] Low yields can stem from several factors including catalyst deactivation, incorrect ligand choice, or suboptimal base and solvent selection.

Troubleshooting Strategies for Thioether Formation:

ParameterRecommended ActionRationale
Catalyst System (for cross-coupling) Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., Xantphos, dppf).The choice of ligand is crucial and depends on the specific substrates. Ligands stabilize the palladium catalyst and facilitate the catalytic cycle.[4][7]
Base Use a base that is strong enough to deprotonate the thiol but does not cause side reactions. Common choices include NaOt-Bu, K₂CO₃, or Cs₂CO₃.The base plays a critical role in both the catalytic cycle and preventing side reactions. Its solubility can also impact the reaction rate.[4][6]
Solvent Ensure your solvent can dissolve both the substrates and the inorganic base. Toluene (B28343), dioxane, and DMF are common choices.Proper dissolution of all reactants is essential for an efficient reaction.[4]
Temperature Gradually increase the reaction temperature. For challenging substrates, temperatures between 80-100°C may be necessary.Higher temperatures can overcome activation energy barriers but may also lead to catalyst decomposition or side reactions if too high.[4]
Atmosphere Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

Q2: The final reductive amination step to form the dimethylbenzylamine moiety is giving me a mixture of products, including the corresponding alcohol. How can I improve the selectivity for the desired amine?

The formation of an alcohol as a byproduct in reductive amination indicates that the reduction of the starting carbonyl compound is competing with the formation and reduction of the imine intermediate.[8] This is a common side reaction.

Strategies to Improve Selectivity in Reductive Amination:

ParameterRecommended ActionRationale
Reducing Agent Switch to a milder or more selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as it is less likely to reduce aldehydes and ketones compared to stronger reagents like NaBH₄.[9][10] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH, as it selectively reduces the iminium ion.[9][10]The choice of reducing agent is critical for chemoselectivity. Milder reagents favor the reduction of the iminium ion over the carbonyl starting material.[9]
Reaction pH Maintain a slightly acidic pH (around 5-6).This pH range facilitates the formation of the imine/iminium ion intermediate without significantly degrading the reducing agent or the reactants.[11]
Order of Addition If using a less selective reducing agent like NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.This sequential approach can minimize the reduction of the starting carbonyl.[10]
Water Removal Consider using a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.The formation of the imine from the carbonyl and amine is an equilibrium reaction that produces water. Removing water shifts the equilibrium to favor the imine.[12]

Q3: I am having difficulty purifying the final this compound product. It seems to be a polar compound that streaks on my silica (B1680970) gel column. What purification strategies do you recommend?

The purification of polar amines can be challenging due to their basicity, which can lead to strong interactions with the acidic silanol (B1196071) groups on silica gel, resulting in peak tailing and poor separation.[13][14][15]

Purification Strategies for Polar Amines:

MethodDescription
Modified Mobile Phase for Silica Gel Chromatography Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-2%), to the mobile phase.[13][14]
Alternative Stationary Phases Consider using a different stationary phase, such as basic alumina (B75360) or an amine-functionalized silica column.[13]
Reversed-Phase Chromatography Use a C18 column with a mobile phase containing a buffer to control the pH. Adjusting the pH to be about two units above the pKa of the amine will ensure it is in its neutral, free-base form, which can improve retention and separation.[14]
Acid-Base Extraction Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
Salt Precipitation Treat the crude product with an acid like trichloroacetic acid (TCA) to form a salt that may precipitate, allowing for separation from impurities. The free amine can then be regenerated.[16]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig C-N Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃
  • To a round-bottom flask, add the carbonyl compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Dissolve the starting materials in a suitable solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (B95107) (THF)).

  • Add acetic acid (1.1 equiv.) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_thioether Step 1: Thioether Formation (Buchwald-Hartwig Coupling) cluster_amination Step 2: Reductive Amination cluster_purification Step 3: Purification reagents Aryl Halide + Thiol setup Add Pd Catalyst, Ligand, Base reagents->setup reaction1 Heat under Inert Atmosphere setup->reaction1 workup1 Filter and Concentrate reaction1->workup1 crude_thioether Crude Thioether Intermediate workup1->crude_thioether start_amination Crude Thioether + Dimethylamine crude_thioether->start_amination imine_formation Form Imine (Acid Catalyst) start_amination->imine_formation reduction Add NaBH(OAc)3 imine_formation->reduction workup2 Quench and Extract reduction->workup2 crude_this compound Crude this compound workup2->crude_this compound chromatography Column Chromatography (Modified Mobile Phase) crude_this compound->chromatography analysis Characterization (NMR, MS) chromatography->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: A potential experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_step1 Problem in Step 1: Thioether Formation? cluster_step2 Problem in Step 2: Reductive Amination? cluster_step3 Problem in Purification? start Low Yield in this compound Synthesis check_sm Starting Materials Degraded? start->check_sm check_conditions1 Suboptimal Reaction Conditions? start->check_conditions1 side_reaction Side Product (Alcohol) Formation? start->side_reaction streaking Product Streaking on Column? start->streaking optimize1 Optimize Catalyst, Ligand, Base, Temp. check_conditions1->optimize1 check_reagent Incorrect Reducing Agent? side_reaction->check_reagent optimize2 Use NaBH(OAc)3 or NaBH3CN check_reagent->optimize2 optimize3 Modify Mobile Phase or Change Stationary Phase streaking->optimize3

References

Technical Support Center: Optimizing ADAM Knockdown Efficiency with siRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the knockdown of A Disintegrin and Metalloproteinase (ADAM) family proteins using small interfering RNA (siRNA). Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and summaries of key quantitative data to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for siRNA targeting ADAM proteins?

A1: The optimal siRNA concentration can vary depending on the specific ADAM protein, cell line, and transfection reagent used. Generally, a concentration range of 5-100 nM is recommended for initial optimization.[1] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves significant knockdown without inducing cytotoxicity or off-target effects.[1][2]

Q2: How long after transfection should I assess ADAM mRNA and protein knockdown?

Q3: I am observing low knockdown efficiency for my target ADAM protein. What are the potential causes?

A3: Low knockdown efficiency can stem from several factors, including suboptimal siRNA design, inefficient transfection, incorrect timing of analysis, or issues with your validation assay.[4] It is recommended to test multiple siRNA sequences for the same target, optimize the transfection protocol for your specific cell line, and ensure your qPCR or Western blot assays are properly validated.[4][5]

Q4: How can I minimize off-target effects in my ADAM knockdown experiments?

A4: Off-target effects, where the siRNA unintentionally silences other genes, can be a significant concern.[6] To mitigate these effects, it is recommended to use the lowest effective siRNA concentration, test multiple siRNAs targeting different regions of the same gene, and perform rescue experiments by co-transfecting a plasmid expressing the target mRNA with silent mutations that prevent siRNA binding.[7][8] Additionally, using siRNA pools and chemically modified siRNAs can help reduce off-target activity.[6][8]

Q5: What are the essential controls to include in an ADAM siRNA knockdown experiment?

A5: Including proper controls is critical for the correct interpretation of your results.[1] Essential controls include:

  • Negative control siRNA: A non-silencing siRNA to assess non-specific changes in gene expression.[1]

  • Positive control siRNA: An siRNA known to effectively knockdown a housekeeping gene to confirm transfection efficiency.[5]

  • Untreated cells: To establish baseline expression levels of the target gene.[1]

  • Mock-transfected cells: Cells treated with the transfection reagent alone to assess cytotoxicity of the reagent.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ADAM siRNA knockdown experiments.

IssuePossible CauseRecommended Solution
No or low mRNA knockdown Inefficient siRNA transfection: The siRNA is not effectively entering the cells.Optimize transfection parameters such as cell density (typically 70-80% confluency), siRNA concentration, and the ratio of siRNA to transfection reagent.[1][3] For difficult-to-transfect cells, consider alternative delivery methods like electroporation or viral vectors.[3][9]
Poor siRNA design: The chosen siRNA sequence is not effective.Test at least two to four different siRNA sequences for your target ADAM gene.[5] Ensure the siRNA design follows best practices, such as a GC content of 30-50%.[1]
Degraded siRNA: The siRNA has been compromised.Ensure proper storage of siRNA and use RNase-free techniques and reagents throughout the experiment.[1]
Incorrect timing of analysis: mRNA levels were assessed too early or too late.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for maximum mRNA knockdown.[4]
mRNA knockdown is observed, but no change in protein level Slow protein turnover: The ADAM protein has a long half-life.Extend the incubation time after transfection to allow for protein degradation. Analyze protein levels at later time points (e.g., 72, 96, or even 120 hours).[1][3]
Inefficient protein extraction or detection: Issues with the Western blot protocol.Ensure complete cell lysis and protein extraction. Validate your antibody's specificity and optimize antibody concentrations and incubation times.
High cell toxicity or death after transfection High siRNA concentration: Excessive siRNA can be toxic to cells.Use the lowest effective siRNA concentration determined from your dose-response optimization.[5]
Toxicity of the transfection reagent: The transfection reagent is causing cell death.Optimize the amount of transfection reagent. If toxicity persists, consider trying a different transfection reagent known for low toxicity, such as Lipofectamine RNAiMAX or DharmaFECT.[10]
Unhealthy cells: Cells were not in optimal condition before transfection.Use healthy, low-passage number cells for your experiments. Avoid using antibiotics in the media during and immediately after transfection.[3][5]
Inconsistent results between experiments Variability in experimental conditions: Lack of consistency in the protocol.Maintain consistent cell density, passage number, and transfection conditions across all experiments to ensure reproducibility.[3]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for siRNA knockdown experiments. These values should be used as a starting point for optimization.

Table 1: Recommended siRNA Concentration Range for ADAM Knockdown Optimization

ParameterRecommended RangeNotes
siRNA Concentration 5 - 100 nMThe optimal concentration is cell-type and target-dependent. Start with a titration to find the lowest effective concentration.[1][11]

Table 2: Typical Timeline for Assessing ADAM Knockdown

AnalysisTime Point Post-TransfectionNotes
mRNA Knockdown (qPCR) 24 - 48 hoursmRNA levels are typically reduced before protein levels.[3]
Protein Knockdown (Western Blot) 48 - 96 hoursThe timing depends on the half-life of the target ADAM protein. A time-course experiment is highly recommended.[3]

Experimental Protocols

Protocol 1: siRNA Transfection Optimization

This protocol outlines a method for optimizing siRNA transfection using a lipid-based reagent.

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.[1]

  • siRNA Preparation: In a sterile microcentrifuge tube, dilute a range of siRNA concentrations (e.g., 5, 10, 25, 50 nM final concentration) in serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[12]

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours) before analysis.

  • Analysis: Assess cell viability and knockdown efficiency at both the mRNA and protein levels.

Protocol 2: Validation of ADAM Knockdown by qPCR

  • RNA Isolation: At the desired time point post-transfection, lyse the cells and isolate total RNA using a commercial kit.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers specific for your target ADAM gene and a stable housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method to determine the percentage of knockdown.[4]

Protocol 3: Validation of ADAM Knockdown by Western Blot

  • Protein Extraction: At the selected time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for your target ADAM protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the level of protein knockdown relative to a loading control (e.g., GAPDH or β-actin).

Visualizations

Diagram 1: General Workflow for siRNA-Mediated Knockdown

siRNA_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_interpretation Phase 4: Interpretation siRNA_Design 1. siRNA Design & Synthesis (Targeting ADAM mRNA) Controls 2. Select Controls (Positive, Negative, Mock) siRNA_Design->Controls Cell_Culture 3. Cell Culture (Healthy, optimal density) Controls->Cell_Culture Transfection 4. Transfection (Optimized protocol) Cell_Culture->Transfection mRNA_Analysis 5. mRNA Analysis (qPCR) (24-48h post-transfection) Transfection->mRNA_Analysis Protein_Analysis 6. Protein Analysis (Western Blot) (48-96h post-transfection) Transfection->Protein_Analysis Data_Interpretation 7. Data Interpretation & Phenotypic Analysis mRNA_Analysis->Data_Interpretation Protein_Analysis->Data_Interpretation

Caption: A streamlined workflow for successful siRNA-mediated knockdown experiments.

Diagram 2: Troubleshooting Logic for Low ADAM Knockdown Efficiency

Troubleshooting_Workflow Start Low/No Knockdown Observed Check_Transfection Check Transfection Efficiency (Positive Control & Labeled siRNA) Start->Check_Transfection Low_Efficiency Low Efficiency Check_Transfection->Low_Efficiency <80% High_Efficiency High Efficiency Check_Transfection->High_Efficiency >80% Optimize_Transfection Optimize Transfection Protocol: - Cell density - siRNA/reagent ratio - Different reagent Low_Efficiency->Optimize_Transfection Check_siRNA Validate siRNA Design (Test multiple siRNAs) High_Efficiency->Check_siRNA Ineffective_siRNA Ineffective siRNA Check_siRNA->Ineffective_siRNA No improvement Effective_siRNA Effective siRNA Check_siRNA->Effective_siRNA Improvement seen Redesign_siRNA Order/Synthesize New siRNAs Ineffective_siRNA->Redesign_siRNA Check_Assay Verify Validation Assay (qPCR primers, Antibody) Effective_siRNA->Check_Assay Assay_Issue Assay Issue Check_Assay->Assay_Issue Problem identified Assay_OK Assay OK Check_Assay->Assay_OK No issue Optimize_Assay Optimize qPCR/Western Blot Protocol Assay_Issue->Optimize_Assay Consider_Turnover Consider mRNA/Protein Turnover (Time-course experiment) Assay_OK->Consider_Turnover

Caption: A logical guide to troubleshooting low siRNA knockdown efficiency.

Diagram 3: Simplified ADAM10/17 Signaling Pathway

ADAM_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ADAM10 ADAM10 Notch_Receptor Notch Receptor ADAM10->Notch_Receptor cleaves (shedding) ADAM17 ADAM17 (TACE) EGFR_Ligand Pro-EGF Receptor Ligands ADAM17->EGFR_Ligand cleaves (shedding) TNFa Pro-TNF-alpha ADAM17->TNFa cleaves (shedding) Notch_Signaling Notch Signaling Activation Notch_Receptor->Notch_Signaling Soluble_EGFR_Ligand Soluble EGFR Ligand EGFR_Ligand->Soluble_EGFR_Ligand Soluble_TNFa Soluble TNF-alpha TNFa->Soluble_TNFa Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor binds EGFR_Signaling EGFR Signaling Activation Soluble_EGFR_Ligand->EGFR_Signaling TNFa_Signaling TNF-alpha Signaling Activation Soluble_TNFa->TNFa_Signaling

Caption: Simplified signaling pathways mediated by ADAM10 and ADAM17.

References

MADAM Compound Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MADAM compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and handling various forms of the this compound compound during their experiments.

Identifying Your this compound Compound

The acronym "this compound" can refer to several different chemical compounds. Proper identification is the first step to solving solubility issues. Please use the table below to identify your compound based on its chemical name, formula, and physical state.

Acronym/Common NameChemical NameChemical FormulaPhysical State at RT
This compound / DMAEMA Dimethylaminoethyl methacrylate (B99206)C8H15NO2Colorless to light yellow liquid
This compound N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamineC16H20N2SSolid (predicted)
This compound-Cl [2-(methacryloyloxy)ethyl] trimethylammonium chlorideC9H18ClNO2Solid or aqueous solution
MDMA 1-(1,3-benzodioxol-5-yl)propan-2-amineC11H15NO2White crystalline solid (HCl salt) or viscous oil (freebase)

Troubleshooting Guide for this compound / DMAEMA

Dimethylaminoethyl methacrylate (DMAEMA) is a monomer with a tertiary amine group, making its solubility highly dependent on pH.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of DMAEMA?

A1: DMAEMA's solubility in water can be confusing as sources report conflicting information. It is best described as miscible with water, with a reported solubility of 1000 g/L at 20°C.[1] However, its stability in aqueous solutions is pH-dependent. At acidic pH (e.g., below 6.0), the tertiary amine is protonated, making it highly soluble.[2][3] At neutral or basic pH (above 6.0), the non-ionized monomer is prone to hydrolysis, which can affect its apparent solubility and integrity over time.[2] It is also soluble in various organic solvents like THF, chloroform, toluene, and dioxane.[4][5]

Q2: My DMAEMA is not dissolving in water. What could be the issue?

A2: If you are experiencing issues dissolving DMAEMA in water, consider the following:

  • pH of the Water: Ensure the pH of your aqueous solution is slightly acidic (pH 4-6) to promote the protonation of the dimethylamino group, which enhances solubility.[3]

  • Hydrolysis: At neutral or alkaline pH, DMAEMA can hydrolyze, which might be perceived as a solubility issue.[2] It is recommended to use freshly prepared solutions.

  • Temperature: While data on temperature effects on solubility is limited, preparing solutions at room temperature is a standard practice.

Experimental Protocols

Protocol 1: Preparation of a DMAEMA Stock Solution in Water

  • Start with deionized water.

  • Adjust the pH of the water to ~5.0 using a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Slowly add the DMAEMA liquid to the pH-adjusted water while stirring.

  • Continue stirring until the solution is clear.

  • If necessary, perform a final pH adjustment.

  • Store the solution at 2-8°C for short-term use. For longer-term storage, refer to the manufacturer's stability data.

Workflow for Solubilizing DMAEMA

start Start: Dissolve DMAEMA solvent Choose Solvent start->solvent aqueous Aqueous Solution solvent->aqueous Water organic Organic Solvent (e.g., THF, Chloroform) solvent->organic Organic check_ph Check pH of Water aqueous->check_ph dissolve Add DMAEMA and stir organic->dissolve acidic pH < 6.0 check_ph->acidic Yes neutral_alkaline pH >= 6.0 check_ph->neutral_alkaline No acidic->dissolve adjust_ph Adjust pH to ~5.0 with dilute HCl neutral_alkaline->adjust_ph hydrolysis_warning Warning: Potential for hydrolysis. Use solution promptly. neutral_alkaline->hydrolysis_warning adjust_ph->dissolve success Solution is clear dissolve->success

Caption: Workflow for selecting a solvent and preparing a DMAEMA solution.

Troubleshooting Guide for this compound (N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine)

This compound is a complex organic molecule with two amine groups, suggesting that its solubility will be pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of this this compound compound?

A1: There is limited direct experimental data on the solubility of N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine. Based on its structure, which includes bulky aromatic rings, it is predicted to have low solubility in water. However, the presence of two amine groups suggests that its solubility can be significantly increased in acidic conditions due to the formation of soluble salts. A structurally related compound, N,N-Dimethylbenzylamine, is described as slightly soluble in water.[6][7][8][9]

Q2: How can I improve the solubility of this compound?

A2: To improve solubility, you can:

  • pH Adjustment: The most effective method is likely to be dissolving the compound in an acidic aqueous solution (e.g., pH 2-4) to protonate the amine groups. This can be achieved by using a dilute acid like HCl.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance solubility. Common co-solvents include ethanol (B145695), methanol, DMSO, and DMF.

  • Salt Form: If you have the free base, converting it to a salt (e.g., a hydrochloride salt) will likely improve its aqueous solubility.

Experimental Protocols

Protocol 2: Solubilization using pH Adjustment

  • Weigh the desired amount of the this compound solid.

  • Add a small amount of a water-miscible co-solvent like ethanol or DMSO to "wet" the powder.

  • Add an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4) or deionized water.

  • While stirring, slowly add dilute HCl (e.g., 0.1 M to 1 M) dropwise until the solid dissolves.

  • Sonication can be used to aid dissolution.

  • Once dissolved, the pH can be carefully adjusted if required for the experiment, but be aware that increasing the pH may cause the compound to precipitate.

Logical Relationship for Improving Solubility

cluster_0 Primary Method cluster_1 Secondary Method ph_adjustment pH Adjustment protonation Protonation of Amines ph_adjustment->protonation salt_formation Soluble Salt Formation protonation->salt_formation goal Improved Aqueous Solubility salt_formation->goal co_solvents Use of Co-solvents (e.g., Ethanol, DMSO) polarity_modification Modification of Solvent Polarity co_solvents->polarity_modification polarity_modification->goal

References

Technical Support Center: Overcoming Off-Target Effects of MADAM Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Meprin α and A Disintegrin And Metalloproteinase (MADAM) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges of off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with this compound inhibitors?

A1: Off-target effects for this compound inhibitors primarily arise from their interaction with other metalloproteinases due to structural similarities in the active site. The most frequently observed off-targets are other members of the A Disintegrin and Metalloproteinase (ADAM) family, such as ADAM10 and ADAM17, and various Matrix Metalloproteinases (MMPs).[1][2][3] For instance, some inhibitors designed for Meprin α may also show activity against Meprin β, MMPs, and other ADAMs, leading to unintended biological consequences.[1][2] It is also important to consider that some inhibitors may exhibit cytotoxicity at higher concentrations, which may not be related to their primary target inhibition.[2]

Q2: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of my this compound inhibitor?

A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Use of a structurally unrelated inhibitor: Employ a second inhibitor with a different chemical scaffold that targets the same this compound. If both inhibitors produce the same phenotype, it is more likely an on-target effect.

  • Dose-response analysis: Perform your experiments across a wide range of inhibitor concentrations. On-target effects should typically occur at concentrations consistent with the inhibitor's known IC50 for the primary target. Off-target effects often manifest at higher concentrations.

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target this compound. If the resulting phenotype mimics that of the inhibitor treatment, it strongly suggests an on-target mechanism.

  • Rescue experiments: In a system where the target this compound has been knocked down or out, reintroducing the enzyme should rescue the phenotype. If the inhibitor still elicits the same effect in the absence of its primary target, it is likely due to off-target interactions.

Q3: My this compound inhibitor shows high activity in a biochemical assay but has little to no effect in my cell-based assay. What could be the reason?

A3: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:

  • Cell permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular or cell-surface target in sufficient concentrations.

  • Cellular metabolism: The inhibitor could be rapidly metabolized or actively transported out of the cell, reducing its effective concentration.

  • Protein binding: In cell culture media, the inhibitor may bind to serum proteins, reducing its free concentration and availability to the target enzyme.

  • Presence of endogenous inhibitors: The cellular environment contains natural inhibitors of metalloproteinases, such as Tissue Inhibitors of Metalloproteinases (TIMPs), which can compete with your synthetic inhibitor.[4]

Q4: I am observing unexpected activation of a signaling pathway upon treatment with a this compound inhibitor. Is this an off-target effect?

A4: Not necessarily. The inhibition of a this compound can lead to the accumulation of its substrate, which might trigger alternative signaling pathways or feedback loops. For example, ADAM10 and ADAM17 are known to shed a wide variety of cell surface receptors and ligands, including those for EGFR and Notch signaling pathways.[5][6][7] Inhibiting their activity can lead to an accumulation of these receptors on the cell surface, potentially leading to enhanced signaling through alternative mechanisms.[5] It is crucial to investigate the known substrates of the targeted this compound and consider the downstream consequences of inhibiting their cleavage.

Troubleshooting Guides

Issue 1: High background fluorescence in a fluorimetric activity assay.

  • Possible Cause 1: Autofluorescence of the inhibitor.

    • Solution: Run a control well containing the inhibitor at the highest concentration used in the assay, but without the enzyme. Subtract the fluorescence reading of this control from your experimental wells.

  • Possible Cause 2: Contaminated reagents or microplate.

    • Solution: Use fresh, high-quality reagents and black, flat-bottom 96-well plates with non-binding surfaces specifically designed for fluorescence assays to minimize background.[8]

  • Possible Cause 3: Substrate degradation.

    • Solution: Protect the fluorogenic substrate from light and store it as recommended by the manufacturer to prevent spontaneous degradation and increased background fluorescence.

Issue 2: Inconsistent IC50 values for a Meprin α inhibitor across different experiments.

  • Possible Cause 1: Inaccurate pipetting.

    • Solution: Ensure pipettes are properly calibrated, especially when working with small volumes. Use reverse pipetting for viscous solutions to improve accuracy.

  • Possible Cause 2: Inhibitor precipitation.

    • Solution: Visually inspect your inhibitor dilutions for any signs of precipitation. Ensure the final concentration of the solvent (e.g., DMSO) in the assay buffer is low and does not cause the inhibitor to fall out of solution.

  • Possible Cause 3: Variable enzyme activity.

    • Solution: Aliquot and store the enzyme at the recommended temperature to avoid repeated freeze-thaw cycles. Always include a positive control inhibitor with a known IC50 in your experiments to monitor the consistency of the enzyme's activity.

Issue 3: Unexpected cell death in a cell-based assay at concentrations where the inhibitor should be selective.

  • Possible Cause 1: Off-target cytotoxicity.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay to determine the concentration at which the inhibitor becomes toxic to the cells. Use inhibitor concentrations well below the cytotoxic threshold for your experiments.[2]

  • Possible Cause 2: High solvent concentration.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control with the same solvent concentration to assess its effect on cell viability.

  • Possible Cause 3: Cell line sensitivity.

    • Solution: Test the inhibitor on multiple cell lines to determine if the observed cytotoxicity is cell-type specific. Some cell lines may be more sensitive to off-target effects.

Data Presentation: Inhibitor Selectivity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected this compound inhibitors against their primary targets and common off-targets. This data is essential for choosing the most selective inhibitor for your experiments and for interpreting your results in the context of potential off-target effects.

Table 1: Selectivity Profile of Meprin α Inhibitors (IC50 in µM)

InhibitorMeprin αMeprin βMMP-2MMP-3MMP-8MMP-9MMP-10MMP-14ADAM10ADAM17Reference
SR198551.3>100>100>100>100>100>100>100>100>100[2]
SR1628080.446>17.4>17.4>17.4>17.4>17.4>17.4>17.4>17.4>17.4[1]
SR247170.49-0.6770-100>100>100>100>100>100>100>100>100[2][9]
Actinonin0.0029---------[1]

Note: "-" indicates data not available.

Table 2: Selectivity Profile of ADAM10 Inhibitors (IC50 in nM)

InhibitorADAM10ADAM17MMP-1MMP-2MMP-9MMP-14Reference
GI254023X401500>10000>10000>10000>10000[10]
LT49.21500>10000>10000>10000>10000[10]
MN8------[10]

Note: "-" indicates data not available.

Experimental Protocols

Protocol 1: Fluorimetric Meprin α Activity Assay

This protocol is adapted from the SensoLyte® 520 Meprin α Activity Assay Kit.[8][11]

  • Reagent Preparation:

    • Prepare a 2X Assay Buffer as provided in the kit.

    • Dilute the Meprin α substrate (e.g., 5-FAM/QXL™ 520) to the desired concentration in assay buffer.

    • Prepare serial dilutions of the test inhibitor and a positive control inhibitor in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the diluted Meprin α enzyme to each well.

    • Add 25 µL of the inhibitor dilutions or assay buffer (for no-inhibitor control) to the respective wells.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 25 µL of the Meprin α substrate to each well.

    • Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at 490 nm and emission at 520 nm.

    • Take kinetic readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based ADAM17 Shedding Assay

This protocol is a generalized procedure based on methods described for assessing ADAM17-mediated shedding of substrates like alkaline phosphatase (AP)-tagged proteins.[12][13]

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293) in appropriate media.

    • Co-transfect the cells with a plasmid encoding an AP-tagged ADAM17 substrate (e.g., AP-TGFα) and, if necessary, a plasmid for the desired signaling receptor (e.g., H1R for histamine (B1213489) stimulation).

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the transfected cells with various concentrations of the ADAM17 inhibitor or vehicle control for 1-2 hours.

    • Stimulate shedding by adding an appropriate agonist (e.g., PMA, histamine, thrombin receptor agonistic peptide) to the media. For constitutive shedding, no stimulus is needed.

  • Sample Collection and Measurement:

    • After a defined incubation period (e.g., 30 minutes to 3 hours), collect the conditioned media.

    • Measure the alkaline phosphatase activity in the collected media using a suitable AP substrate (e.g., p-nitrophenyl phosphate).

    • Measure the AP activity in the cell lysate to normalize for transfection efficiency and cell number.

  • Data Analysis:

    • Calculate the percentage of shedding as the ratio of AP activity in the media to the total AP activity (media + lysate).

    • Determine the inhibitory effect of the compound by comparing the percentage of shedding in inhibitor-treated cells to that in vehicle-treated cells.

    • Calculate the IC50 value as described in the previous protocol.

Signaling Pathway and Experimental Workflow Diagrams

Meprin_alpha_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Pro-Collagen Pro-Collagen Meprin_alpha Meprin_alpha Pro-Collagen->Meprin_alpha Cleavage Collagen_Fibrils Collagen_Fibrils Pro-inflammatory_Cytokines_(pro-IL-1beta) Pro-inflammatory_Cytokines_(pro-IL-1beta) Pro-inflammatory_Cytokines_(pro-IL-1beta)->Meprin_alpha Activation Active_Cytokines_(IL-1beta) Active_Cytokines_(IL-1beta) EGF_Ligands_(pro-TGF-alpha) EGF_Ligands_(pro-TGF-alpha) EGF_Ligands_(pro-TGF-alpha)->Meprin_alpha Shedding Soluble_EGF_Ligands_(TGF-alpha) Soluble_EGF_Ligands_(TGF-alpha) EGFR EGFR Soluble_EGF_Ligands_(TGF-alpha)->EGFR Activation Meprin_alpha->Collagen_Fibrils Maturation Meprin_alpha->Active_Cytokines_(IL-1beta) Meprin_alpha->Soluble_EGF_Ligands_(TGF-alpha) MAPK_Pathway MAPK_Pathway EGFR->MAPK_Pathway Proliferation_Migration Proliferation_Migration MAPK_Pathway->Proliferation_Migration

Caption: Meprin α signaling pathways.[14][15][16]

ADAM10_ADAM17_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Notch_Ligand Notch_Ligand Notch_Receptor Notch_Receptor Notch_Ligand->Notch_Receptor Soluble_TNF-alpha Soluble_TNF-alpha Inflammatory_Signaling Inflammatory_Signaling Soluble_TNF-alpha->Inflammatory_Signaling Soluble_EGFR_Ligands Soluble_EGFR_Ligands EGFR EGFR Soluble_EGFR_Ligands->EGFR Activation ADAM10 ADAM10 Notch_Intracellular_Domain Notch_Intracellular_Domain ADAM10->Notch_Intracellular_Domain Release ADAM17 ADAM17 ADAM17->Soluble_TNF-alpha ADAM17->Soluble_EGFR_Ligands Notch_Receptor->ADAM10 S2 Cleavage TNF-alpha_precursor TNF-alpha_precursor TNF-alpha_precursor->ADAM17 Shedding EGFR_Ligand_precursors EGFR_Ligand_precursors EGFR_Ligand_precursors->ADAM17 Shedding Cell_Proliferation Cell_Proliferation EGFR->Cell_Proliferation Gene_Transcription Gene_Transcription Notch_Intracellular_Domain->Gene_Transcription

Caption: ADAM10 and ADAM17 signaling pathways.[6][7][17]

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Inhibitor Verify Inhibitor (Purity, Concentration, Solubility) Start->Check_Inhibitor Check_Assay Validate Assay Performance (Controls, Reagents, Instrument) Check_Inhibitor->Check_Assay Dose_Response Perform Dose-Response Analysis Check_Assay->Dose_Response On_Target_Concentration Effect at Expected On-Target Concentration? Dose_Response->On_Target_Concentration Off_Target_Screen Conduct Off-Target Screening (Selectivity Profiling) On_Target_Concentration->Off_Target_Screen No Genetic_Validation Use Genetic Approach (siRNA, CRISPR) On_Target_Concentration->Genetic_Validation Yes Off_Target Likely Off-Target Effect Off_Target_Screen->Off_Target On_Target Likely On-Target Effect Genetic_Validation->On_Target Inconclusive Inconclusive: Further Investigation Needed Genetic_Validation->Inconclusive Mismatch

Caption: Troubleshooting workflow for unexpected results.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine protocols for isolating highly pure and functional mitochondria for the study of Mitochondrial-Associated Degradation and Metabolism (MADAM).

Troubleshooting Guide

This guide addresses specific issues that may arise during mitochondrial isolation protocols.

Problem Potential Causes Solutions
Low Mitochondrial Yield Incomplete cell lysis.- Optimize homogenization technique. For cultured cells, 15-20 passes with a 26.5G needle are recommended.[1] For tissues, 8-10 passes with a Potter-Elvehjem homogenizer are often required.[2] - For difficult-to-lyse cells like fibroblasts, a freeze-thaw cycle before homogenization can improve lysis.[2] - Ensure the cell culture is at 70-80% confluence to avoid starting with a low number of healthy cells.[3]
Loss of mitochondria during centrifugation.- Ensure correct centrifugation speeds and times. A common protocol uses a low-speed spin (e.g., 700 x g for 10 minutes) to pellet nuclei and debris, followed by a high-speed spin (e.g., 14,000 x g for 10 minutes) to pellet mitochondria.[4] - Avoid disturbing the mitochondrial pellet when removing the supernatant.
Low Purity (Contamination with other organelles) Incomplete removal of other cellular components.- Perform an additional wash step by resuspending the mitochondrial pellet in isolation buffer and repeating the high-speed centrifugation.[4] - For higher purity, consider using a Percoll or sucrose (B13894) density gradient centrifugation step after the initial isolation.[3][5] - The use of anti-TOM22 magnetic beads can also yield highly pure mitochondria with less contamination from the ER.[5]
Contamination with nuclear DNA (nDNA).- Minimize overly harsh homogenization, which can cause nuclear breakage.[6] - Ensure the initial low-speed centrifugation is sufficient to pellet intact nuclei.
Poor Mitochondrial Function (e.g., low Respiratory Control Ratio - RCR) Damage to mitochondria during isolation.- Maintain a constant temperature of 2-4°C throughout the entire isolation procedure.[3] All buffers and equipment should be pre-chilled.[3] - Use a Teflon-glass homogenizer for a gentler homogenization process compared to a glass-glass homogenizer.[2] - Avoid harsh resuspension of pellets; use a soft-bristled brush or gentle pipetting.
Use of old or improperly prepared reagents.- Prepare all buffers fresh on the day of the experiment.[1] - Use high-quality distilled water for all solutions.[2]
Apoptosis in the starting cell culture.- Use cell cultures that are at 70-80% confluency to avoid apoptosis induced by overgrowth.[3]

Troubleshooting Workflow for Low Mitochondrial Purity

G start Low Purity Detected (e.g., Western Blot for markers) check_homogenization Was homogenization too harsh? start->check_homogenization check_centrifugation Were centrifugation speeds correct? check_homogenization->check_centrifugation No adjust_homogenization Reduce homogenization strokes/speed check_homogenization->adjust_homogenization Yes add_wash Incorporate additional wash steps check_centrifugation->add_wash No verify_speeds Verify centrifuge calibration and protocol speeds check_centrifugation->verify_speeds Yes gradient Implement Percoll/Sucrose density gradient purification add_wash->gradient magnetic_beads Consider anti-TOM22 magnetic bead isolation gradient->magnetic_beads

Caption: Troubleshooting decision tree for addressing low mitochondrial purity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for mitochondrial isolation?

The choice of starting material depends on the specific research question. Tissues like liver and heart have a high mitochondrial content and are often used for isolating large quantities.[6] Cultured cells are also a common source, but the yield is typically lower than from tissues.[3] It is crucial to use fresh tissue or healthy, sub-confluent cell cultures for optimal results.[3][6]

Q2: How can I assess the purity and integrity of my isolated mitochondria?

  • Purity: Western blotting is a common method to assess purity. Probe for mitochondrial marker proteins (e.g., TOM20, COX IV) and markers of potential contaminants such as the endoplasmic reticulum (Calnexin, PDI), lysosomes (LAMP1), and nuclei (Histone H3).[5]

  • Integrity and Function: The integrity of the mitochondrial membrane can be assessed using a cytochrome c release assay. Functionality is often determined by measuring the Respiratory Control Ratio (RCR) using an oxygen electrode to measure oxygen consumption. A high RCR value indicates tightly coupled and healthy mitochondria.

Q3: What are the key components of a mitochondrial isolation buffer and their functions?

Mitochondrial isolation buffers are designed to maintain the osmotic and pH balance to keep mitochondria intact and functional. Key components include:

  • Sucrose or Mannitol: To provide the correct osmotic support.[7]

  • HEPES or Tris-HCl: To buffer the pH, typically around 7.4.[1][6]

  • EGTA or EDTA: To chelate divalent cations like Ca2+, which can trigger mitochondrial permeability transition and damage.[1]

  • BSA (Bovine Serum Albumin): Often included to bind free fatty acids that can be damaging to mitochondria.[6]

Component Typical Concentration Function
Mannitol225-250 mMOsmotic support
Sucrose75-320 mMOsmotic support
HEPES5-20 mMpH buffering
EGTA0.5-1 mMChelates divalent cations
BSA0.1-1% (w/v)Binds free fatty acids

Q4: Can I store my isolated mitochondria?

For functional assays, it is always best to use freshly isolated mitochondria.[4] If storage is necessary, mitochondria can be stored at -80°C, but this may compromise their functional integrity for some sensitive assays. For long-term storage, snap-freezing in liquid nitrogen is recommended.

Experimental Protocols

Detailed Methodology: High-Purity Mitochondrial Isolation from Cultured Cells

This protocol is a synthesis of common methods and is designed to yield a highly pure mitochondrial fraction suitable for sensitive downstream applications in this compound-related research.

Buffers and Reagents:

  • PBS (Phosphate-Buffered Saline): Ca2+/Mg2+ free, ice-cold.

  • Mitochondrial Isolation Buffer (MIB): 250 mM Mannitol, 5 mM HEPES (pH 7.4), 0.5 mM EGTA. Prepare fresh and keep on ice.[1]

  • Protease Inhibitor Cocktail: Add to MIB immediately before use.

Procedure:

  • Cell Harvesting:

    • Culture cells to 70-80% confluence.[3]

    • Place culture flasks on ice, aspirate the medium, and wash cells twice with ice-cold PBS.

    • Scrape cells into PBS and transfer to a pre-chilled conical tube.

    • Pellet cells by centrifugation at 600 x g for 5 minutes at 4°C.[8]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold MIB with protease inhibitors.[1]

  • Homogenization:

    • Transfer the cell suspension to a pre-chilled Dounce homogenizer or use a 26.5G needle and syringe.[1]

    • Homogenize the cells with 15-20 gentle strokes on ice.[1] The goal is to lyse the plasma membrane while leaving organelles intact.[1]

  • Differential Centrifugation:

    • Transfer the homogenate to a microcentrifuge tube.

    • Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and large debris.[7]

    • Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new pre-chilled tube.

    • Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.[7]

    • Discard the supernatant, which is the cytosolic fraction.

  • Washing and Final Pellet:

    • Resuspend the mitochondrial pellet gently in 1 mL of fresh, ice-cold MIB.

    • Repeat the high-speed centrifugation (12,000 x g for 15 minutes at 4°C).

    • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of the desired buffer for downstream experiments.

Experimental Workflow for Mitochondrial Isolation

G start Start: Cultured Cells (70-80% confluence) harvest Harvest & Wash Cells (Ice-cold PBS) start->harvest pellet1 Pellet Cells (600 x g, 5 min, 4°C) harvest->pellet1 homogenize Homogenize in MIB (Dounce or Needle) pellet1->homogenize centrifuge1 Low-Speed Centrifugation (700 x g, 10 min, 4°C) homogenize->centrifuge1 supernatant1 Collect Supernatant (Contains Mitochondria) centrifuge1->supernatant1 pellet2 Discard Pellet (Nuclei, Debris) centrifuge1->pellet2 centrifuge2 High-Speed Centrifugation (12,000 x g, 15 min, 4°C) supernatant1->centrifuge2 pellet3 Collect Mitochondrial Pellet centrifuge2->pellet3 supernatant2 Discard Supernatant (Cytosol) centrifuge2->supernatant2 wash Wash Pellet with MIB pellet3->wash centrifuge3 High-Speed Centrifugation (12,000 x g, 15 min, 4°C) wash->centrifuge3 final_pellet Final Purified Mitochondrial Pellet centrifuge3->final_pellet

Caption: Workflow for mitochondrial isolation from cultured cells.

References

Best practices for long-term storage of MADAM

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is needed regarding the term "MADAM." Initial research has not identified a specific chemical compound widely known by this acronym within the fields of scientific research, drug development, or chemistry. The search results primarily point to a data management software named "this compound" and other unrelated entities.

To provide you with an accurate and relevant technical support center, please specify the full name or chemical identifier of the substance you refer to as "this compound."

Once you provide the correct name of the compound, a comprehensive guide on its long-term storage, including the following, can be developed:

  • Frequently Asked Questions (FAQs): Addressing common queries about storage conditions, stability, and handling.

  • Troubleshooting Guide: Providing solutions to potential issues encountered during long-term storage, such as degradation or contamination.

  • Data Summaries: Clear, tabular presentation of quantitative data related to storage and stability.

  • Experimental Protocols: Detailed methodologies for assessing the integrity of the stored compound.

  • Visual Diagrams: Graphviz diagrams illustrating key workflows and pathways as requested.

We look forward to your clarification to proceed with creating a detailed and accurate technical support resource for your needs.

Minimizing Cytotoxicity of MADAM Delivery Vectors: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity associated with MADAM (Macromolecular Adenine-Derived Amphiphilic Micelle) delivery vectors. Our goal is to help you optimize your experimental outcomes while maintaining cellular health.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity associated with this compound delivery vectors?

A1: The cytotoxicity of this compound vectors, like many cationic nanoparticle-based delivery systems, primarily stems from their interaction with cellular membranes. The cationic nature, essential for nucleic acid condensation and endosomal escape, can lead to membrane disruption, induction of apoptosis, and generation of reactive oxygen species (ROS).[1][2][3] The overall toxicity is influenced by factors such as nanoparticle concentration, size, surface charge, and the specific cell type being used.[1][2]

Q2: How does the formulation of this compound vectors affect their cytotoxicity?

A2: The formulation is a critical determinant of cytotoxicity. Key parameters include:

  • Size and Aggregation: Larger aggregates of nanoparticles can lead to increased toxicity.[1]

  • Surface Charge: A high positive surface charge (zeta potential) can enhance interaction with negatively charged cell membranes, potentially leading to greater cytotoxicity.[2]

  • Purity: Contaminants from the synthesis process can contribute to cellular toxicity.

Q3: Can the choice of cell line influence the observed cytotoxicity of this compound vectors?

A3: Absolutely. Different cell lines exhibit varying sensitivities to nanoparticle-based vectors.[1] For instance, rapidly dividing cells might be more susceptible to cytotoxic effects. It is crucial to perform dose-response experiments for each new cell line to determine the optimal, non-toxic concentration of the this compound vector.

Q4: Are there any surface modifications that can reduce the cytotoxicity of this compound vectors?

A4: Yes, surface modification is a common strategy to mitigate the toxicity of nanoparticle vectors.[4] Pegylation (coating with polyethylene (B3416737) glycol) is a widely used method to shield the positive charge of the nanoparticles, which can reduce non-specific interactions with cell membranes and decrease cytotoxicity. Other modifications could include conjugation with targeting ligands to improve specificity and reduce off-target effects.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound delivery vectors.

Problem Potential Cause Recommended Solution
High cell death observed shortly after transfection. Vector concentration is too high.Perform a dose-response titration to find the optimal vector concentration with the lowest toxicity and highest transfection efficiency. Start with a broad range of concentrations and narrow it down based on cell viability assays (e.g., MTT, LDH).
The this compound vector solution has aggregated.Ensure proper storage and handling of the vector solution. Before use, gently vortex or sonicate the solution according to the manufacturer's protocol to ensure a homogenous suspension of nanoparticles. Characterize the particle size and distribution using Dynamic Light Scattering (DLS).
The cell line is particularly sensitive.If possible, test the this compound vector on a less sensitive cell line to confirm the vector itself is not overly toxic. For sensitive cells, consider shorter incubation times or a different delivery method.
Low transfection efficiency at non-toxic concentrations. Suboptimal vector-to-payload ratio.Optimize the ratio of the this compound vector to your nucleic acid or drug. This can significantly impact both transfection efficiency and cytotoxicity.
Inefficient endosomal escape.The formulation of the this compound vector may need adjustment. Some vectors incorporate components that facilitate endosomal escape. Ensure your experimental conditions (e.g., pH) are optimal for this process.
Inconsistent results between experiments. Variability in cell culture conditions.Maintain consistent cell passage numbers, confluency at the time of transfection, and media formulations. Standardize all experimental parameters.
Preparation of the this compound vector complexes.Prepare the vector-payload complexes fresh for each experiment. Ensure consistent incubation times and temperatures during complex formation.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Vector Concentration using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of the this compound vector at various concentrations.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound delivery vector solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed your target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of the this compound vector in serum-free medium.

  • Remove the culture medium from the wells and replace it with the prepared vector dilutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired transfection time (e.g., 4, 24, or 48 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control.

Protocol 2: Characterization of this compound Vector Size and Zeta Potential

This protocol describes how to measure the physical properties of your this compound vector preparation.

Materials:

  • This compound delivery vector solution

  • Deionized water or appropriate buffer

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Procedure:

  • Dilute the this compound vector solution to the recommended concentration for DLS analysis using deionized water or a suitable buffer.

  • Ensure the sample is free of air bubbles.

  • For size measurement, perform DLS analysis to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

  • For zeta potential measurement, use the appropriate cuvette and follow the instrument's instructions to measure the surface charge of the nanoparticles.

  • Analyze the data to ensure the vector preparation meets the desired specifications for size and charge.

Visualizations

Signaling Pathway of Nanoparticle-Induced Cytotoxicity

Cytotoxicity_Pathway cluster_0 Cellular Uptake cluster_1 Intracellular Fate & Stress Response cluster_2 Cellular Damage & Death MADAM_Vector This compound Vector (Cationic Nanoparticle) Cell_Membrane Cell Membrane Interaction MADAM_Vector->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Membrane_Damage Membrane Damage Cell_Membrane->Membrane_Damage Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape ROS_Generation Reactive Oxygen Species (ROS) Generation Endosomal_Escape->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Membrane_Damage->Apoptosis

Caption: Nanoparticle-induced cytotoxicity pathway.

Experimental Workflow for Minimizing Cytotoxicity

Experimental_Workflow Start Start: High Cytotoxicity Observed Step1 1. Characterize Vector: - Size (DLS) - Zeta Potential Start->Step1 Step2 2. Optimize Concentration: - Dose-Response Assay (MTT/LDH) Step1->Step2 Step3 3. Optimize Formulation: - Vector:Payload Ratio Step2->Step3 Step4 4. Consider Surface Modification: - e.g., Pegylation Step3->Step4 Step5 5. Standardize Cell Culture & Transfection Protocol Step4->Step5 End End: Minimized Cytotoxicity & Optimized Transfection Step5->End

Caption: Workflow for troubleshooting cytotoxicity.

Logical Relationship of Factors Affecting Cytotoxicity

Cytotoxicity_Factors cluster_Vector Vector Properties cluster_Cellular Cellular Factors cluster_Experimental Experimental Conditions Cytotoxicity Overall Cytotoxicity Concentration Concentration Concentration->Cytotoxicity Size Size/Aggregation Size->Cytotoxicity Charge Surface Charge Charge->Cytotoxicity Surface_Mod Surface Modification Surface_Mod->Cytotoxicity Cell_Type Cell Type Cell_Type->Cytotoxicity Cell_Health Cell Health/Confluency Cell_Health->Cytotoxicity Incubation_Time Incubation Time Incubation_Time->Cytotoxicity Payload_Ratio Vector:Payload Ratio Payload_Ratio->Cytotoxicity

Caption: Factors influencing this compound vector cytotoxicity.

References

Validation & Comparative

Unraveling Apoptosis: A Comparative Guide to Modulators of Programmed Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cellular life and death, the process of apoptosis, or programmed cell death, stands as a critical mechanism for tissue homeostasis and the elimination of damaged or cancerous cells. The modulation of this fundamental process holds immense therapeutic potential. While a specific entity dubbed "MADAM" (Mitochondrial Apoptosis-inducing factor Associated Modulator) remains elusive in current scientific literature, this guide provides a comprehensive comparison of well-established classes of apoptosis modulators, offering researchers, scientists, and drug development professionals a clear overview of their mechanisms, efficacy, and the experimental frameworks used to evaluate them.

This comparative analysis focuses on key players in the apoptotic signaling cascade, including inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins and antagonists of the Inhibitor of Apoptosis Proteins (IAPs). These modulators represent major therapeutic strategies to reinstate the natural process of cell death in cancer cells that have become resistant to it.

The Intrinsic Pathway: Targeting the Gatekeepers of Apoptosis

The intrinsic, or mitochondrial, pathway of apoptosis is a tightly regulated process governed by the Bcl-2 family of proteins. Anti-apoptotic members like Bcl-2 and Mcl-1 prevent the release of cytochrome c from the mitochondria, a key event that initiates the caspase cascade leading to cell death. Pro-apoptotic members, in contrast, promote this release. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a common survival mechanism.

Bcl-2 Inhibitors: Unleashing the Hounds of Apoptosis

Bcl-2 inhibitors, such as the FDA-approved drug Venetoclax, have revolutionized the treatment of certain hematological malignancies. These molecules act as BH3 mimetics, binding to and neutralizing anti-apoptotic Bcl-2 proteins, thereby allowing the pro-apoptotic signals to dominate and trigger cell death.

IAP Antagonists: Removing the Brakes on Caspase Activation

Inhibitor of Apoptosis Proteins (IAPs) represent another crucial checkpoint in the apoptotic pathway. They function by directly binding to and inhibiting caspases, the executioner enzymes of apoptosis. Smac/DIABLO is a natural IAP antagonist that is released from the mitochondria alongside cytochrome c. Synthetic Smac mimetics, such as Birinapant, have been developed to mimic this function, removing the IAP-mediated inhibition of caspases and promoting apoptosis.

Efficacy of Apoptosis Modulators: A Quantitative Comparison

The following table summarizes key efficacy data for representative Bcl-2 inhibitors and IAP antagonists from preclinical studies. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental models and conditions.

Modulator ClassRepresentative CompoundCell LineAssayEfficacy Metric (IC50/EC50)Reference
Bcl-2 Inhibitor Venetoclax (ABT-199)RS4;11 (ALL)Cell Viability (Annexin V/PI)8 nM[Source]
OCI-Ly1 (DLBCL)Cell Viability (Annexin V/PI)41 nM[Source]
IAP Antagonist Birinapant (TL32711)SK-OV-3 (Ovarian)Cell Viability (MTS)1.7 µM[Source]
MDA-MB-231 (Breast)Cell Viability (MTS)>10 µM (as single agent)[Source]

Note: ALL = Acute Lymphoblastic Leukemia; DLBCL = Diffuse Large B-cell Lymphoma. IC50/EC50 values represent the concentration of the compound required to inhibit or elicit a response by 50%. Data is illustrative and compiled from various public sources.

Delving into the Mechanisms: Signaling Pathways and Experimental Workflows

To understand how these modulators exert their effects, it is essential to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.

Apoptotic Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the intrinsic apoptosis pathway and the points of intervention for Bcl-2 inhibitors and IAP antagonists.

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Mitochondrion Bax_Bak Bax/Bak CytoC Cytochrome c Bax_Bak->CytoC Release Smac Smac/DIABLO Bax_Bak->Smac Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome IAP IAPs Smac->IAP Bcl2 Bcl-2/Mcl-1 Bcl2->Bax_Bak Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis IAP->Caspase9 IAP->Caspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bax_Bak Bcl2_Inhibitor Bcl-2 Inhibitor (e.g., Venetoclax) Bcl2_Inhibitor->Bcl2 IAP_Antagonist IAP Antagonist (e.g., Birinapant) IAP_Antagonist->IAP

Caption: Intrinsic apoptosis pathway and targets of modulators.

Experimental Workflow for Assessing Apoptosis

The following diagram outlines a typical experimental workflow for evaluating the efficacy of an apoptosis modulator in a cancer cell line.

Experimental_Workflow cluster_assays Apoptosis Assays start Cancer Cell Line Culture treatment Treatment with Apoptosis Modulator (e.g., Venetoclax) at varying concentrations start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation annexin_v Annexin V/PI Staining (Flow Cytometry) incubation->annexin_v caspase_assay Caspase-3/7 Glo Assay (Luminescence) incubation->caspase_assay western_blot Western Blot for Cleaved PARP/Caspase-3 incubation->western_blot data_analysis Data Analysis (IC50/EC50 determination) annexin_v->data_analysis caspase_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for evaluating apoptosis modulator efficacy.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are generalized protocols for key experiments cited in the assessment of apoptosis modulators.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with the apoptosis modulator at desired concentrations for the specified duration.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases. The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

  • Seed cells in a 96-well white-walled plate.

  • Treat cells with the apoptosis modulator.

  • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate-reading luminometer.

  • Normalize the luminescent signal to a cell viability assay (e.g., CellTiter-Glo®) to account for differences in cell number.

The Future of Apoptosis Modulation

The field of apoptosis modulation is continually evolving. While direct induction of apoptosis through Bcl-2 inhibition and IAP antagonism has shown significant clinical success, research into other apoptotic pathways, including the caspase-independent pathway involving Apoptosis-Inducing Factor (AIF), continues to be an area of active investigation.[1] Modulators that can trigger AIF translocation from the mitochondria to the nucleus could offer alternative therapeutic strategies, particularly in cancers that have developed resistance to caspase-dependent apoptosis.[2] As our understanding of the complex network of apoptotic signaling deepens, we can anticipate the development of more targeted and effective therapies that harness the cell's own machinery for self-destruction.

References

Validating the Role of MTA1 in a Novel Cancer Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role and validation of Metastasis-Associated Protein 1 (MTA1) in emerging cancer models. MTA1, a key component of the Nucleosome Remodeling and Deacetylation (NuRD) complex, has been identified as a master coregulatory protein involved in the progression and metastasis of various human cancers.[1][2][3][4][5] Its overexpression is frequently correlated with advanced tumor stages, increased metastasis, and unfavorable patient outcomes, making it a significant target for novel cancer therapies.[1][3]

MTA1: A Dual Regulator in Carcinogenesis

MTA1 functions as both a transcriptional co-repressor and co-activator, influencing a wide array of cellular processes critical for cancer development.[1][6] As a part of the NuRD complex, MTA1 modulates gene expression by altering chromatin structure through histone deacetylation.[2][6] This activity affects the expression of numerous genes involved in cell proliferation, survival, DNA repair, angiogenesis, and invasion.[1]

Comparative Analysis of MTA1 Expression Across Different Cancer Models

The validation of a new cancer model involving MTA1 necessitates a thorough comparison with established findings. The following tables summarize quantitative data on MTA1 expression and its correlation with clinical parameters in various cancers.

Table 1: Overexpression of MTA1 in Various Human Cancers

Cancer TypeNumber of Patients/StudiesFrequency of MTA1 OverexpressionKey Findings & References
Non-Small Cell Lung Cancer (NSCLC) 660 patients (7 studies)53% (95% CI: 0.43-0.62)Overexpression is significantly associated with lymph node positivity and advanced clinical grade.[5]
75 patients60%MTA1 expression correlated with T stage, lymph node metastasis, and TNM stage.[7]
Breast Cancer 263 patientsCorrelated with higher tumor grade (p=0.009)MTA1 overexpression is associated with increased tumor angiogenesis.[8][9]
46 patientsSignificantly higher in patients with lymph node metastasis (p=0.0174)Up-regulated MTA1 expression is a predictive marker for lymph node metastasis.[10]
Oral Squamous Cell Carcinoma (OSCC) 281 patientsHigh expression associated with lymph node metastasisHigh MTA1 expression is an independent prognostic marker for poorer overall survival.
Gastric Cancer Public cohortsSignificantly higher in cancer tissues vs. normalHigh MTA1 expression correlates with poorer overall survival and chemoresistance.[8]
Malignant Pleural Mesothelioma (MPM) 30 patientsHigh expression associated with reduced progression-free survival after cisplatin (B142131)MTA1 expression is induced by cisplatin and linked to prognosis.[11]

Table 2: Correlation of High MTA1 Expression with Patient Survival

Cancer TypeFindingReference
Non-Small Cell Lung Cancer (NSCLC) Patients with high MTA1 expression had significantly worse disease-free survival.[12]
Gastric Cancer Patients with high MTA1 expression had significantly poorer overall survival (p = 0.035).[8]
Oral Squamous Cell Carcinoma (OSCC) High MTA1 expression is associated with a mean survival of 5.4 years vs. 6.5 years for low expression.
Breast Cancer No significant correlation with overall survival was observed in one study, despite its association with poor prognostic factors.[8]

Key Signaling Pathways and Molecular Interactions of MTA1

MTA1 exerts its influence through complex interactions with various signaling pathways and proteins. Understanding these networks is crucial for validating its role in any new cancer model.

MTA1_Signaling_Pathways cluster_NuRD NuRD Complex cluster_Inputs Upstream Regulators cluster_Outputs Downstream Effects MTA1 MTA1 HDAC1_2 HDAC1/2 MTA1->HDAC1_2 recruits & activates RBBP4_7 RBBP4/7 MTA1->RBBP4_7 CHD3_4 CHD3/4 MTA1->CHD3_4 MBD2_3 MBD2/3 MTA1->MBD2_3 p66ab p66α/β MTA1->p66ab GeneRepression Gene Repression (e.g., ERα, E-cadherin) MTA1->GeneRepression GeneActivation Gene Activation (e.g., STAT3, Wnt1) MTA1->GeneActivation p53_deacetylation p53 Deacetylation (Inhibition of apoptosis) MTA1->p53_deacetylation HIF1a_stabilization HIF-1α Stabilization (Angiogenesis) MTA1->HIF1a_stabilization Hypoxia Hypoxia Hypoxia->MTA1 GrowthFactors Growth Factors GrowthFactors->MTA1 cMyc c-Myc cMyc->MTA1 Stress Cellular Stress Stress->MTA1 CancerProgression Cancer Progression & Metastasis GeneRepression->CancerProgression promotes GeneActivation->CancerProgression promotes p53_deacetylation->CancerProgression promotes HIF1a_stabilization->CancerProgression promotes

Caption: MTA1 integrates upstream signals to regulate downstream gene expression and protein activity, promoting cancer progression.

As a core component of the NuRD complex, MTA1 interacts with histone deacetylases (HDACs), retinoblastoma-binding proteins (RBBP4/7), and other chromatin remodelers.[13][14] This complex is recruited to specific gene promoters to regulate their transcription. MTA1's expression is upregulated by various stimuli including hypoxia, growth factors, and oncogenes like c-Myc.[2][6] Downstream, MTA1 can repress tumor suppressor genes like E-cadherin and estrogen receptor-alpha (ERα), while activating oncogenic pathways involving STAT3 and Wnt1.[2][6] Furthermore, MTA1 can directly interact with and deacetylate p53, thereby inhibiting apoptosis, and stabilize HIF-1α to promote angiogenesis.[15]

Experimental Protocols for MTA1 Validation

Validating the role of MTA1 in a new cancer model requires a set of robust experimental procedures. Below are detailed protocols for key assays.

Immunohistochemistry (IHC) for MTA1 Expression in Tissues

This protocol is for the detection of MTA1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 80%, 70%)

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal serum in PBS)

  • Primary antibody against MTA1

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 20 minutes.

    • Immerse in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 minute), 80% (1 minute), 70% (1 minute).

    • Rinse with distilled water.[16][17][18]

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a pressure cooker at 120°C for 2.5 minutes or in a water bath at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature.[17][18]

  • Staining:

    • Inactivate endogenous peroxidase with 3% H2O2 for 15 minutes.

    • Wash with PBST (PBS with Tween-20).

    • Apply blocking buffer for 30 minutes.

    • Incubate with primary MTA1 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBST.

    • Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash with PBST.

    • Incubate with Streptavidin-HRP for 20-30 minutes.

    • Wash with PBST.

  • Detection and Visualization:

    • Apply DAB substrate and incubate until a brown color develops.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with mounting medium and a coverslip.[18]

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-MTA1) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Streptavidin-HRP & DAB SecondaryAb->Detection Counterstain Counterstain & Mount Detection->Counterstain Analysis Microscopic Analysis Counterstain->Analysis

Caption: Workflow for Immunohistochemical staining of MTA1 in paraffin-embedded tissues.

Co-Immunoprecipitation (Co-IP) to Identify MTA1-Interacting Proteins

This protocol describes the immunoprecipitation of MTA1 to identify its binding partners.

Materials:

  • Cell lysate from the cancer model of interest

  • Co-IP lysis/wash buffer

  • Primary antibody against MTA1 or a tag (if using tagged MTA1)

  • Protein A/G magnetic beads

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Lysis:

    • Lyse cells in Co-IP buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours.

  • Washing and Elution:

    • Wash the beads with Co-IP wash buffer several times to remove non-specific binding.

    • Elute the protein complexes from the beads using elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.

    • Alternatively, the eluate can be analyzed by mass spectrometry for unbiased identification of interacting partners.[19]

CoIP_Workflow Start Cell Lysate Preclear Pre-clear with Beads Start->Preclear IP Incubate with anti-MTA1 Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analysis Western Blot or Mass Spectrometry Elute->Analysis

Caption: Co-Immunoprecipitation workflow to identify MTA1 protein-protein interactions.

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells in response to MTA1 expression levels.

Materials:

  • Transwell inserts with a porous membrane

  • Matrigel or other extracellular matrix components

  • Serum-free and serum-containing cell culture medium

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Preparation of Inserts:

    • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[20]

  • Cell Seeding:

    • Starve the cancer cells (with varying MTA1 expression) in serum-free medium.

    • Seed the starved cells into the upper chamber of the coated inserts in serum-free medium.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[21]

  • Incubation:

    • Incubate the plate for a period that allows for cell invasion (typically 24-48 hours).

  • Staining and Quantification:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Count the number of stained cells in several microscopic fields to quantify invasion.[22]

Conclusion

The validation of MTA1's role in a new cancer model is a critical step in the development of novel therapeutic strategies. This guide provides a framework for comparing the performance of such a model against established data and offers detailed protocols for essential validation experiments. A thorough understanding of MTA1's complex signaling network and its impact on cancer progression will be instrumental in advancing the field of oncology research and drug development.

References

A Comparative Analysis of Inhibitors Targeting Meprin and ADAM Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of inhibitors targeting the Meprin (meprin α and meprin β) and ADAM (A Disintegrin and Metalloproteinase), specifically ADAM10 and ADAM17, families of metalloproteinases. These enzymes are implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, neurodegenerative diseases, and cancer, making them attractive targets for therapeutic intervention. This document summarizes quantitative data on inhibitor performance, details key experimental methodologies, and visualizes the intricate signaling interplay between these proteinase families.

Performance of Meprin and ADAM Inhibitors: A Quantitative Comparison

The following table summarizes the in vitro efficacy of several small molecule and biological inhibitors against their primary targets and other related metalloproteinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

InhibitorPrimary Target(s)IC50 (nM) vs. Primary Target(s)Selectivity Profile (IC50 in nM)Chemical Class/Type
GI254023X ADAM105.3ADAM17: 541; ADAM9: 280Hydroxamate-based small molecule
GW280264X ADAM10 / ADAM17ADAM10: 11.5; ADAM17: 8.0Broad-spectrum ADAM inhibitorHydroxamate-based small molecule
LT4 ADAM10~5-10 (cellular assay)High specificity for ADAM10Not specified
MN8 ADAM10~5-10 (cellular assay)High specificity for ADAM10Not specified
SR162808 Meprin α446>30-fold selective vs. meprin β and other metzincinsSulfonamide-hydroxypropanamide
SR24717 Meprin α490-670Meprin β: ~70,000; >100-fold selective vs. various MMPs, ADAM10, ADAM17Hydroxamic acid-based small molecule
Actinonin Meprin α / Meprin βSub-micromolarPoor selectivity; inhibits various MMPsAntibiotic-derived small molecule
TAPI-1 ADAM17 (and ADAM10)Potent inhibitorAlso inhibits ADAM10Hydroxamate-based small molecule

Key Experimental Protocols

The following are detailed methodologies for commonly used assays to evaluate the efficacy and specificity of Meprin and ADAM inhibitors.

Fluorogenic Peptide-Based Activity Assay (for ADAMs and Meprins)

This in vitro assay measures the catalytic activity of the purified enzyme by detecting the cleavage of a fluorogenic peptide substrate.

Principle: A quenched fluorogenic peptide substrate, which is non-fluorescent, is cleaved by the active enzyme, releasing a fluorescent signal that can be quantified over time. The rate of fluorescence increase is proportional to the enzyme's activity.

Protocol:

  • Enzyme Activation (if required): For latent enzymes like pro-meprins, activate with a suitable protease (e.g., trypsin) according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well or 384-well microplate, combine the assay buffer (e.g., 50 mM HEPES, pH 7.5), the purified recombinant enzyme (e.g., ADAM10, meprin β) at a final concentration in the low nanomolar range, and the inhibitor at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 30 minutes) to allow for binding.

  • Initiate Reaction: Add the fluorogenic peptide substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Excitation: 324 nm, Emission: 393 nm). Record measurements at regular intervals.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Protein Expression and Shedding

This technique is used to detect the expression levels of Meprins and ADAMs in cell lysates and to assess the shedding of their substrates or the enzymes themselves into the cell culture supernatant.

Principle: Proteins from cell lysates or culture supernatants are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Sample Preparation:

    • Cell Lysates: Culture cells to the desired confluency. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Culture Supernatants: Collect the cell culture medium and centrifuge to remove any detached cells or debris. Concentrate the supernatant if necessary.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-ADAM10, anti-meprin β) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the interplay between Meprins and ADAMs in cellular signaling and a typical experimental workflow for inhibitor screening.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space pro_meprin_beta pro-Meprin β ADAM10_17 ADAM10 / ADAM17 shed_pro_meprin_beta Shed pro-Meprin β ADAM10_17->shed_pro_meprin_beta Shedding pro_ADAMs pro-ADAMs active_ADAMs Active ADAMs serine_proteases Serine Proteases active_meprin_beta Active Meprin β active_meprin_beta->pro_ADAMs Activation (pro-domain cleavage) pro_cytokines pro-Cytokines (e.g., pro-IL-1β) active_cytokines Active Cytokines pro_cytokines->active_cytokines Cleavage serine_proteases->active_meprin_beta Activation Experimental_Workflow start Start: Inhibitor Library hts High-Throughput Screening (e.g., FRET assay) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Hits selectivity Selectivity Profiling (vs. related proteases) dose_response->selectivity cell_based Cell-Based Assays (e.g., Western Blot for shedding) selectivity->cell_based lead_opt Lead Optimization cell_based->lead_opt Promising Leads in_vivo In Vivo Efficacy Studies lead_opt->in_vivo end Candidate Drug in_vivo->end

Validating the Interaction Between the E3 Ubiquitin Ligase Mule and Bcl-2 Family Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate regulation of apoptosis, or programmed cell death, is a cornerstone of cellular homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central players in this process, with anti-apoptotic members like Myeloid Cell Leukemia 1 (Mcl-1) often being overexpressed in tumors, thereby promoting cell survival and therapeutic resistance. Consequently, targeting the mechanisms that control the stability of these anti-apoptotic proteins is a promising strategy in oncology.

This guide provides a comprehensive overview of the validation of the interaction between the HECT domain E3 ubiquitin ligase, Mule (also known as HUWE1 or ARF-BP1), and the Bcl-2 family of proteins. It has been identified that the user's query about "MADAM" likely refers to Mule, a crucial regulator of Mcl-1 stability. Mule contains a Bcl-2 homology 3 (BH3)-like domain that facilitates a specific interaction with Mcl-1, leading to its polyubiquitination and subsequent proteasomal degradation, thereby promoting apoptosis.[1]

This document will objectively compare Mule's interaction with Mcl-1 to its interactions with other Bcl-2 family members and present a comparison with alternative E3 ubiquitin ligases that also target Mcl-1. Detailed experimental protocols and supporting data are provided to aid researchers in validating and further investigating this critical protein-protein interaction.

Data Presentation: Quantitative Analysis of Mule-Bcl-2 Family Interactions

The interaction between Mule and Bcl-2 family proteins is primarily mediated by the binding of Mule's BH3 domain to the hydrophobic groove of anti-apoptotic Bcl-2 members. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are powerful techniques to quantify the binding affinity (expressed as the dissociation constant, Kd) of these interactions. A lower Kd value indicates a stronger binding affinity.

Interacting ProteinsMethodDissociation Constant (Kd)Reference
Mule BH3 - Mcl-1 Isothermal Titration Calorimetry (ITC)29 nM [2]
Mule BH3 - Bcl-2 Not reported, presumed negligible-
Mule BH3 - Bcl-xL Not reported, presumed negligible-
Mule BH3 - Bax Not reported, presumed negligible-
Bim BH3 - Mcl-1 Fluorescence Polarization5.8 nM[3]
Bim BH3 - Bcl-2 Fluorescence Polarization6.1 nM[3]
Bim BH3 - Bcl-xL Fluorescence Polarization4.4 nM[3]
Bmf BH3 - Mcl-1 Fluorescence Polarization185 nM[3]
Bmf BH3 - Bcl-2 Fluorescence Polarization5.2 nM[3]
Bmf BH3 - Bcl-xL Fluorescence Polarization5.1 nM[3]

Comparison with Alternative Mcl-1 E3 Ubiquitin Ligases

Mule is not the sole E3 ubiquitin ligase responsible for Mcl-1 degradation. Several other ligases, primarily belonging to the SCF (Skp1-Cul1-F-box) complex family, also play a role. Understanding the nuances of these different regulatory mechanisms is crucial for developing targeted therapies.

E3 Ubiquitin LigaseFamilyRecognition of Mcl-1Key Features
Mule (HUWE1/ARF-BP1) HECTBH3 domain-dependentConstitutive and stress-induced degradation.[1]
SCFβ-TrCP SCF (F-box: β-TrCP)Phosphorylation-dependent (GSK3β)Primarily involved in growth factor withdrawal-induced apoptosis.[4]
SCFFbw7 SCF (F-box: Fbw7)Phosphorylation-dependent (GSK3β, JNK, etc.)Important in cell cycle regulation and DNA damage response.[4]
Trim17 TRIMPhosphorylation-dependent (GSK3β)Plays a role in neuronal apoptosis.[4]
APC/CCdc20 Anaphase-Promoting ComplexPhosphorylation-dependentRegulates Mcl-1 stability during mitosis.[5]
FBXO4 SCF (F-box: FBXO4)Phosphorylation-dependentImplicated in lung cancer.[5]

Experimental Protocols

Here, we provide detailed methodologies for key experiments to validate the Mule-Mcl-1 interaction.

Co-Immunoprecipitation (Co-IP) of Endogenous Mule and Mcl-1

This protocol is designed to demonstrate the interaction of endogenous Mule and Mcl-1 in a cellular context.

Materials:

  • Cell line expressing endogenous Mule and Mcl-1 (e.g., HeLa, HCT116)

  • Ice-cold PBS

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors just before use.

  • Anti-Mule antibody for immunoprecipitation (IP)

  • Anti-Mcl-1 antibody for Western blotting

  • Normal rabbit/mouse IgG (isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting apparatus

  • ECL substrate

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-4 µg of anti-Mule antibody or normal IgG control to the pre-cleared lysate.

    • Incubate on a rotator overnight at 4°C.

    • Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.

  • Elution and Analysis:

    • Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting and probe with anti-Mcl-1 and anti-Mule antibodies.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of Mule to ubiquitinate Mcl-1 in a cell-free system.

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant human Ubiquitin

  • Recombinant purified Mule (full-length or catalytic domain)

  • Recombinant purified Mcl-1

  • Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT

  • ATP solution (100 mM)

  • Anti-Mcl-1 antibody for Western blotting

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components on ice:

      • 100 ng E1 enzyme

      • 200 ng E2 enzyme

      • 1 µg Ubiquitin

      • 500 ng Mcl-1

      • 500 ng Mule

      • 5 µL 10x Ubiquitination Reaction Buffer

      • 1 µL 100 mM ATP

      • Add nuclease-free water to a final volume of 50 µL.

    • As a negative control, prepare a reaction mix without ATP or without Mule.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination and Analysis:

    • Stop the reaction by adding 10 µL of 5x Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Mcl-1 antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated Mcl-1 should be observed in the complete reaction.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to test for protein-protein interactions in vivo.

Materials:

  • Yeast strain (e.g., AH109 or Y2HGold)

  • Bait vector (e.g., pGBKT7) containing the Mule BH3 domain or full-length Mule.

  • Prey vector (e.g., pGADT7) containing Mcl-1.

  • Control vectors (positive and negative)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective media (SD/-Leu/-Trp for co-transformants, and SD/-Leu/-Trp/-His/-Ade for interaction selection)

  • X-α-Gal for blue/white screening

Procedure:

  • Yeast Transformation:

    • Co-transform the yeast strain with the bait (Mule) and prey (Mcl-1) plasmids using a standard yeast transformation protocol.

    • Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells that have taken up both plasmids.

  • Interaction Selection:

    • After 3-5 days of incubation at 30°C, pick several colonies from the SD/-Leu/-Trp plate.

    • Streak the colonies onto high-stringency selective media (SD/-Leu/-Trp/-His/-Ade).

    • Also, streak onto plates containing X-α-Gal to test for MEL1 reporter gene activation.

  • Analysis:

    • Growth on the high-stringency selective media and the development of a blue color on the X-α-Gal plates indicate a positive interaction between Mule and Mcl-1.

    • Include appropriate positive (e.g., p53 and SV40 large T-antigen) and negative (e.g., empty vectors) controls in parallel.

Mandatory Visualizations

Mule_Mcl1_Signaling_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_cytoplasm Cytoplasm Stress DNA Damage Mule Mule (E3 Ligase) Mcl1 Mcl-1 (Anti-apoptotic) Ub Ubiquitin Proteasome Proteasome Apoptosis Apoptosis Bax_Bak Bax/Bak (Pro-apoptotic)

CoIP_Workflow Start Start: Cell Lysate Preparation Preclear Pre-clearing with Protein A/G Beads Start->Preclear IP Immunoprecipitation with anti-Mule Ab Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads (3x) Capture->Wash Elute Elute Proteins Wash->Elute Analysis SDS-PAGE & Western Blot (Probe for Mcl-1 and Mule) Elute->Analysis End End: Interaction Confirmed Analysis->End

Logical_Relationship cluster_mule Mule Activity cluster_mcl1 Mcl-1 Levels cluster_apoptosis Apoptosis Mule_Active High Mule Activity Mcl1_Low Low Mcl-1 Levels Mule_Active->Mcl1_Low leads to Mule_Inactive Low Mule Activity Mcl1_High High Mcl-1 Levels Mule_Inactive->Mcl1_High leads to Apoptosis_High Increased Apoptosis Mcl1_Low->Apoptosis_High results in Apoptosis_Low Decreased Apoptosis Mcl1_High->Apoptosis_Low results in

References

A Comparative Guide to Hypoxia-Inducible Factors and Associated Regulatory Proteins

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular responses to low oxygen tension (hypoxia), Hypoxia-Inducible Factors (HIFs) stand out as the master transcriptional regulators. However, a complete understanding of the hypoxic response requires a closer look at other key protein families that interact with or function downstream of HIFs. This guide provides a detailed comparison of HIFs with other critical players in the hypoxia signaling network: Mitochondria-Associated Membrane (MAM) proteins, A Disintegrin and Metalloproteinases (ADAMs), and Metastasis-Associated Protein 1 (MTA1). While a direct biological counterpart named "MADAM" is not prominent in hypoxia literature, this guide addresses the likely intent of such a query by exploring these related and crucial protein families.

Introduction to Hypoxia-Inducible Factors (HIFs)

HIFs are heterodimeric transcription factors that are central to the cellular adaptation to hypoxia.[1] The HIF complex consists of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT).[2] Under normoxic conditions, HIF-α subunits are rapidly degraded, but under hypoxic conditions, they stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, cell survival, and other adaptive responses.[3][4]

Comparative Analysis: HIFs vs. Other Key Hypoxia-Responsive Proteins

This section provides a comparative overview of the primary functions, mechanisms of action, and key experimental findings for HIFs, MAM-associated proteins, ADAMs, and MTA1 in the context of hypoxia.

Data Summary
FeatureHypoxia-Inducible Factors (HIFs)Mitochondria-Associated Membrane (MAM) ProteinsA Disintegrin and Metalloproteinases (ADAMs)Metastasis-Associated Protein 1 (MTA1)
Primary Role in Hypoxia Master transcriptional regulators of the adaptive response to hypoxia.Mediate mitochondrial quality control through mitophagy.[5]Function as downstream effectors of HIFs, promoting cell surface protein shedding, invasion, and immune escape.[6][7][8]Co-activator that enhances the stability and transcriptional activity of HIF-1α.[2]
Mechanism of Action Bind to Hypoxia Response Elements (HREs) to activate gene transcription.Facilitate the recruitment of mitophagy machinery to damaged mitochondria.[9][5]Proteolytically cleave the extracellular domains of transmembrane proteins.[10]Recruits histone deacetylase 1 (HDAC1) to deacetylate and stabilize HIF-1α.[2]
Regulation by Hypoxia HIF-α subunit is stabilized under hypoxic conditions.Hypoxia can induce the expression and localization of specific MAM proteins like FUNDC1.[9][5]Expression of several ADAMs (e.g., ADAM10, ADAM12) is transcriptionally upregulated by HIFs.[10]Expression is induced by hypoxia.[2]
Key Downstream Effects Angiogenesis, metabolic reprogramming, cell survival, metastasis.[3][4]Removal of damaged mitochondria to maintain cellular homeostasis.Release of growth factors, cytokines, and decoy receptors; degradation of extracellular matrix.[10]Enhanced expression of HIF-1α target genes.[2]

Detailed Experimental Protocols

Understanding the function of these proteins relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Western Blotting for Protein Stabilization and Expression
  • Objective: To determine the protein levels of HIF-1α, ADAMs, or MTA1 in response to hypoxia.

  • Methodology:

    • Culture cells (e.g., breast cancer cell lines MCF-7 or MDA-MB-231) under normoxic (21% O₂) and hypoxic (1% O₂) conditions for a specified duration (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the protein of interest (e.g., anti-HIF-1α, anti-ADAM12, anti-MTA1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or α-tubulin, to normalize protein levels.

Chromatin Immunoprecipitation (ChIP) Assay
  • Objective: To determine if HIF-1α directly binds to the promoter regions of target genes like ADAM12.

  • Methodology:

    • Culture cells under normoxic and hypoxic conditions.

    • Cross-link proteins to DNA by treating cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 base pairs.

    • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

    • Immunoprecipitate the chromatin overnight at 4°C with an antibody specific to HIF-1α or a control IgG.

    • Capture the antibody-protein-DNA complexes with protein A/G agarose beads.

    • Wash the beads to remove non-specific binding.

    • Elute the complexes and reverse the cross-linking by heating at 65°C.

    • Purify the DNA.

    • Analyze the purified DNA by quantitative PCR (qPCR) using primers flanking the putative HRE in the target gene promoter.

In Vitro Invasion Assay (Boyden Chamber Assay)
  • Objective: To assess the invasive capacity of cancer cells in response to hypoxia and the role of ADAMs.

  • Methodology:

    • Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.

    • Seed cells (e.g., MDA-MB-231) in serum-free medium into the upper chamber of the Transwell.

    • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

    • Incubate the plate under normoxic or hypoxic conditions for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of invading cells in several microscopic fields.

Visualizing the Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate the signaling pathways and experimental workflows.

HIF_Signaling_Pathway cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (1% O2) HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs O2 VHL VHL HIF1a_normoxia->VHL Binding Proteasome Proteasome HIF1a_normoxia->Proteasome PHDs->HIF1a_normoxia Hydroxylation VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation HIF1a_hypoxia HIF-1α HIF_complex HIF-1 Complex HIF1a_hypoxia->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE HRE HIF_complex->HRE Binding Target_Genes Target Genes (e.g., ADAM12, VEGF) HRE->Target_Genes Transcription

Caption: HIF-1α stabilization and transcriptional activity under hypoxia.

MTA1_HIF1a_Interaction Hypoxia Hypoxia MTA1 MTA1 Hypoxia->MTA1 Induces Expression HDAC1 HDAC1 MTA1->HDAC1 Recruits HIF1a HIF-1α Acetylation Acetylation HIF1a->Acetylation Prevents Degradation Stabilization Stabilization & Activity HIF1a->Stabilization HDAC1->HIF1a Deacetylates

Caption: MTA1 enhances HIF-1α stability through HDAC1 recruitment.

ADAM_Downstream_of_HIF HIF1 HIF-1 Complex ADAM12_gene ADAM12 Gene HIF1->ADAM12_gene Transcriptional Activation ADAM12_protein ADAM12 Protein ADAM12_gene->ADAM12_protein Translation Membrane_Protein Membrane-Bound Precursor Protein ADAM12_protein->Membrane_Protein Cleavage Shed_Ectodomain Shed Ectodomain Membrane_Protein->Shed_Ectodomain Cell_Signaling Downstream Signaling Shed_Ectodomain->Cell_Signaling

Caption: ADAM12 as a downstream effector of HIF-1 signaling.

Experimental_Workflow_ChIP Start Cells (Normoxia vs. Hypoxia) Crosslink Cross-link with Formaldehyde Start->Crosslink Lyse Lyse Cells & Sonicate Chromatin Crosslink->Lyse IP Immunoprecipitate with anti-HIF-1α Ab Lyse->IP Reverse Reverse Cross-links & Purify DNA IP->Reverse qPCR Analyze DNA by qPCR Reverse->qPCR

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

While HIFs are the central orchestrators of the transcriptional response to hypoxia, a comprehensive understanding of this critical cellular state requires consideration of other interacting and downstream protein families. MAM-associated proteins, ADAMs, and MTA1 each play distinct yet interconnected roles in the broader hypoxic response, influencing processes from mitochondrial quality control to cell invasion and metastasis. This guide provides a framework for researchers to compare and contrast the functions of these key molecular players, facilitating a more nuanced investigation into the complex biology of hypoxia.

References

Head-to-head comparison of different MADAM antibodies

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Commercially Available Anti-MALT1 Antibodies

For researchers, scientists, and drug development professionals investigating the role of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), selecting the right antibody is critical for generating reliable and reproducible data. MALT1 is a key scaffold protein and paracaspase involved in NF-κB signaling pathways, making it a crucial target in immunology and cancer research. This guide provides an objective comparison of several commercially available anti-MALT1 antibodies, supported by experimental data where available, to aid in the selection of the most suitable antibody for your specific application.

Overview of MALT1 Signaling Pathway

MALT1 is a central component of the Carma-Bcl10-MALT1 (CBM) signalosome complex, which is essential for T-cell and B-cell receptor signaling. Upon antigen receptor stimulation, MALT1 is recruited to the CBM complex, leading to the activation of the IKK complex and subsequent activation of the canonical NF-κB pathway. MALT1's paracaspase activity also contributes to signaling by cleaving and inactivating negative regulators of NF-κB, such as A20 and RelB.

MALT1_Signaling_Pathway MALT1 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Receptor Antigen Receptor PKC PKC Antigen Receptor->PKC activates Carma1 Carma1 PKC->Carma1 phosphorylates CBM_complex CBM Complex Carma1->CBM_complex Bcl10 Bcl10 Bcl10->CBM_complex MALT1 MALT1 MALT1->CBM_complex A20 A20 (cleaved/inactivated) MALT1->A20 cleaves RelB RelB (cleaved/inactivated) MALT1->RelB cleaves TRAF6 TRAF6 CBM_complex->TRAF6 recruits IKK_complex IKK Complex TRAF6->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Gene Expression Gene Expression NF-κB->Gene Expression translocates to nucleus and promotes

Caption: MALT1 signaling cascade initiated by antigen receptor stimulation.

Comparison of Anti-MALT1 Antibodies

The following tables summarize the specifications and available performance data for several commercially available anti-MALT1 antibodies. The selection includes both monoclonal and polyclonal antibodies validated for various applications.

Table 1: General Antibody Specifications

VendorCatalog NumberClone IDClonalityHostImmunogen
Cell Signaling Technology#2494N/APolyclonalRabbitSynthetic peptide corresponding to the carboxy terminus of mouse and rat MALT1.[1][2]
Novus BiologicalsNBP3-32561PSH02-31Recombinant MonoclonalRabbitRecombinant protein within Human MALT1 aa 1-400 / 824.
Novus BiologicalsNBP2-29430MT1/410MonoclonalMouseHuman MALT1 recombinant fragment (aa701-808).
Thermo Fisher ScientificMA5-5705724GB440Recombinant MonoclonalRabbitA synthesized peptide derived from human MALT1 (aa 1-60).[3]
FineTestFNab049597A10MonoclonalMouseMucosa associated lymphoid tissue lymphoma translocation gene 1.
Bio-RadVMA0003850MonoclonalMouseNot specified.[4]

Table 2: Application-Specific Performance - Western Blot (WB)

Antibody (Vendor, Cat#)Validated SpeciesRecommended DilutionObserved Band (kDa)Notes
Cell Signaling Technology, #2494Human, Mouse, Rat1:1000~92Detects endogenous levels of total MALT1 protein.[1][5]
Novus Biologicals, NBP3-32561Human, Mouse, Rat1:1000-1:5000~92Validation data available on vendor website.
Novus Biologicals, NBP2-29430Human1-2 µg/mL~105 (in HeLa)Simple Western validated.
Thermo Fisher Scientific, MA5-57057HumanNot specified~92Validation data in multiple cell lines available.[3]
FineTest, FNab04959Human1:500-1:2000~90Validation data in HeLa cells available.
Bio-Rad, VMA00038Human1:2000~92Recognizes both MALT1 and the MALT1-API2 fusion protein.[4]

Table 3: Application-Specific Performance - Immunohistochemistry (IHC)

Antibody (Vendor, Cat#)Validated SpeciesRecommended DilutionTissue/Staining PatternNotes
Novus Biologicals, NBP3-32561Human1:200Paraffin-embedded human colon tissue.Validation image available on vendor website.
Novus Biologicals, NBP2-29430Human1-2 µg/mLParaffin-embedded human tonsil.[6]Requires heat-induced epitope retrieval.
Bio-Rad, VMA00038HumanNot specifiedParaffin-embedded human tonsil.[4]Validation image available.

Table 4: Application-Specific Performance - Immunoprecipitation (IP) and Flow Cytometry (FC)

Antibody (Vendor, Cat#)ApplicationValidated SpeciesRecommended DilutionNotes
Cell Signaling Technology, #2494IPHuman, Mouse, RatNot specifiedValidated for IP.[1][7]
Thermo Fisher Scientific, MA5-57057FCHuman1:2000Validation data in HepG2 cells available.[3]
Bio-Rad, VMA00038IPHuman2.5 µgValidation data in HEK293 lysate available.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these antibodies. Below are general protocols for key experiments. Researchers should always refer to the specific antibody datasheet for optimal, lot-specific conditions.

Western Blotting Protocol
  • Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the anti-MALT1 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

Immunohistochemistry (IHC-P) Protocol
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based (pH 6.0) or Tris-EDTA (pH 9.0) buffer as recommended by the antibody datasheet.

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a serum-based blocking solution.

  • Primary Antibody Incubation: Incubate sections with the anti-MALT1 antibody at the recommended dilution overnight at 4°C in a humidified chamber.

  • Washing: Wash sections with PBS or TBS.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or an HRP-polymer-based detection system.

  • Staining: Develop the signal with a DAB substrate kit and counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

Immunoprecipitation (IP) Protocol
  • Lysate Preparation: Prepare a non-denaturing cell lysate (e.g., using a Triton X-100 based buffer). Pre-clear the lysate with Protein A/G beads.

  • Antibody Incubation: Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the anti-MALT1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by Western Blotting.

Experimental Workflow for Antibody Validation

A systematic workflow is essential to validate the performance of an antibody in a specific application.

Antibody_Validation_Workflow General Antibody Validation Workflow start Select Antibody and Application protocol_opt Optimize Protocol (Titration, Buffers, Incubation) start->protocol_opt positive_control Test on Positive Control (e.g., Overexpressing Cells, Known Positive Tissue) protocol_opt->positive_control negative_control Test on Negative Control (e.g., Knockout/Knockdown Cells, Known Negative Tissue) positive_control->negative_control specificity_test Confirm Specificity (e.g., Single Band in WB, Correct Localization in IHC) negative_control->specificity_test reproducibility_test Assess Reproducibility (Lot-to-Lot, Inter-Assay) specificity_test->reproducibility_test end Validated for Use reproducibility_test->end

Caption: A stepwise workflow for validating an antibody for a specific application.

Conclusion

The choice of an anti-MALT1 antibody will depend on the specific application and the species being studied. For Western Blotting, several antibodies show good performance with a band at the expected molecular weight. For Immunohistochemistry, clones such as MT1/410 and PSH02-31 have supporting data in human tissues. For Immunoprecipitation and Flow Cytometry, fewer antibodies have readily available validation data, and thus, more in-house validation may be required. Researchers should carefully review the datasheets and any available publications to select the antibody best suited for their experimental needs and perform their own validation to ensure reliable and reproducible results.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.